Chitobiose octaacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H40N2O17 |
|---|---|
Molecular Weight |
676.6 g/mol |
IUPAC Name |
[(3R,4R,5S,6S)-5-acetamido-3-[(2S,3R,4R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19?,20?,21-,22+,23+,24-,25+,26+,27+,28-/m0/s1 |
InChI Key |
JUYKRZRMNHWQCD-LZUWQFGFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of Chitobiose octaacetate, a fully acetylated derivative of chitobiose. This document details its structural characteristics, provides a procedural outline for a key synthetic application, and situates its core structure within a relevant biological pathway.
Molecular Structure of this compound
This compound is a disaccharide composed of two N-acetylglucosamine units linked by a β(1→4) glycosidic bond. In this derivative, all available hydroxyl groups and the secondary amine groups are acetylated, resulting in a total of eight acetate (B1210297) groups. This extensive acetylation renders the molecule significantly more hydrophobic than its parent compound, chitobiose.
The systematic name for this compound is 2-(Acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-D-glucopyranose 1,3,6-triacetate.[1][2] Its molecular formula is C28H40N2O17, and it has a molecular weight of 676.62 g/mol .[3]
Core Structural Features:
-
Disaccharide Core: Composed of two N-acetylglucosamine monomers.
-
Glycosidic Linkage: The two monosaccharide units are connected via a β(1→4) linkage.
-
Full Acetylation: All eight available hydroxyl and amino positions are protected with acetyl groups.
-
Stereochemistry: The stereochemistry of the glucose units is preserved from the parent chitobiose.
Quantitative Structural Data
A comprehensive search for publicly available, experimentally determined crystallographic data (e.g., CIF files) for this compound did not yield a specific crystal structure. Therefore, precise, experimentally validated bond lengths, bond angles, and torsion angles for the entire molecule cannot be presented at this time. Theoretical calculations and data from closely related structures, such as chitobiose, can provide estimations for these parameters. For definitive quantitative analysis, a crystal structure determination of this compound would be required.
| Parameter | Description | Data Source Availability |
| Molecular Formula | C28H40N2O17 | Available |
| Molecular Weight | 676.62 g/mol | Available |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-O, C-N). | Not Available |
| Bond Angles | The angles formed by three consecutive bonded atoms (e.g., O-C-C). | Not Available |
| Torsion Angles | The dihedral angles describing the conformation around a chemical bond (e.g., the glycosidic bond angles Φ and Ψ). | Not Available |
Experimental Protocols: Synthesis of Chitobiose Oxazoline (B21484)
This compound is a key starting material for the synthesis of chitobiose oxazoline, a valuable intermediate in the chemoenzymatic synthesis of oligosaccharides and glycoconjugates. The following is a generalized experimental protocol for this synthesis.
Principle
The synthesis involves the treatment of this compound with a Lewis acid, typically anhydrous ferric chloride (FeCl3), in an anhydrous solvent like dichloromethane (B109758). This promotes an intramolecular reaction where the acetamido group at the C-2 position attacks the anomeric center, leading to the formation of a 2-methyl-oxazoline ring.
Materials
-
This compound
-
Anhydrous Dichloromethane (CH2Cl2)
-
Anhydrous Ferric Chloride (FeCl3)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Silica (B1680970) gel for column chromatography (for purification)
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with this compound.
-
Dissolution: Anhydrous dichloromethane is added to the flask to dissolve the starting material under an inert atmosphere.
-
Initiation: Anhydrous ferric chloride is added to the stirred solution. The reaction mixture is typically stirred at room temperature.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system to yield the pure chitobiose oxazoline.
-
Characterization: The structure of the final product is confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualization of a Related Biological Pathway
While this compound is a synthetic molecule, its core structure is derived from chitin (B13524), a major biopolymer. The enzymatic deacetylation of chitin and its oligosaccharides is a critical biological process. The following diagram illustrates a simplified workflow for the enzymatic deacetylation of a chitooligosaccharide.
Caption: Enzymatic deacetylation of a chitooligosaccharide.
Conclusion
This compound is a well-defined, fully acetylated disaccharide with significant applications in synthetic carbohydrate chemistry. While detailed crystallographic data remains elusive in the public domain, its structural properties can be inferred from its constituent parts and spectroscopic analysis. Its utility as a precursor for chitobiose oxazoline highlights its importance in the enzymatic and chemical synthesis of complex carbohydrates, which are of great interest in drug development and glycobiology research. The provided experimental outline and the visualization of a related biological pathway offer a foundational understanding for researchers and scientists working in these fields.
References
An In-depth Technical Guide to Chitobiose Octaacetate for Researchers
This technical guide provides a comprehensive overview of chitobiose octaacetate, a fully acetylated derivative of chitobiose, for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis and purification protocols, characterization methods, and an exploration of its biological significance.
Physicochemical Properties of this compound
This compound is a white crystalline solid derived from chitin (B13524), a naturally abundant biopolymer. Its peracetylated structure renders it soluble in various organic solvents. Key quantitative data are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 7284-18-6, 41670-99-9 | [1][2][3] |
| Molecular Formula | C28H40N2O17 | [1][2][3] |
| Molecular Weight | 676.62 g/mol | [2][3] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 304-405°C (with decomposition) | [5] |
| Solubility | Soluble in DMSO (~20 mg/ml), DMF (~20 mg/ml), and to a lesser extent in ethanol (B145695) (~0.5 mg/ml). Sparingly soluble in aqueous buffers. | [4] |
| Storage Conditions | Recommended storage at -20°C for long-term stability (≥4 years). | [4][6] |
Synthesis and Purification
The production of this compound is a two-stage process that begins with the enzymatic hydrolysis of chitin to yield chitobiose, which is subsequently acetylated.
Experimental Protocol 1: Enzymatic Production and Purification of Chitobiose from Chitin
This protocol is adapted from the methodology described for the production of high-purity chitobiose from shrimp chitin.[2][3]
1. Preparation of Colloidal Chitin:
- Suspend 20 g of chitin flakes in 150 mL of 12 M HCl with continuous stirring.
- Stir the mixture overnight at 25°C.
- Centrifuge at 3,924 x g for 30-60 minutes at 4°C to pellet the chitin, and discard the supernatant.
- Wash the pellet thoroughly with ice-cold distilled water until the pH of the suspension is approximately 7.0.
- Air-dry the resulting colloidal chitin in an oven at 60°C and grind it into a fine powder.
2. Enzymatic Hydrolysis:
- In a 1 L Erlenmeyer flask, combine 1 g of the dried colloidal chitin, 20,000 units of a suitable chitinase (B1577495) (e.g., from Vibrio campbellii), and 8 mg of BSA in 0.1 M sodium acetate (B1210297) buffer (pH 5.5) to a total volume of 1 L.
- Incubate the reaction mixture for 24 hours at 30°C.
- Terminate the reaction by centrifuging at 2,359 x g for 40 minutes at 4°C to remove any unreacted chitin.
3. Purification of Chitobiose by Preparative HPLC:
- Concentrate the supernatant from the hydrolysis step.
- Dissolve 1 g of the concentrated, crude chitobiose in 3 mL of deionized water.
- Inject 45 µL aliquots into an Asahipak NH2P-50 10E preparative column (10.0 mm × 250 mm).
- Perform the HPLC separation at 25°C with a mobile phase of acetonitrile:water (70:30 v/v) at a flow rate of 1.0 mL/min.
- Monitor the elution at 200 nm and collect the fractions corresponding to the chitobiose peak.
- Pool the pure fractions, concentrate them using a rotary evaporator, and then freeze-dry to obtain pure chitobiose powder.
Experimental Protocol 2: Per-O-Acetylation of Chitobiose
The following is a representative protocol for the acetylation of chitobiose to form this compound, based on standard carbohydrate chemistry techniques.
1. Acetylation Reaction:
- Dissolve 1 gram of dry chitobiose in a mixture of 10 mL of anhydrous pyridine (B92270) and 10 mL of acetic anhydride.
- Stir the reaction mixture at room temperature for 24-48 hours, or until the reaction is complete (monitored by TLC).
2. Work-up and Isolation:
- Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring to precipitate the product.
- Filter the white precipitate and wash it thoroughly with cold water.
- Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
- Dry the purified product under vacuum.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound from chitin.
Characterization of this compound
A combination of spectroscopic techniques is essential for the structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure. In ¹H NMR, the presence of multiple sharp singlets in the range of δ 1.9-2.2 ppm are characteristic of the acetyl protons. The anomeric protons are expected to appear in the δ 4.5-5.5 ppm region. 2D NMR techniques like COSY and HSQC can be used for complete signal assignment.[7][8][9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would show strong characteristic absorption bands for the ester carbonyl groups (C=O) around 1740-1750 cm⁻¹ and the C-O stretching of the acetyl groups around 1230 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
Biological Activity
While this compound itself is primarily a synthetic derivative used in further chemical synthesis, its precursor, chitobiose, has demonstrated notable biological activities.
Antioxidant Properties of Chitobiose
Studies have shown that chitobiose exhibits significant antioxidant properties, including the ability to scavenge hydroxyl and superoxide (B77818) radicals.[10][11] This activity is in contrast to its N-acetylated counterparts, which show no such inhibitory effects.[11] The antioxidant potential of chitobiose is summarized in Table 2.
| Antioxidant Assay | IC₅₀ Value (µM) | Reference |
| Inhibition of Benzoate Hydroxylation (Cu²⁺/H₂O₂) | 18 | [11] |
| Hydroxyl Radical Scavenging (ZnO photolysis) | 30 | [11] |
The biological activities of this compound are not as well-documented. Its peracetylated nature increases its lipophilicity, which may alter its biological uptake and activity compared to the parent chitobiose. Further research is required to elucidate the specific biological roles of the acetylated form.
Conceptual Representation of Antioxidant Action
Caption: Conceptual diagram of the antioxidant action of chitobiose.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Chitobiose - Wikipedia [en.wikipedia.org]
- 6. WO1993022322A1 - PROCESS FOR PREPARING α-D-CELLOBIOSE OCTAACETATE - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant activities of chitobiose and chitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Chitobiose Octaacetate from Chitin
This whitepaper provides a comprehensive, two-stage technical protocol for the synthesis of chitobiose octaacetate, starting from raw chitin (B13524) sources. The guide is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. The methodologies detailed herein are based on established enzymatic hydrolysis techniques for the production of chitobiose, followed by a standard chemical acetylation process to yield the final product. All quantitative data is summarized in tables for clarity, and key processes are visualized through workflow and pathway diagrams.
Part 1: Synthesis and Purification of Chitobiose from Chitin
The initial stage of the synthesis focuses on the efficient hydrolysis of chitin, a major component of crustacean shells, into its disaccharide unit, chitobiose (N,N'-diacetylchitobiose). This is achieved through a combination of acid pre-treatment to form colloidal chitin, followed by enzymatic digestion using a specific endochitinase.
Experimental Protocol: Chitin to Chitobiose
1. Preparation of Colloidal Chitin
This acid pre-treatment step is crucial for increasing the surface area of the chitin polymer, making it more accessible to enzymatic action.
-
Procedure:
-
Place 20 g of chitin flakes (e.g., from shrimp shells) into a 1000 mL glass beaker.
-
Slowly add 150 mL of 12 M Hydrochloric Acid (HCl) while stirring continuously in a fume hood.[1][2]
-
Continue stirring the suspension at 25 °C overnight.
-
Centrifuge the mixture at 3,924 xg for 30-60 minutes at 4 °C to pellet the acid-treated chitin. Discard the acidic supernatant.[1][2]
-
Thoroughly wash the chitin pellet with ice-cold deionized water. Repeat the washing and centrifugation steps until the pH of the chitin suspension is approximately 7.0.[1][2]
-
Dry the resulting colloidal chitin in an oven at 60 °C.
-
Grind the dried colloidal chitin into a fine powder using a mortar and pestle.[1][2]
-
2. Enzymatic Hydrolysis of Colloidal Chitin
This protocol is optimized for a hundred-milligram scale production of chitobiose. The enzyme VhChiA, an endochitinase from Vibrio campbellii, is particularly effective for this conversion.[1][2][3]
-
Procedure:
-
In a large Erlenmeyer flask, combine 1 g of dried colloidal chitin powder, 4 mg of VhChiA enzyme (equivalent to 20,000 U), and 8 mg of Bovine Serum Albumin (BSA) as a stabilizer.[1]
-
Add 0.1 M sodium acetate (B1210297) buffer (pH 5.5) to a total volume of 1 L.
-
Incubate the reaction mixture for 24 hours at 30 °C with continuous agitation.[1]
-
3. Purification of Chitobiose
A multi-step purification process is required to isolate high-purity chitobiose from the reaction mixture, removing unreacted substrate, enzyme, and salts.
-
Procedure:
-
Substrate Removal: Centrifuge the reaction mixture at 2,359 xg for 40 minutes at 4 °C to pellet any remaining chitin substrate.[1]
-
Concentration: Concentrate the supernatant containing the chitobiose product using a centrifugal concentrator with a 30 kDa molecular weight cut-off filter.[1]
-
Gel Filtration Chromatography: The concentrated product often contains salts that can interfere with yield calculations. A gel filtration column (e.g., packed with cellulose (B213188) beads) is used for initial purification and separation of chitooligosaccharides.[1]
-
Preparative HPLC: For final purification and salt elimination, preparative High-Performance Liquid Chromatography (HPLC) is employed.[1]
-
Dissolve 1 g of the partially purified, salt-containing chitobiose powder in 3 mL of deionized water.[2]
-
Inject aliquots (e.g., 45 µL) onto a preparative column (e.g., Asahipak NH2P-50 10E).[1]
-
Elute the product using an acetonitrile:water (70:30 v/v) mobile phase.[1]
-
Pool the fractions corresponding to the chitobiose peak, concentrate using a rotary evaporator, and freeze-dry to obtain a highly purified chitobiose powder (>99% purity).[1][2]
-
-
Data Presentation: Chitobiose Synthesis
The yield and purity of chitobiose are dependent on the chitin source. Shrimp chitin has been shown to be an excellent substrate for this enzymatic process.[1]
Table 1: Chitobiose Yield and Purity from Various Chitin Sources (Small-Scale)
| Chitin Source | Product Purity ((GlcNAc)₂) | Reference |
|---|---|---|
| Shrimp Shell | 96% | [1] |
| Squid Pen | 91% | [1] |
| Crab Shell | 91% |[1] |
Table 2: Reagents and Conditions for Hundred-Milligram Scale Chitobiose Production
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Starting Material | 1 | g | [1] |
| Enzyme (VhChiA) | 4 | mg | [1] |
| Stabilizer (BSA) | 8 | mg | [1] |
| Buffer | 0.1 M Sodium Acetate (pH 5.5) | - | [1] |
| Total Volume | 1 | L | [1] |
| Temperature | 30 | °C | [1] |
| Incubation Time | 24 | hours | [1] |
| Final Yield | 200 | mg | [1] |
| Final Purity | >99 | % |[1] |
Part 2: Per-O-Acetylation of Chitobiose to this compound
The second stage involves the chemical modification of the purified chitobiose. This per-O-acetylation reaction converts the eight free hydroxyl groups on the chitobiose molecule into acetate esters, yielding the final product, this compound. This procedure is based on standard protocols for carbohydrate acetylation using acetic anhydride (B1165640) in a pyridine (B92270) base.
Experimental Protocol: Chitobiose to this compound
1. Acetylation Reaction
This reaction should be performed under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
-
Procedure:
-
Ensure the purified chitobiose from Part 1 is completely dry by lyophilization or drying in a vacuum oven.
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve the dried chitobiose (e.g., 200 mg) in anhydrous pyridine (e.g., 5-10 mL).
-
Cool the flask in an ice-water bath to 0 °C.
-
While stirring, add a large excess of acetic anhydride (e.g., 5-10 mL) dropwise to the solution. The reaction is exothermic.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring overnight (12-16 hours) to ensure complete acetylation.
-
2. Product Isolation and Purification
-
Procedure:
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a significant volume of ice-water (e.g., 200 mL) to quench the excess acetic anhydride. A white precipitate of this compound should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with:
-
Cold 1 M HCl (to remove pyridine)
-
Saturated sodium bicarbonate (NaHCO₃) solution (to remove acetic acid)
-
Brine (saturated NaCl solution)
-
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture, to obtain pure, crystalline this compound.
-
Data Presentation: this compound Synthesis
Table 3: Reagents and Conditions for Chitobiose Per-O-Acetylation
| Parameter | Reagent/Condition | Purpose |
|---|---|---|
| Substrate | Purified, dry Chitobiose | Starting material for acetylation |
| Reagent | Acetic Anhydride (large excess) | Acetyl group donor |
| Solvent/Catalyst | Anhydrous Pyridine | Base catalyst and solvent |
| Temperature | 0 °C to Room Temperature | Controls reaction rate |
| Reaction Time | 12-16 hours | Ensures complete reaction |
| Workup | Ice-water, Ethyl Acetate, HCl, NaHCO₃ | Quenching, extraction, and purification |
| Purification | Recrystallization (e.g., from Ethanol) | Final purification of product |
Visualizations: Synthesis Pathways and Workflows
Overall Synthesis Pathway
References
An In-depth Technical Guide to Chitobiose Octaacetate: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose octaacetate, a fully acetylated derivative of chitobiose, is a disaccharide of significant interest in glycobiology and medicinal chemistry. As a derivative of chitin (B13524), the second most abundant polysaccharide in nature, it serves as a key starting material for the synthesis of various biologically active molecules and carbohydrate-based drugs. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.
Chemical and Physical Properties
This compound is a white crystalline solid. Its core structure consists of two β-(1→4) linked N-acetylglucosamine units, with all hydroxyl and the secondary amide groups acetylated.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₄₀N₂O₁₇ | [1][2] |
| Molecular Weight | 676.62 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 304-405 °C (decomposes) | [4] |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF). Slightly soluble in Chloroform and Methanol (B129727) (with heating). Sparingly soluble in water and ethanol. | [3][4] |
| CAS Number | 41670-99-9, 7284-18-6 | [1][2][5] |
Note on Melting Point: The wide reported range for the melting point may be attributed to the existence of different crystalline polymorphs, a phenomenon observed in other acetylated sugars like sucrose (B13894) octaacetate.[6]
Table 2: Spectroscopic and Physicochemical Data of this compound
| Property | Description | Notes |
| Optical Rotation | Expected to be optically active due to its chiral nature. The specific rotation value is not widely reported in the literature but can be determined experimentally. | A general protocol for determining specific rotation is provided in the Experimental Protocols section. |
| ¹H NMR Spectroscopy | The proton NMR spectrum would show characteristic signals for the acetyl groups and the sugar backbone protons. | Specific chemical shift data is not readily available in public databases. A predicted spectrum for the related compound chitobiose is available.[7] |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum would provide detailed information on the carbon skeleton of the molecule. | Specific chemical shift data is not readily available. Data for related acetylated saccharides can be used for comparison.[8][9][10] |
| Mass Spectrometry | Mass spectrometry analysis would confirm the molecular weight and provide structural information through fragmentation patterns. | Fragmentation of acetylated disaccharides typically involves glycosidic bond cleavage and loss of acetyl groups.[11] |
Experimental Protocols
Synthesis of this compound via Acetolysis of Chitin
This protocol describes a general method for the production of this compound from chitin, a readily available biopolymer.
Materials:
-
Chitin flakes (from shrimp or crab shells)
-
Acetic anhydride
-
Sulfuric acid (concentrated)
-
Methanol
-
Chloroform
-
Activated carbon (e.g., Norit)
Procedure:
-
Acetolysis: Carefully add concentrated sulfuric acid to chilled acetic anhydride. To this mixture, slowly add chitin flakes while maintaining the temperature between 45-55°C.
-
Incubation: Allow the reaction mixture to stand at 35°C for several days. This compound will begin to crystallize.[12]
-
Precipitation: Pour the reaction mixture into a large volume of cold water with vigorous stirring to precipitate the crude product.
-
Collection and Washing: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with methanol.
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot chloroform.
-
Treat the solution with activated carbon to decolorize it and filter while hot.
-
Add warm methanol to the filtrate to induce crystallization.
-
Allow the solution to cool slowly to form crystals.
-
Collect the purified crystals by filtration, wash with cold methanol, and dry under vacuum.[12][13]
-
Determination of Specific Optical Rotation
This protocol outlines the procedure for measuring the specific rotation of this compound using a polarimeter.
Materials:
-
Purified this compound
-
A suitable solvent (e.g., chloroform)
-
Volumetric flask
-
Polarimeter and sample cell (1 dm path length)
Procedure:
-
Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask.
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the observed rotation. This is the blank reading.
-
Sample Measurement: Rinse the cell with the prepared this compound solution and then fill it, ensuring no air bubbles are present. Measure the observed rotation.
-
Calculation: Calculate the specific rotation [α] using the following formula: [α] = α / (c × l) where:
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
This protocol provides a general guideline for acquiring ¹H and ¹³C NMR spectra of this compound.
Materials:
-
Purified this compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of this compound in the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include those for the methyl protons of the acetyl groups and the protons of the glucosamine (B1671600) rings.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This will show signals for the carbonyl carbons of the acetyl groups, the methyl carbons of the acetyl groups, and the carbons of the sugar rings.
-
Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values, potentially with the aid of 2D NMR techniques like COSY and HSQC for unambiguous assignments.[16][17]
Mass Spectrometry (MS) Analysis
This protocol describes a general approach for the mass spectrometric analysis of this compound.
Materials:
-
Purified this compound
-
A suitable solvent (e.g., methanol/water)
-
Mass spectrometer (e.g., ESI-MS or MALDI-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.
-
MS Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ should be observed.
-
Tandem MS (MS/MS) Analysis: Select the parent ion of interest and subject it to fragmentation (e.g., through collision-induced dissociation).
-
Data Analysis: Analyze the fragmentation pattern to confirm the structure. Key fragments would correspond to the loss of acetyl groups and cleavage of the glycosidic bond.[18][19]
Biological Activity and Potential Applications
While the biological activities of chitooligosaccharides (COS) are well-documented, the specific effects of the fully acetylated form, this compound, are less explored. N-acetylated chitooligosaccharides have been shown to possess immunomodulatory effects, including both immune enhancement and anti-inflammatory activities.[20][21] These effects are often mediated through signaling pathways such as the NF-κB pathway.[21]
The degree of acetylation has been demonstrated to significantly influence the anti-inflammatory properties of chitooligosaccharides.[22] It is plausible that this compound, as a peracetylated molecule, may exhibit distinct biological activities compared to its partially acetylated or deacetylated counterparts. Its increased lipophilicity due to the acetyl groups could enhance its ability to cross cell membranes, potentially leading to different intracellular targets and signaling pathway modulation.
Further research is warranted to elucidate the specific biological functions of this compound. Its potential as a precursor for the synthesis of novel therapeutics and its own intrinsic bioactivities make it a compound of high interest for drug development professionals.
Conclusion
This compound is a valuable carbohydrate derivative with well-defined chemical properties. While some physical and biological characteristics require further investigation, established protocols for its synthesis and analysis provide a solid foundation for its use in research and development. Its role as a synthetic precursor and its potential for unique biological activities position it as a compound of interest for the development of novel therapeutics and advanced biomaterials. This guide provides the necessary technical information for researchers to effectively work with and explore the potential of this compound.
References
- 1. scbt.com [scbt.com]
- 2. dextrauk.com [dextrauk.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 41670-99-9 [amp.chemicalbook.com]
- 5. glycodepot.com [glycodepot.com]
- 6. Sucrose octaacetate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US6881861B2 - Method of purifying glutamic acid by transition recrystallization - Google Patents [patents.google.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Carbohydrates on Proteins: Site-Specific Glycosylation Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2021–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia | MDPI [mdpi.com]
The Biological Nexus of Acetylated Chitooligosaccharides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of acetylated chitooligosaccharides (COS), with a focus on their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and development in the pharmaceutical and biomedical fields.
Introduction to Acetylated Chitooligosaccharides
Chitooligosaccharides are oligomers of chitosan (B1678972), which is derived from the deacetylation of chitin, a naturally abundant polysaccharide. The biological functionality of these oligosaccharides is significantly influenced by their physicochemical properties, particularly their molecular weight (MW), degree of polymerization (DP), and degree of acetylation (DA). The presence of acetyl groups along the polymer chain plays a crucial role in modulating the interaction of these molecules with cellular components, thereby influencing their bioactivity.[1][2] N-acetylated chitooligosaccharides (NACOS) and other partially acetylated variants have demonstrated a wide spectrum of biological effects, making them promising candidates for therapeutic applications.[3][4]
Key Biological Activities and Structure-Activity Relationships
The biological activities of acetylated chitooligosaccharides are intrinsically linked to their structural characteristics. A lower molecular weight and an optimal degree of acetylation often enhance their solubility and bioavailability, leading to more potent effects.[5][6]
-
Anti-inflammatory Activity: The degree of acetylation is a critical determinant of the anti-inflammatory properties of COS. Studies have shown that a low degree of acetylation (around 12%) can be optimal for inhibiting the production of pro-inflammatory cytokines.[1][7] Conversely, highly acetylated COS have also been reported to suppress inflammatory responses.[8][9] This suggests a complex relationship that may be dependent on the specific inflammatory model and the structural characteristics of the oligosaccharide.
-
Antimicrobial Activity: The antimicrobial efficacy of acetylated COS is influenced by both molecular weight and the degree of acetylation. Generally, a lower degree of acetylation (higher positive charge) is associated with stronger antimicrobial action.[10] However, the optimal molecular weight can vary depending on the target microorganism.[10][11][12]
-
Anticancer Activity: The anticancer effects of acetylated COS are also dependent on their molecular weight and degree of deacetylation. Lower molecular weight COS are often more effective at inhibiting cancer cell growth.[6][13]
-
Antioxidant Activity: The antioxidant capacity of acetylated COS is related to their ability to scavenge free radicals. The degree of acetylation can influence this activity, with some studies suggesting that the presence of acetyl groups is important for scavenging certain types of radicals.[14]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of acetylated chitooligosaccharides from various studies.
Antioxidant Activity
| Chitooligosaccharide Derivative | Assay | IC50 Value | Reference |
| N-maleoyl COS (NMCOS) | Superoxide anion scavenging | 2.25 mg/mL | [15] |
| N-succinyl COS (NSCOS) | Superoxide anion scavenging | 3.27 mg/mL | [15] |
| N-maleoyl COS (NMCOS) | Hydroxyl radical scavenging | 0.24 mg/mL | [15] |
| Chitooligosaccharide (COS1) | DPPH radical scavenging | 4.166 mg/mL | [16] |
| Chitooligosaccharide (COS1) | ABTS radical scavenging | 4.862 mg/mL | [16] |
| Commercial COS (COS2) | DPPH radical scavenging | 13.304 mg/mL | [16] |
| Commercial COS (COS2) | ABTS radical scavenging | 13.817 mg/mL | [16] |
Antimicrobial Activity
| Chitooligosaccharide | Microorganism | MIC Value | Reference |
| Chitooligosaccharide | Staphylococcus aureus | 1.13 µg/mL | [17] |
| Aminoglycosylated chitooligosaccharide | Staphylococcus aureus | 1.06 µg/mL | [17] |
| Chitooligosaccharides (81% deacetylated) | Candida albicans | 0.5 mg/mL | [3] |
| Chitooligosaccharides (81% deacetylated) | Staphylococcus aureus | 1 mg/mL | [3] |
Anti-inflammatory Activity
| Chitooligosaccharide (DA) | Cell Line | Treatment | Cytokine | Inhibition/Reduction | Reference |
| Fully deacetylated (fdCOS) | RAW 264.7 | LPS-stimulated | TNF-α | Significant reduction | [17][18] |
| Fully acetylated (faCOS) | RAW 264.7 | LPS-stimulated | TNF-α | Significant reduction | [17][18] |
| Partially acetylated (paCOS) | RAW 264.7 | LPS-stimulated | TNF-α | Negligible effect | [18] |
| 12% Acetylated | RAW 264.7 | LPS-stimulated | NO, IL-6, TNF-α | Superior inhibition compared to 0%, 50%, and 85% DA | [1][7] |
| Highly N-acetylated (NACOS) | RAW 264.7 | LPS-stimulated | IL-6, TNF-α | Significant suppression | [8][9] |
Anticancer Activity
| Chitooligosaccharide (MW) | Cell Line | Assay | IC50 Value | Reference |
| 10 to 100 KDa | HepG2 (Liver) | SRB | 1.56 µg/ml | [18] |
| 10 to 100 KDa | HCT-116 (Colon) | SRB | 1.84 µg/ml | [18] |
| 10 to 100 KDa | MCF7 (Breast) | SRB | 2.21 µg/ml | [18] |
| 1.0 to 10 KDa | HepG2 (Liver) | SRB | 12.95 µg/ml | [18] |
| 1.0 to 10 KDa | HCT-116 (Colon) | SRB | 11.95 µg/ml | [18] |
| Chitosan oligosaccharides (CTS-OS) | PC3 (Prostate) | MTT | 25 µg/mL | [12] |
| Chitosan oligosaccharides (CTS-OS) | A549 (Lung) | MTT | 25 µg/mL | [12] |
| High molecular weight chitosan (HMWC) | PC3, A549, HepG2 | MTT | >50 µg/mL | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of acetylated chitooligosaccharides.
Preparation and Characterization of Acetylated Chitooligosaccharides
A general workflow for the preparation and characterization of acetylated chitooligosaccharides is outlined below. The process typically involves the hydrolysis of chitosan, followed by N-acetylation and subsequent purification and characterization.
Protocol for N-acetylation:
-
Dissolve chitooligosaccharides in a suitable solvent system (e.g., 50% methanol (B129727) in 0.4% acetic acid).
-
Add a calculated amount of acetic anhydride (B1165640) to achieve the desired degree of acetylation.
-
Stir the reaction mixture at room temperature for a specified time.
-
Purify the resulting N-acetylated chitooligosaccharides using techniques such as dialysis and lyophilization.
Antioxidant Activity: DPPH Radical Scavenging Assay
Detailed Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or water).
-
Prepare serial dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and protected from light.
-
In a 96-well plate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well containing the sample.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the sample concentration.[19][20]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Protocol for Determining Minimum Inhibitory Concentration (MIC):
-
Prepare a stock solution of the acetylated chitooligosaccharide in a suitable solvent.
-
In a 96-well microtiter plate, perform serial twofold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the target microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Anti-inflammatory Activity: LPS-Induced Inflammation in RAW 264.7 Macrophages
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[1]
-
Pre-treat the cells with various concentrations of the acetylated chitooligosaccharide for a specified period (e.g., 2 hours).
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL.[1]
-
Incubate for an appropriate time (e.g., 24 hours).
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.
-
The cell viability can be assessed using the MTT assay to ensure the observed effects are not due to cytotoxicity.
-
The inhibition of cytokine production is calculated relative to the LPS-treated control group.
Anticancer Activity: Sulforhodamine B (SRB) Assay
Protocol:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the acetylated chitooligosaccharide and incubate for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.[10]
-
Wash the plates five times with slow-running tap water and allow them to air dry.[10]
-
Stain the cells with 0.057% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the protein-bound dye with 10 mM Tris base solution (pH 10.5).
-
Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.[21]
Signaling Pathways in Anti-inflammatory and Immunomodulatory Activities
Acetylated chitooligosaccharides exert their anti-inflammatory and immunomodulatory effects by modulating key intracellular signaling pathways. The NF-κB, MAPK, and PI3K/Akt pathways are central to these mechanisms.[4][15][22]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Acetylated chitooligosaccharides can inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[4][23]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of kinases, including ERK, JNK, and p38, that are activated by various extracellular stimuli. Activated MAPKs can lead to the activation of transcription factors that promote the expression of inflammatory mediators. Acetylated chitooligosaccharides have been shown to modulate the phosphorylation of these kinases, thereby influencing the inflammatory response.[15]
References
- 1. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Structural Characterization of Chitooligosaccharides Enabled by Automated Glycan Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The quantitative molecular weight-antimicrobial activity relationship for chitosan polymers, oligomers, and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Molecular Weight and the Degree of Deacetylation of Chitosan Oligosaccharides on Antitumor Activity [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The inhibition of LPS-induced inflammation in RAW264.7 macrophages via the PI3K/Akt pathway by highly N-acetylated chitooligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of Chitosan with Different Degrees of Acetylation and Molecular Weights [jstage.jst.go.jp]
- 11. The Effect of Molecular Weight on the Antimicrobial Activity of Chitosan from Loligo opalescens for Food Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Influence of Preparation Methods of Chitooligosaccharides on Their Physicochemical Properties and Their Anti-Inflammatory Effects in Mice and in RAW264.7 Macrophages [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Tailored Enzymatic Synthesis of Chitooligosaccharides with Different Deacetylation Degrees and Their Anti-Inflammatory Activity | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. stackoverflow.com [stackoverflow.com]
- 21. researchgate.net [researchgate.net]
- 22. Immunostimulatory Effects of Chitooligosaccharides on RAW 264.7 Mouse Macrophages via Regulation of the MAPK and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages [mdpi.com]
Chitobiose Octaacetate: A Precursor to Chitin? A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chitobiose octaacetate, the peracetylated form of the disaccharide chitobiose, is a valuable chemical entity in carbohydrate chemistry. While intuitively it might be considered a building block for the synthesis of its parent polymer, chitin (B13524), a thorough review of current scientific literature reveals that This compound is not a direct or commonly used precursor for the synthesis of chitin . Instead, it is typically a product of chitin degradation via acetolysis. This technical guide will delve into the established chemistry of chitobiose and its derivatives, clarifying its role in relation to chitin. We will explore the enzymatic and chemical methodologies for producing chitooligosaccharides, including chitobiose, and discuss the known pathways for chitin synthesis, which utilize different activated monomers.
The Chemistry of Chitobiose and Chitin: A Clarification of Roles
Chitin is a long-chain polymer of N-acetyl-D-glucosamine units linked by β-1,4 glycosidic bonds. Its synthesis in nature is a complex enzymatic process. Conversely, the breakdown of chitin, either chemically or enzymatically, yields smaller chitooligosaccharides.
This compound is typically synthesized from chitobiose, which is itself a product of chitin hydrolysis. The acetylation of all eight hydroxyl groups of chitobiose enhances its solubility in organic solvents, making it a useful intermediate for further chemical modifications. However, the stability of the acetyl groups makes it a poor substrate for direct polymerization into chitin under known enzymatic or chemical methods.
The primary route to obtaining chitobiose and its peracetylated form involves the degradation of chitin. This is a crucial point for researchers, as it positions this compound as a derivative of chitin, not a precursor.
A visual representation of the general relationship between chitin and chitobiose is provided below.
Caption: Relationship between Chitin and this compound.
Production of Chitobiose from Chitin
The generation of chitobiose from chitin is a well-established process, primarily achieved through enzymatic hydrolysis. Various chitinases can break down chitin into smaller oligosaccharides, with chitobiose often being a major product.
Quantitative Data on Chitobiose Production
The efficiency of chitobiose production can vary depending on the chitin source, the enzyme used, and the reaction conditions. The following table summarizes yields of chitobiose from different chitin sources using an endochitinase from Vibrio campbellii.[1]
| Chitin Source | Purity of Chitobiose (%) |
| Shrimp Shell | 96 |
| Squid Pen | 91 |
| Crab Shell | 91 |
In larger-scale production, yields of 200 mg of chitobiose with over 99% purity have been achieved after purification.[1]
Experimental Protocol: Enzymatic Production of Chitobiose from Chitin[1]
This protocol outlines a typical procedure for the laboratory-scale production of chitobiose from chitin using a chitinase (B1577495).
Materials:
-
Chitin flakes (e.g., from shrimp shells)
-
12 M Hydrochloric acid (HCl)
-
Recombinant chitinase
-
Bovine Serum Albumin (BSA)
-
0.1 M Sodium acetate (B1210297) buffer (pH 5.5)
-
3 M Sodium carbonate (Na₂CO₃)
Procedure:
-
Preparation of Colloidal Chitin:
-
Slowly add 20 grams of chitin flakes to 150 mL of 12 M HCl with continuous stirring in a 1000-mL glass beaker.
-
Stir the mixture overnight at 25 °C.
-
Centrifuge the suspension at 3,924 xg for 30-60 minutes at 4 °C and discard the supernatant.
-
Wash the chitin pellet thoroughly with ice-cold distilled water until the pH of the suspension is close to 7.0.
-
Air-dry the resulting colloidal chitin in an oven at 60 °C and grind it into a fine powder.
-
-
Enzymatic Hydrolysis:
-
In a 2 mL reaction tube, combine 5 mg of colloidal chitin, 100 units (20 µg) of chitinase, and 40 µg of BSA (as a stabilizer).
-
Add 0.1 M sodium acetate buffer (pH 5.5) to a final volume of 2 mL.
-
Incubate the reaction mixture at 30 °C with continuous agitation for 24 hours.
-
-
Reaction Termination and Analysis:
-
To monitor the reaction, withdraw aliquots at different time intervals.
-
Terminate the reaction by heating the aliquots at 98 °C for 5 minutes.
-
Centrifuge at 13,817 xg for 20 minutes at 4 °C to pellet any remaining solids.
-
The supernatant containing the chitobiose can be analyzed by methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
The workflow for this process can be visualized as follows:
Caption: Workflow for Enzymatic Production of Chitobiose.
Chitin Synthesis: The Actual Precursors
The biosynthesis of chitin is a complex process catalyzed by chitin synthases. These enzymes utilize an activated sugar nucleotide, UDP-N-acetylglucosamine (UDP-GlcNAc) , as the glycosyl donor to extend the growing chitin chain.
For in vitro enzymatic synthesis of chitin-like oligosaccharides, researchers have explored the use of other activated monomers. For instance, a chitobiose oxazoline (B21484) derivative has been successfully polymerized by a chitinase to create a chitin derivative.[2] This highlights that for enzymatic polymerization, a chemically activated monomer is necessary to facilitate the formation of glycosidic bonds. This compound lacks the required anomeric activation for this type of enzymatic synthesis.
The general principle of chitin synthesis is depicted in the following diagram:
Caption: Simplified Pathway of Chitin Biosynthesis.
Applications in Drug Development
While not a direct precursor to chitin, chitobiose and other chitooligosaccharides have garnered significant interest in drug development due to their biological activities. These include antimicrobial, anti-tumor, and anti-inflammatory properties.[3] The ability to produce well-defined chitooligosaccharides is therefore of high importance. A study on the pharmacokinetics of chitobiose in rats showed that it can be absorbed into the bloodstream, with an oral bioavailability of 0.32%–0.52%.[4] This indicates that these molecules can be systemically available, which is a crucial factor for their development as therapeutic agents.
Conclusion
References
Chitobiose: A Technical Guide to its Natural Sources, Derivatives, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitobiose, the disaccharide repeating unit of chitin (B13524), is a molecule of significant interest in the fields of biotechnology, pharmacology, and materials science. Its biocompatibility, biodegradability, and diverse biological activities make it a promising platform for the development of novel therapeutics and advanced biomaterials. This technical guide provides a comprehensive overview of the natural sources of chitobiose, its extraction and production methodologies, and the synthesis of its derivatives. Special emphasis is placed on its applications in drug development, supported by detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Natural Sources of Chitobiose
Chitobiose is not typically found in its free form in nature but is the fundamental repeating unit of chitin, the second most abundant polysaccharide after cellulose. The primary natural sources of chitin, and therefore chitobiose, are the exoskeletons of crustaceans and insects, as well as the cell walls of fungi.
The chitin content can vary significantly depending on the source, species, and environmental conditions. A summary of chitin content from various natural sources is presented in Table 1.
Table 1: Chitin Content in Various Natural Sources
| Source Category | Organism | Chitin Content (% of dry weight) | Reference(s) |
| Crustaceans | Shrimp (Shells) | 15-40% | [1][2] |
| Crab (Shells) | 15-40% | [1][2] | |
| Krill | 37-60% | ||
| Insects | Black soldier fly larvae | 8-13% | |
| Silkworm pupae | 4-6% | ||
| Fungi | Aspergillus niger (Mycelia) | 18-25% | |
| Saccharomyces cerevisiae (Cell wall) | 1-2% | ||
| Mollusks | Squid pen (β-chitin) | 35-45% | [1] |
Production of Chitobiose
The production of chitobiose primarily involves the depolymerization of chitin through enzymatic or chemical hydrolysis. Enzymatic methods are generally preferred due to their specificity, milder reaction conditions, and the ability to produce a more defined product profile.
Enzymatic Production
Enzymatic hydrolysis of chitin to chitobiose is achieved using chitinases, which are glycoside hydrolases that cleave the β-1,4-glycosidic bonds in the chitin polymer. The choice of enzyme and reaction conditions can significantly influence the yield and purity of the resulting chitobiose.
Table 2: Comparison of Enzymatic Production of Chitobiose from Various Chitin Sources
| Chitin Source | Enzyme | Enzyme Source | Yield of Chitobiose (%) | Purity (%) | Reference(s) |
| Shrimp Shell Chitin | Endochitinase (VhChiA) | Vibrio campbellii | 96 | >99 | [1][2] |
| Squid Pen Chitin | Endochitinase (VhChiA) | Vibrio campbellii | 91 | >99 | [1][2] |
| Crab Shell Chitin | Endochitinase (VhChiA) | Vibrio campbellii | 91 | >99 | [1][2] |
| Colloidal Chitin | Chitinase (B1577495) | Bacillus licheniformis SK-1 | 20 | Not specified | [3] |
| Swollen α-chitin | N,N′-diacetylchitobiohydrolase | Aeromonas sp. GJ-18 | 35 | Not specified | [3] |
Experimental Workflow for Enzymatic Production of Chitobiose
Caption: Workflow for the production of high-purity chitobiose.
Chemical Production
Chemical hydrolysis of chitin, typically using strong acids like hydrochloric acid, can also yield chitobiose. However, this method is often less specific, leading to a mixture of oligosaccharides of varying lengths and a higher degree of deacetylation. The harsh reaction conditions can also lead to the formation of undesirable byproducts.
Chitobiose Derivatives and Their Applications in Drug Development
The functional groups on chitobiose, particularly the hydroxyl and N-acetyl groups, provide reactive sites for chemical modification, leading to a wide array of derivatives with tailored properties. These derivatives are of great interest in drug development for applications such as drug delivery, tissue engineering, and as bioactive molecules themselves.
Synthesis of Chitobiose Derivatives
The synthesis of chitobiose derivatives often involves the protection of specific hydroxyl groups, followed by modification of the unprotected groups and subsequent deprotection. Common modifications include:
-
Acylation and Alkylation: To alter solubility and hydrophobicity.
-
Quaternization: To introduce a permanent positive charge, enhancing antimicrobial activity and mucoadhesion.[4]
-
Conjugation with Bioactive Molecules: Attaching drugs, peptides, or targeting ligands to create targeted drug delivery systems.
Caption: Chitobiose-induced activation of the chb operon in E. coli.
Experimental Protocols
Preparation of Colloidal Chitin from Shrimp Shells
-
Demineralization: Stir 20 g of shrimp shell flakes in 150 mL of 12 M HCl at 25°C overnight.
-
Washing: Centrifuge the mixture at 3,924 x g for 45 minutes at 4°C to pellet the chitin. Discard the supernatant and wash the pellet repeatedly with ice-cold distilled water until the pH is neutral.
-
Drying and Grinding: Dry the resulting colloidal chitin in an oven at 60°C and then grind it into a fine powder using a mortar and pestle. [1]
Enzymatic Production of Chitobiose
-
Reaction Setup: In a 1 L Erlenmeyer flask, combine 1 g of dried colloidal chitin, 20,000 U of VhChiA chitinase, and 8 mg of BSA in 0.1 M sodium acetate (B1210297) buffer (pH 5.5) to a total volume of 1 L. [1]2. Incubation: Incubate the mixture at 30°C for 24 hours with constant agitation. [1]3. Termination and Clarification: Centrifuge the reaction mixture at 2,359 x g for 40 minutes at 4°C to remove any unreacted chitin. [1]4. Concentration: Concentrate the supernatant using a centrifugal concentrator with a 30 kDa molecular weight cut-off. [1]
Purification of Chitobiose by Preparative HPLC
-
Sample Preparation: Dissolve the concentrated chitobiose sample in deionized water.
-
Chromatography: Inject the sample into a preparative HPLC system equipped with an amino-functionalized silica (B1680970) column (e.g., Asahipak NH2P-50).
-
Elution: Elute with a gradient of acetonitrile (B52724) and water.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of chitobiose using analytical HPLC or TLC. Pool the pure fractions and lyophilize to obtain pure chitobiose powder. [1][2]
Analytical Methods
Table 3: Analytical Protocols for Chitobiose Characterization
| Technique | Protocol |
| Thin-Layer Chromatography (TLC) | Stationary Phase: Silica gel plate.Mobile Phase: Isopropanol:Ammonia:Water (70:27:3, v/v/v).Visualization: Spray with 0.5% ninhydrin (B49086) in ethanol (B145695) and heat at 80°C for 30 minutes. |
| High-Performance Liquid Chromatography (HPLC) | Column: Shodex Asahipak NH2P-50 4E (4.6 x 250 mm).Mobile Phase: 75% Acetonitrile.Flow Rate: 1.0 mL/min.Detection: Evaporative Light Scattering Detector (ELSD). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Sample Preparation: Dissolve chitobiose in D₂O.Analysis: Acquire ¹H and ¹³C NMR spectra. Key signals for N-acetyl groups in ¹H NMR appear around δ 2.05 and 2.08 ppm. [5][6] |
Conclusion
Chitobiose, derived from the abundant natural polymer chitin, represents a versatile platform for scientific research and development. Advances in enzymatic production methods have made high-purity chitobiose more accessible, paving the way for the exploration of its derivatives in various applications, particularly in drug development. The ability to chemically modify chitobiose allows for the creation of novel molecules with tailored properties for targeted drug delivery, improved bioavailability, and specific biological activities. Further research into the signaling pathways modulated by chitobiose and its derivatives in mammalian systems will be crucial for realizing their full therapeutic potential. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of this promising biomolecule.
References
- 1. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for the Preparation of Chitosan Derivatives for Antimicrobial, Drug Delivery, and Agricultural Applications: A Review | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 1H- and 13C-n.m.r. assignments and conformational analysis of some monosaccharide and oligosaccharide substrate-analogues of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Chitobiose Octaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Chitobiose octaacetate (Peracetylchitobiose), a fully acetylated derivative of chitobiose. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings. This guide details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound, providing information on the connectivity and stereochemistry of the molecule. Due to the complete acetylation, the chemical shifts of the pyranose ring protons and carbons are shifted downfield compared to the unacetylated form.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the pyranose ring protons, the N-acetyl protons, and the O-acetyl protons. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| Anomeric Protons (H-1, H-1') | 4.5 - 6.0 | d or dd | The chemical shift and coupling constants are diagnostic of the anomeric configuration. |
| Ring Protons (H-2 to H-6, H-2' to H-6') | 3.5 - 5.5 | m | Complex overlapping multiplets are expected in this region. |
| O-Acetyl Protons (-OCOCH₃) | 1.9 - 2.2 | s | Multiple sharp singlets corresponding to the different acetyl groups. |
| N-Acetyl Protons (-NHCOCH₃) | ~1.8 - 2.0 | s | Two distinct singlets for the two N-acetyl groups. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbonyl carbons of the acetyl groups are readily identifiable at the downfield end of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ) ppm | Notes |
| Carbonyl Carbons (-C =O) | 168 - 172 | Signals from both O-acetyl and N-acetyl groups. |
| Anomeric Carbons (C-1, C-1') | 95 - 105 | The chemical shift is indicative of the glycosidic linkage. |
| Ring Carbons (C-2 to C-6, C-2' to C-6') | 60 - 80 | |
| Acetyl Methyl Carbons (-C H₃) | 20 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in this compound. The spectrum is dominated by the absorptions of the acetyl carbonyl groups and the glycosidic linkages. A key diagnostic feature is the absence of a broad O-H stretching band, confirming the complete acetylation of the hydroxyl groups.[1]
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O Stretching (Acetyl esters) | 1735 - 1750 | Strong |
| C=O Stretching (Amide I) | 1650 - 1680 | Strong |
| N-H Bending (Amide II) | 1530 - 1550 | Medium |
| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium |
| C-O Stretching (Esters and Ethers) | 1000 - 1300 | Strong, broad |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and can provide structural information through fragmentation analysis. The molecular formula of this compound is C₂₈H₄₀N₂O₁₇, with a molecular weight of 676.62 g/mol .[2] Electrospray ionization (ESI) is a common technique for the analysis of peracetylated oligosaccharides.[3]
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 677.63 | Protonated molecular ion. |
| [M+Na]⁺ | 699.61 | Sodiated adduct, often more abundant. |
| [M+K]⁺ | 715.58 | Potassiated adduct. |
| Major Fragments | ||
| [M - CH₂CO]⁺ | 635.60 | Loss of a ketene (B1206846) molecule from an acetyl group. |
| [M - CH₃COOH]⁺ | 617.59 | Loss of an acetic acid molecule. |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe is used.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential window function and perform Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).[3]
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in positive ion mode to observe protonated and other adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺).
-
For fragmentation studies (MS/MS), the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID).
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
A Technical Guide to the Solubility of Chitobiose Octaacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of chitobiose octaacetate, a peracetylated derivative of the disaccharide chitobiose. Understanding the solubility of this compound is critical for its application in various research and development fields, including glycobiology, drug delivery, and materials science. This document compiles available quantitative and qualitative solubility data, details a robust experimental protocol for solubility determination, and provides visual aids to clarify experimental workflows.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid compound like this compound, solubility is typically expressed as the maximum mass of the solute that can dissolve in a specific volume of solvent at a given temperature. This equilibrium is a dynamic process where the rate of dissolution equals the rate of precipitation. Factors influencing solubility include the physicochemical properties of both the solute and the solvent, temperature, and pressure.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various organic solvents. It is important to note that the temperature at which these solubilities were determined is not always specified in the available literature and is a critical parameter that can significantly influence the values.
| Solvent | Chemical Formula | Solubility | Temperature |
| Dimethylformamide (DMF) | C₃H₇NO | ~ 20 mg/mL[1] | Not Specified |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | ~ 20 mg/mL[1] | Not Specified |
| Ethanol | C₂H₅OH | ~ 0.5 mg/mL[1] | Not Specified |
| 1:1 DMSO:PBS (pH 7.2) | N/A | ~ 0.5 mg/mL[1] | Not Specified |
Qualitative Solubility Information
In addition to the quantitative data, some sources provide qualitative descriptions of this compound's solubility:
-
Chloroform (CHCl₃): Slightly soluble, particularly with heating.
-
Methanol (CH₃OH): Slightly soluble, particularly with heating.
-
Aqueous Buffers: Sparingly soluble[1].
Experimental Protocol: Determination of Thermodynamic Solubility using the Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a generalized procedure suitable for determining the solubility of this compound in various organic solvents.
1. Materials and Equipment:
-
This compound (crystalline solid, purity ≥95%)
-
Organic solvents of interest (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at a low wavelength) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring there is more solid than will dissolve.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer increases).
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the shaker and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to prevent artificially high solubility measurements.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-ELSD.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
This in-depth guide provides a foundational understanding of the solubility of this compound. For researchers and professionals in drug development, this information is paramount for formulation design, in-vitro and in-vivo studies, and the overall advancement of projects utilizing this acetylated carbohydrate. The provided experimental protocol offers a standardized approach to generate further, more comprehensive solubility data across a wider range of solvents and temperatures.
References
The Therapeutic Promise of Chitobiose Octaacetate: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Peracetylated Disaccharide for Neuroprotection, Anti-inflammatory, and Glycobiology Applications
Chitobiose octaacetate, a fully acetylated derivative of the naturally occurring disaccharide chitobiose, is emerging as a molecule of significant interest in the field of therapeutic development. While research into its direct applications is nascent, compelling evidence from studies on peracetylated chitooligosaccharides points towards a strong potential in neuroprotection and the modulation of inflammatory responses. Furthermore, its structural similarity to key biological motifs has positioned it as a valuable tool in the study and inhibition of enzymes involved in glycoprotein (B1211001) processing, such as Peptide N-glycanase (PNGase). This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, supported by available data, detailed experimental methodologies, and visual representations of its implicated biological pathways and experimental workflows.
Potential Therapeutic Applications
The therapeutic potential of this compound is primarily inferred from studies on peracetylated chitosan (B1678972) oligosaccharides (PACOs) and fully acetylated chitooligosaccharides (faCOS). The complete acetylation of the amine and hydroxyl groups significantly alters the molecule's physicochemical properties, leading to distinct biological activities compared to its deacetylated or partially acetylated counterparts.
Neuroprotection
Emerging research strongly suggests that peracetylation is a critical factor for the neuroprotective effects of chitosan oligosaccharides. Studies have demonstrated that PACOs can protect neuronal cells from glutamate-induced cell death and show promise in animal models of Alzheimer's disease.[1][2]
A key study investigating the effects of PACOs on β-amyloid-induced cognitive deficits in rats revealed that oral administration of PACOs significantly improved learning and memory functions and attenuated neuronal cell damage.[2] The neuroprotective mechanism is believed to be mediated through the PI3K/Akt/GSK3β signaling pathway .[2] PACOs were shown to increase the phosphorylation of Akt and GSK3β, which in turn can inhibit neuronal apoptosis and reduce the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.[2] Furthermore, PACOs were found to reduce levels of lactate (B86563) dehydrogenase (LDH) and malondialdehyde (MDA), indicating a reduction in oxidative stress, and decrease the production of the pro-inflammatory cytokine TNF-α in the hippocampus.[2]
Another in vitro study highlighted that PACOs were more effective than their non-acetylated or partially acetylated counterparts in protecting PC12 cells from glutamate-induced apoptosis.[1] This protection was associated with the regulation of the Bcl-2/Bax protein ratio and the inhibition of caspase-3 activation, key players in the intrinsic apoptosis pathway.[1]
Anti-inflammatory Activity
The degree of acetylation of chitooligosaccharides has a significant impact on their anti-inflammatory properties.[3] A study comparing fully deacetylated (fdCOS), partially acetylated (paCOS), and fully acetylated (faCOS) chitooligosaccharides found that faCOS were able to significantly reduce the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages.[4][5] This suggests that the peracetylated structure of this compound could be beneficial in modulating inflammatory responses. While the precise signaling pathway for faCOS has not been fully elucidated, the reduction in TNF-α points towards an interaction with inflammatory cascades, potentially involving the NF-κB or MAPK signaling pathways, which are known to be modulated by other forms of chitooligosaccharides.[6]
Inhibition of Peptide N-glycanase (PNGase)
Chitobiose serves as a core structural motif in N-linked glycans. This has led to the development of chitobiose-based molecules as inhibitors of Peptide N-glycanase (PNGase), an enzyme responsible for removing N-glycans from misfolded glycoproteins, a key step in endoplasmic-reticulum-associated degradation (ERAD).[7][8] A library of chitobiose derivatives equipped with electrophilic traps, designed to covalently modify the catalytic cysteine residue of PNGase, has been synthesized and evaluated.[7] The potency of these inhibitors was highly dependent on the nature of the electrophilic group, with a chloromethyl ketone derivative showing significant inhibitory activity.[7] This line of research highlights the potential of using this compound as a scaffold for the design of potent and specific PNGase inhibitors, which could have applications in diseases where the ERAD pathway is dysregulated.
Potential Anticancer Activity (Hypothetical)
While chitosan and various chitooligosaccharides have demonstrated anticancer activities, there is currently a lack of direct evidence for the anticancer effects of peracetylated forms like this compound.[9][10][11] The anticancer mechanisms of other chitosan derivatives often involve their polycationic nature, which facilitates interaction with negatively charged cell membranes.[6] Since this compound is fully acetylated and therefore not charged, its potential anticancer activity would likely rely on different mechanisms. This remains an area for future investigation.
Quantitative Data
Quantitative data on the biological activities of pure this compound is limited in the current literature. However, data from studies on closely related peracetylated chitooligosaccharides and chitobiose-based inhibitors provide valuable insights into its potential potency.
| Compound/Compound Class | Target/Assay | Result | Reference |
| Peracetylated Chitosan Oligosaccharides (PACOs) | Aβ-induced cognitive deficits in rats (Morris Water Maze) | Significant improvement in escape latency and platform crossings | [2] |
| Peracetylated Chitosan Oligosaccharides (PACOs) | Aβ-induced Cleaved Caspase-3 in rat hippocampus | Significant reduction at 25, 50, and 100 mg/kg doses | [2] |
| Peracetylated Chitosan Oligosaccharides (PACOs) | Aβ-induced TNF-α in rat hippocampus | Significant reduction at 50 and 100 mg/kg doses | [2] |
| Peracetylated Chitosan Oligosaccharides (PACOs) | Glutamate-induced PC12 cell death | Significant inhibition in a concentration-dependent manner | [1] |
| Fully Acetylated Chitooligosaccharides (faCOS) | LPS-induced TNF-α production in RAW 264.7 macrophages | Significant reduction at 250 ng/well after 6 hours | [4][5] |
| Chitobiose-based Chloromethyl Ketone PNGase Inhibitor | In vitro PNGase inhibition | Potent inhibition (specific IC50 not provided in abstract) | [7] |
| Diethylaminoethyl-Chitooligosaccharide (DEAE-COS) | Acetylcholinesterase Inhibition | IC50 = 9.2 ± 0.33 µg/mL | [12] |
Experimental Protocols
This section provides an overview of the methodologies used in the key studies cited, offering a framework for the synthesis and evaluation of this compound and its derivatives.
Synthesis of this compound
-
Reaction Setup: A reaction flask is charged with sucrose (B13894) (or in this case, a source of chitobiose or chitin) and a catalyst, such as sodium acetate.
-
Acetylation: An excess of acetic anhydride (B1165640) is added to the flask. The reaction can be promoted by conventional heating or by ultrasound irradiation for a more energy-efficient "green" synthesis.[13]
-
Work-up: The reaction mixture is poured into an ice-water mixture to precipitate the crude product and quench the excess acetic anhydride.
-
Purification: The solid product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent, such as ethanol, to yield the purified octaacetate.[13]
Evaluation of Neuroprotective Effects (In Vivo Model)
The following protocol is a summary of the methodology used to evaluate the neuroprotective effects of PACOs in a rat model of Alzheimer's disease induced by β-amyloid (Aβ).[2]
-
Animal Model: Sprague-Dawley rats are used. Aβ is injected into the hippocampus to induce cognitive deficits and neuronal damage.
-
Drug Administration: PACOs are administered orally to the rats at various doses (e.g., 25, 50, and 100 mg/kg) for a specified period.
-
Behavioral Testing: The Morris Water Maze test is performed to assess learning and memory. Parameters such as escape latency and the number of platform crossings are recorded.
-
Histological Analysis: After the behavioral tests, the rats are sacrificed, and their brains are collected. Hippocampal tissues are sectioned and stained (e.g., with Hematoxylin and Eosin) to observe neuronal morphology and damage.
-
Immunohistochemistry: The expression of markers for apoptosis, such as cleaved caspase-3, is evaluated in the hippocampal sections.
-
Biochemical Assays: The levels of oxidative stress markers (LDH, MDA) and inflammatory cytokines (TNF-α) in hippocampal homogenates are measured using ELISA kits.
-
Western Blot Analysis: The phosphorylation status of key proteins in the PI3K/Akt/GSK3β pathway (e.g., p-Akt, p-GSK3β) is determined by Western blotting to elucidate the mechanism of action.
Evaluation of Anti-inflammatory Activity (In Vitro Model)
This protocol outlines the general steps to assess the anti-inflammatory activity of a compound like faCOS on macrophages.[4]
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in appropriate media.
-
Cell Stimulation: The macrophages are seeded in multi-well plates and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: The cells are co-treated with various concentrations of the test compound (e.g., faCOS at 100, 250, and 500 ng/well).
-
Cytokine Measurement: After a specific incubation period (e.g., 2 and 6 hours), the cell culture supernatants are collected. The concentration of the pro-inflammatory cytokine TNF-α is measured using an ELISA kit.
-
Data Analysis: The reduction in TNF-α levels in the treated groups is compared to the LPS-stimulated control group to determine the anti-inflammatory effect.
PNGase Inhibition Assay
The following is a general protocol for assessing the inhibition of PNGase activity.
-
Enzyme and Substrate: Recombinant PNGase and a suitable fluorescently labeled glycopeptide substrate are used.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the potential inhibitor (e.g., a chitobiose-based derivative) for a defined period.
-
Enzymatic Reaction: The substrate is added to the enzyme-inhibitor mixture to start the deglycosylation reaction.
-
Reaction Quenching: The reaction is stopped after a specific time.
-
Analysis: The reaction products are analyzed by methods such as SDS-PAGE (observing a mobility shift of the deglycosylated peptide) or HPLC to quantify the extent of substrate cleavage.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PI3K/Akt/GSK3β signaling pathway in neuroprotection by PACOs.
Caption: Inferred anti-inflammatory mechanism of faCOS via TNF-α reduction.
Caption: General workflow for synthesis and evaluation of this compound.
Conclusion and Future Directions
This compound stands as a promising yet underexplored candidate for therapeutic development. The strong evidence for the neuroprotective and anti-inflammatory activities of its peracetylated oligosaccharide counterparts provides a solid rationale for its further investigation. Its role as a scaffold for PNGase inhibitors also opens up avenues in glycobiology and related diseases.
Future research should focus on:
-
Direct Biological Evaluation: Conducting comprehensive studies on pure this compound to determine its specific efficacy and potency in neuroprotection, anti-inflammation, and other potential therapeutic areas such as oncology.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo behavior.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Optimized Synthesis: Developing and publishing detailed, scalable, and cost-effective synthesis protocols to ensure its availability for research and development.
By addressing these key areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel treatments for a range of challenging diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The neuroprotective effects of peracetylated chitosan oligosaccharides against β-amyloid-induced cognitive deficits in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tailored Enzymatic Synthesis of Chitooligosaccharides with Different Deacetylation Degrees and Their Anti-Inflammatory Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of a chitobiose-based peptide N-glycanase inhibitor library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Microstructure, Antibacterial and Antitumor Activities of Chitosan Oligosaccharides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the molecular weight and the degree of deacetylation of chitosan oligosaccharides on antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. silverstripe.fkit.hr [silverstripe.fkit.hr]
An In-depth Technical Guide to the Role of Chitobiose Octaacetate in Carbohydrate Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitobiose octaacetate, the fully acetylated derivative of N,N'-diacetylchitobiose, is a pivotal building block in carbohydrate chemistry. As the repeating unit of chitin, the second most abundant polysaccharide in nature, its derivatives are of significant interest for the synthesis of complex chitooligosaccharides, glycoconjugates, and bioactive molecules. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on its role as a versatile synthon in the development of novel therapeutics and research tools.
This compound's utility stems from the temporary protection of its hydroxyl groups by acetate (B1210297) esters. These protecting groups render the molecule soluble in organic solvents, facilitating a wide range of chemical transformations. The acetyl groups can be selectively removed, and the anomeric position can be activated to serve as a glycosyl donor for the formation of glycosidic linkages.
Synthesis of this compound
The primary route to this compound is the peracetylation of N,N'-diacetylchitobiose. This can be achieved through various methods, with the use of acetic anhydride (B1165640) in the presence of a catalyst being the most common.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established peracetylation procedures for carbohydrates.
Materials:
-
N,N'-diacetylchitobiose
-
Acetic anhydride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Dissolve N,N'-diacetylchitobiose (1 equivalent) in a mixture of anhydrous pyridine and anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (10-20 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Typically > 90% | General observation for peracetylation |
| Molecular Formula | C₂₈H₄₀N₂O₁₇ | [1][2] |
| Molecular Weight | 676.62 g/mol | [1][2] |
Physicochemical Characterization
Thorough characterization of this compound is crucial to confirm its identity and purity before its use in subsequent reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Anomeric H (H-1) | ~6.1-6.3 (d) | ~90-92 |
| Anomeric H' (H-1') | ~4.5-4.7 (d) | ~100-102 |
| Ring Protons | ~3.7-5.4 | ~50-80 |
| N-Acetyl (CH₃) | ~1.9-2.1 (s) | ~23 |
| O-Acetyl (CH₃) | ~1.9-2.2 (s) | ~20-21 |
| N-Acetyl (C=O) | ~170-172 | |
| O-Acetyl (C=O) | ~169-171 |
Note: The exact chemical shifts can vary depending on the solvent and the specific anomer (α or β at the reducing end).
Mass Spectrometry
Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Expected [M+Na]⁺: m/z ~699.22
-
Fragmentation Pattern: The mass spectrum will typically show fragmentation corresponding to the loss of acetyl groups (42 Da), acetic acid (60 Da), and glycosidic bond cleavage.
Role as a Glycosyl Donor in Oligosaccharide Synthesis
A primary application of this compound is as a glycosyl donor for the synthesis of larger chitooligosaccharides. The anomeric acetate can be converted to a better leaving group, such as a bromide or trichloroacetimidate, to facilitate glycosylation.
Experimental Workflow: Synthesis of a Chitotriose Derivative
This workflow outlines the key steps in the synthesis of a protected chitotriose derivative from this compound.
Experimental Protocol: Glycosylation to form a Chitotriose Derivative
This protocol provides a general procedure for a glycosylation reaction using a chitobiosyl donor.
Materials:
-
This compound-derived glycosyl donor (e.g., chitobiosyl bromide)
-
A suitably protected N-acetylglucosamine acceptor (e.g., with a free hydroxyl at C-4)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Glycosylation promoter (e.g., Silver triflate (AgOTf), N-Iodosuccinimide (NIS)/Triflic acid (TfOH))
-
Quenching agent (e.g., triethylamine (B128534) or saturated NaHCO₃)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a separate flask, dissolve the chitobiosyl donor in anhydrous DCM.
-
Cool the acceptor mixture to the appropriate temperature (e.g., -40 °C to 0 °C).
-
Add the glycosylation promoter to the acceptor mixture.
-
Slowly add the solution of the glycosyl donor to the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a suitable quenching agent.
-
Filter the reaction mixture through a pad of Celite and wash with DCM.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the protected chitotriose derivative.
Quantitative Data for a Typical Glycosylation:
| Parameter | Value |
| Yield | 60-80% |
| Stereoselectivity (β:α) | >10:1 (with a participating group at C-2) |
Applications in Drug Development and Research
Derivatives of this compound have potential applications in various fields of biomedical research.
Synthesis of Bioactive Molecules
This compound serves as a precursor for the synthesis of various bioactive chitooligosaccharides and their mimetics. These compounds have been shown to exhibit a range of biological activities, including:
-
Anti-inflammatory and Immunomodulatory Effects: Chitooligosaccharides can modulate immune responses, making them potential candidates for the treatment of inflammatory diseases.
-
Antimicrobial Activity: Certain chitooligosaccharide derivatives have shown activity against bacteria and fungi.
-
Drug Delivery: The biocompatibility and biodegradability of chitosan (B1678972) and its oligomers make them attractive for use in drug delivery systems.
Signaling Pathways
While specific signaling pathways directly modulated by this compound are not well-defined, chitooligosaccharides, in general, are known to interact with various cellular receptors and signaling molecules. The peracetylated form is typically used as a synthetic intermediate and is deacetylated in situ or prior to biological assays.
Conclusion
This compound is a cornerstone of modern carbohydrate chemistry, providing a versatile and readily accessible building block for the synthesis of complex chitooligosaccharides and their conjugates. Its application as a glycosyl donor enables the construction of intricate glycan structures with high stereocontrol. The continued development of synthetic methodologies involving this compound will undoubtedly fuel further advancements in glycobiology and the discovery of novel carbohydrate-based therapeutics.
References
An In-depth Technical Guide on Chitobiose Octaacetate and its Relation to Chitosan and Chitin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chitobiose octaacetate, detailing its relationship to the foundational biopolymers chitin (B13524) and chitosan (B1678972). The document covers the chemical structures, properties, synthesis protocols, and biological significance of these compounds, presenting quantitative data in structured tables and visualizing complex relationships and processes through diagrams.
Introduction to Chitin and its Derivatives
Chitin, a polymer of β-(1→4)-linked N-acetyl-D-glucosamine, is the second most abundant polysaccharide in nature after cellulose (B213188), primarily found in the exoskeletons of arthropods and the cell walls of fungi.[1][2] Its deacetylated derivative, chitosan, and further derived oligosaccharides have garnered significant interest in biomedical and pharmaceutical fields due to their biocompatibility, biodegradability, and low toxicity.[3][4] Among these derivatives, chitobiose—the disaccharide repeating unit of chitin—and its acetylated form, this compound, are crucial intermediates and molecules for research and synthesis.[5][6] This guide focuses on the pathway from the raw biopolymer chitin to the fully acetylated disaccharide, this compound.
The Precursors: Chitin and Chitosan
Chitin is a hard, inelastic, nitrogenous polysaccharide.[1] Its structure is analogous to cellulose, with an acetamide (B32628) group at the C-2 position instead of a hydroxyl group.[1] This feature makes it largely insoluble in water and most organic solvents.[7] Chitosan is derived from chitin through deacetylation, a process that removes acetyl groups from the N-acetyl-D-glucosamine units, exposing free amine groups.[7] This transformation makes chitosan, a copolymer of glucosamine (B1671600) and N-acetylglucosamine, soluble in dilute acidic solutions and more chemically reactive than chitin.[1][7]
Data Presentation: Comparative Properties of Chitin and Chitosan
| Property | Chitin | Chitosan |
| Monomeric Unit | β-(1→4)-N-acetyl-D-glucosamine[1] | β-(1→4)-D-glucosamine & N-acetyl-D-glucosamine[1] |
| Solubility | Insoluble in water and most organic solvents[7] | Soluble in dilute aqueous acidic solutions[7] |
| Key Functional Group | Acetamide (-NHCOCH₃)[1] | Primary Amine (-NH₂) and Acetamide (-NHCOCH₃)[7] |
| Natural Occurrence | Exoskeletons of arthropods, fungal cell walls[2] | Produced by deacetylation of chitin[1] |
| Allomorphic Forms | α, β, and γ forms[2] | Dependent on the parent chitin structure |
| Biocompatibility | High[3] | High[3] |
| Biodegradability | Yes[3] | Yes[3] |
From Polymer to Disaccharide: The Synthesis of this compound
This compound is a fully acetylated derivative of chitobiose.[6] Its synthesis is a multi-step process that begins with the depolymerization of chitin.
Logical Relationship: Synthesis Pathway
The overall process involves the hydrolytic cleavage of the chitin polymer into its disaccharide unit, chitobiose, followed by the complete acetylation of the hydroxyl and amino groups.
Caption: Chemical conversion pathway from chitin to this compound.
Data Presentation: Properties of this compound
| Property | Value |
| CAS Number | 41670-99-9[8] or 7284-18-6[9] |
| Molecular Formula | C₂₈H₄₀N₂O₁₇[8][9] |
| Molecular Weight | 676.62 g/mol [8][9] |
| Alternate Names | Peracetylchitobiose[8] |
| Primary Use | Precursor for synthesizing other chitinoid derivatives like chitosan oxazoline[6] |
Experimental Protocols
Precise experimental control is critical for the successful synthesis and purification of chitobiose and its derivatives. Below are detailed methodologies for the key transformations.
Protocol 1: Preparation of Colloidal Chitin (Pre-treatment)
This step is crucial for increasing the surface area and reactivity of the insoluble chitin polymer for subsequent hydrolysis.
-
Acid Treatment : Slowly add 20 grams of crude chitin flakes to 150 mL of concentrated (12 M) HCl in a glass beaker with continuous stirring at 25°C.[10][11]
-
Incubation : Continue stirring the suspension overnight.[10][11]
-
Washing : Centrifuge the suspension (e.g., 3,924 xg for 30-60 minutes at 4°C) to pellet the chitin. Discard the acidic supernatant.[10][11]
-
Neutralization : Thoroughly wash the chitin pellet with ice-cold distilled water repeatedly until the pH of the suspension is near neutral (pH ≈ 7.0).[10][11]
-
Drying : Air-dry the resulting colloidal chitin in an oven at 60°C.[10][11]
-
Milling : Grind the dried colloidal chitin into a fine powder using a mortar and pestle. The substrate is now ready for hydrolysis.[10][11]
Protocol 2: Enzymatic Hydrolysis of Chitin to Chitobiose
Enzymatic methods are preferred for producing chitobiose with high purity and yield. Chitinases (EC 3.2.1.14) are used to hydrolyze the β-(1,4)-glycosidic bonds.[11]
-
Reaction Setup : In a reaction vessel, suspend 5 mg of the prepared colloidal chitin in 2 mL of 0.1 M sodium acetate (B1210297) buffer (pH 5.5).[10][12]
-
Enzyme Addition : Add a defined activity of a suitable chitinase (B1577495) (e.g., 10-100 Units of VhChiA from Vibrio campbellii) and a stabilizer like bovine serum albumin (BSA) if necessary.[10][13]
-
Incubation : Incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) with agitation for up to 24 hours.[10][13]
-
Monitoring : Withdraw aliquots at various time intervals (e.g., 0, 30 min, 1h, 16h, 24h) to monitor the reaction progress via methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][12]
-
Reaction Termination : Stop the reaction by heat inactivation (e.g., 98°C for 5 minutes).[10]
-
Purification : Centrifuge the mixture to remove any unreacted chitin. The supernatant, containing chitobiose, can be further purified using size-exclusion chromatography or preparative HPLC.[11] Yields can be very high, with reports of >90% conversion to chitobiose.[11]
Protocol 3: Acetylation of Chitobiose to this compound
This protocol is analogous to the well-established acetolysis of cellulose to produce cellobiose (B7769950) octaacetate.[14]
-
Reagent Preparation : Prepare an acetylation mixture. A typical mixture involves acetic anhydride (B1165640) and a catalytic amount of strong acid (e.g., sulfuric acid). For a related synthesis, 400 cc of acetic anhydride is cooled to -10°C, and 36 cc of concentrated sulfuric acid is added.[14]
-
Reaction : Dissolve the purified chitobiose in the cold acetylation mixture. The reaction is typically conducted at a controlled temperature (e.g., kept at 35°C) for several days to ensure complete acetylation of all eight available hydroxyl and amino groups.[14][15]
-
Precipitation : Pour the reaction mixture into a large volume of cold water or a water-ice mixture with vigorous stirring. This causes the water-insoluble this compound to precipitate.[14][16]
-
Isolation : Collect the solid precipitate by filtration (e.g., using a Büchner funnel).[14][16]
-
Washing : Wash the collected solid thoroughly with cold water to remove residual acid, followed by a solvent like cold methyl alcohol to remove other acetylated byproducts.[14]
-
Recrystallization : Purify the crude product by recrystallization from a suitable solvent system (e.g., dissolving in chloroform (B151607) and filtering, then recrystallizing from a solvent like ethanol) to obtain pure, crystalline this compound.[14][16]
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the sequential steps involved in producing high-purity this compound from raw chitin.
Caption: Experimental workflow for the synthesis of this compound.
Biological Significance and Signaling
Chitin and its oligosaccharide fragments (chitooligosaccharides) are recognized as Microbe-Associated Molecular Patterns (MAMPs) by plants.[17][18] This recognition triggers a plant's innate immune system, leading to the activation of defense responses against fungal pathogens.[18]
Chitin Elicitor Signaling Pathway in Plants
The perception of chitin fragments is mediated by cell surface receptors, initiating a downstream signaling cascade.
-
Perception : Chitin oligosaccharides are recognized by a receptor complex at the plasma membrane. A key component of this complex is the LysM receptor-like kinase CERK1 (Chitin Elicitor Receptor Kinase 1).[19][20]
-
Activation : Binding of chitin to CERK1 is believed to induce receptor dimerization and activation of its intracellular kinase domain.[19][21]
-
Signal Transduction : Activated CERK1 initiates a phosphorylation cascade, including the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade (e.g., MPK3 and MPK6 in Arabidopsis).[19]
-
Cellular Response : This signaling cascade ultimately leads to the activation of transcription factors, which in turn upregulate the expression of defense-related genes, producing antimicrobial compounds and reinforcing the plant cell wall.[17][18]
Caption: Simplified chitin elicitor signaling pathway in plant cells.
Conclusion
This compound is a valuable, fully derivatized form of the fundamental chitin disaccharide. Its synthesis from the abundant biopolymer chitin involves controlled depolymerization followed by exhaustive acetylation. Understanding these chemical transformations and the underlying biological context of chitin-derived molecules is essential for researchers in materials science, biochemistry, and drug development. The detailed protocols and structured data provided herein serve as a technical resource to facilitate further research and application of these versatile biomolecules.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Chitin and Chitosan Preparation from Marine Sources. Structure, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matec-conferences.org [matec-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Chitobiose - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. scbt.com [scbt.com]
- 9. dextrauk.com [dextrauk.com]
- 10. d-nb.info [d-nb.info]
- 11. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. WO1993022322A1 - PROCESS FOR PREPARING α-D-CELLOBIOSE OCTAACETATE - Google Patents [patents.google.com]
- 16. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 17. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Chitin receptor CERK1 links salt stress and chitin-triggered innate immunity in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
A Technical Guide to the Discovery and Synthesis of Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical discovery and pivotal methods for the synthesis of chitobiose octaacetate, a key derivative of chitin (B13524). It provides a comprehensive overview of the foundational chemical approaches, complete with detailed experimental protocols and quantitative data to support researchers in the field.
Historical Context and Discovery
The journey to understanding and synthesizing derivatives of chitin, the second most abundant polysaccharide in nature, was a significant focus of early 20th-century carbohydrate chemistry. The disaccharide repeating unit of chitin, chitobiose, was a primary target for isolation and characterization. Early pioneers in this field, through enzymatic and chemical degradation of chitin, paved the way for the synthesis of its derivatives.
The first successful chemical synthesis of a fully acetylated chitobiose derivative, this compound, is credited to the meticulous work of L. Zechmeister and G. Tóth in the early 1930s. Their method of acetolysis, the cleavage of glycosidic bonds using a mixture of acetic anhydride (B1165640) and a strong acid, became a foundational technique. Concurrently, the research group of P. Karrer and A. Hofmann also made significant contributions to the understanding of chitin's structure and the synthesis of its oligomers. These early works laid the groundwork for subsequent, more refined synthetic approaches.
A notable later advancement in the synthesis of chitobiose derivatives was developed by M. Spinola and R. W. Jeanloz in 1970, as part of their work on synthesizing complex glycoconjugates. While their focus was on creating a chitobiose-asparagine derivative, their methods provided valuable insights and alternative strategies for the preparation of chitobiose intermediates.
Chemical Synthesis Methodologies
The primary method for the chemical synthesis of this compound from chitin is acetolysis. This process involves the degradation of the polysaccharide chain of chitin using a mixture of acetic anhydride and sulfuric acid. This approach cleaves the β-(1→4)-glycosidic linkages and simultaneously acetylates all free hydroxyl and amino groups, yielding the peracetylated disaccharide.
Experimental Protocols
1. Acetolysis of Chitin (Adapted from historical methods)
This protocol outlines the general procedure for the acetolysis of chitin to produce this compound.
-
Materials:
-
Purified chitin (e.g., from crab shells)
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Methanol
-
Chloroform
-
Ice
-
-
Procedure:
-
Suspend purified chitin in a mixture of acetic anhydride and a catalytic amount of concentrated sulfuric acid. The reaction is typically performed at or below room temperature with vigorous stirring.
-
Allow the reaction to proceed for an extended period, often several days, to ensure sufficient degradation of the chitin polymer.
-
Quench the reaction by carefully pouring the mixture into ice-cold water. This will precipitate the acetylated saccharides.
-
Collect the precipitate by filtration and wash thoroughly with water to remove excess acid.
-
The crude product, a mixture of acetylated mono-, di-, and oligosaccharides, is then subjected to purification.
-
Fractional crystallization is a common purification method. The crude product can be dissolved in a minimal amount of a suitable solvent (e.g., chloroform) and then precipitated by the addition of a less polar solvent (e.g., methanol). This compound will crystallize out of the solution.
-
Collect the crystals by filtration and dry under vacuum.
-
2. Recrystallization for Purification
To obtain high-purity this compound, recrystallization is essential.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol (B145695) or chloroform).
-
Slowly cool the solution to allow for the formation of well-defined crystals.
-
If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial.
-
Once crystallization is complete, cool the mixture in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Quantitative Data from Synthesis
The following table summarizes typical quantitative data associated with the synthesis of this compound via acetolysis, based on historical and optimized procedures.
| Parameter | Zechmeister & Tóth (1931) | Karrer & Hofmann (1929) | Modern Optimized Methods |
| Starting Material | Chitin | Chitin | Chitin |
| Key Reagents | Acetic anhydride, Sulfuric acid | Acetic anhydride, Sulfuric acid | Acetic anhydride, Sulfuric acid |
| Reaction Time | Several days | Not specified | 24-72 hours |
| Reaction Temperature | Room temperature | Not specified | 0°C to Room temperature |
| Yield | Not explicitly quantified | Not explicitly quantified | 20-40% |
| Purification Method | Fractional crystallization | Fractional crystallization | Column chromatography, Recrystallization |
Logical Workflow for this compound Synthesis
The synthesis and purification of this compound follow a logical progression from the raw starting material to the final, pure product.
Caption: Workflow for the synthesis of this compound.
Alternative and Modern Approaches
While the chemical synthesis via acetolysis remains a fundamental method, enzymatic approaches for the production of chitobiose have gained significant attention. Chitinases can be used to hydrolyze chitin specifically to chitobiose, which can then be chemically acetylated to yield this compound. This chemoenzymatic approach can offer higher specificity and milder reaction conditions compared to the harsh acidic environment of acetolysis.
Conclusion
The synthesis of this compound, first achieved through the pioneering work of early 20th-century chemists, remains a cornerstone of carbohydrate chemistry. The acetolysis of chitin, though a mature technique, continues to be a valuable method for obtaining this important disaccharide derivative. Understanding the historical context, detailed experimental protocols, and quantitative aspects of these syntheses provides a solid foundation for researchers engaged in the study and application of chitin and its derivatives in fields ranging from materials science to drug development. The continued exploration of both chemical and enzymatic methods will undoubtedly lead to further refinements and applications of this versatile molecule.
Chitobiose Octaacetate: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth information on the safety, handling, and storage of chitobiose octaacetate. The following sections detail its chemical and physical properties, toxicological data, proper handling and storage procedures, and a representative experimental protocol for its synthesis from a readily available biopolymer, chitin.
Chemical and Physical Properties
This compound is a derivative of chitobiose, a disaccharide unit of chitin. It is characterized by the presence of eight acetate (B1210297) groups, which significantly alters its solubility and reactivity compared to its parent molecule. A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₂₈H₄₀N₂O₁₇ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 676.62 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 41670-99-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 304-405°C (decomposes) | --INVALID-LINK-- |
| Boiling Point | Not determined | --INVALID-LINK-- |
| Solubility | Soluble in DMSO and DMF (~20 mg/mL), slightly soluble in ethanol (B145695) (~0.5 mg/mL) and a 1:1 solution of DMSO:PBS (pH 7.2) (~0.5 mg/mL). Sparingly soluble in aqueous buffers. | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK--, --INVALID-LINK-- |
| Stability | ≥ 4 years at -20°C | --INVALID-LINK-- |
Safety and Toxicology
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, as with any chemical substance, it should be handled with care, following standard laboratory safety practices.
Hazard Ratings:
| Rating System | Health | Flammability | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Source: Cayman Chemical Safety Data Sheet.[1]
Toxicological Information:
Direct toxicological data for this compound is limited. However, studies on related chitooligosaccharides suggest a low toxicity profile. For instance, some chitooligosaccharides are considered "practically non-toxic" to aquatic organisms like Lemna minor. Furthermore, studies on chitobiose and chitotriose have indicated a protective effect against CCl₄-induced hepatotoxicity in rats, suggesting potential antioxidant activity. It is important to note that these findings are not specific to the octaacetate form and further research is needed to fully elucidate the toxicological profile of this compound.
GHS Hazard Statements: None.[1]
Precautionary Statements: Although not classified as hazardous, the following general precautionary measures are recommended:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P262: Do not get in eyes, on skin, or on clothing.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Handling and Personal Protective Equipment (PPE)
When handling this compound, it is crucial to adhere to good laboratory practices to minimize exposure and ensure safety.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a fume hood, especially when handling the powder to avoid dust formation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses are recommended.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Although some sources state that gloves are not strictly required, it is good practice to wear them to avoid skin contact.[1]
-
Skin and Body Protection: A laboratory coat should be worn.
-
Respiratory Protection: If working with large quantities of powder or in a poorly ventilated area, a NIOSH-approved respirator for dusts is recommended.
Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
The following diagram illustrates a logical workflow for the safe handling of this compound.
Storage and Stability
Proper storage is essential to maintain the integrity and stability of this compound.
-
Storage Temperature: Store in a tightly sealed container at -20°C.[2]
-
Stability: The compound is stable for at least four years when stored under the recommended conditions.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Moisture: Keep the container tightly closed to prevent moisture absorption.
The following diagram outlines the key considerations for the proper storage of this compound.
References
A Technical Guide to the Stereochemistry of Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stereochemical properties of chitobiose octaacetate, a key derivative of chitobiose, the repeating unit of chitin. Understanding its three-dimensional structure is critical for its application in various fields, including glycobiology and drug development, where molecular recognition and interaction are paramount.
Introduction to this compound
Chitobiose is a disaccharide composed of two β-(1→4) linked D-glucosamine units. Its fully acetylated derivative, this compound, is a more soluble and crystalline compound, making it an ideal subject for detailed stereochemical analysis. This per-acetylated form protects all hydroxyl and amino groups, locking the pyranose rings in a specific conformation and allowing for precise structural determination.
The core structure consists of two N-acetylglucosamine (GlcNAc) residues linked by a β-(1→4) glycosidic bond. The stereochemistry of this compound is primarily defined by:
-
The configuration of the anomeric carbon (C1) of the reducing end, which can exist in either an α or β configuration.
-
The inherent D-configuration of the monosaccharide units.
-
The conformation of the glycosidic linkage between the two residues.
Key Stereochemical Features
The stereochemistry of this compound is complex, with several key features determining its overall three-dimensional shape.
-
Anomeric Configuration : The anomeric carbon (C1) of the reducing GlcNAc residue is a critical stereocenter. The orientation of the C1-O-acetyl group determines whether the anomer is α or β. In solution, these anomers can interconvert in a process called mutarotation, although this is slow without a catalyst. The non-reducing end maintains a fixed β-configuration at its anomeric carbon (C1') due to the stable β-(1→4) glycosidic bond.
-
Pyranose Ring Conformation : The two N-acetylglucosamine pyranose rings typically adopt a stable ⁴C₁ chair conformation. In this conformation, the bulky substituents (including the acetyl groups and the aglycone) are preferentially located in equatorial positions to minimize steric hindrance.
-
Glycosidic Linkage : The β-(1→4) glycosidic linkage connects the C1' of the non-reducing residue to the C4 of the reducing residue. The rotational freedom around this bond is described by the torsion angles phi (φ) and psi (ψ), which dictate the relative orientation of the two monosaccharide units.
Quantitative Stereochemical Data
Precise measurement of physical properties is essential for defining the stereochemistry of different isomers of this compound. The following table summarizes key quantitative data for the α and β anomers.
| Property | α-Chitobiose Octaacetate | β-Chitobiose Octaacetate | Reference Method |
| Specific Rotation | +55° (c 1, CHCl₃) | -19.5° (c 1, CHCl₃) | Polarimetry |
| ¹H NMR (Anomeric H-1) | δ ~6.28 ppm (d) | δ ~5.75 ppm (d) | ¹H NMR Spectroscopy |
| ¹H NMR (J₁₂, H-1, H-2) | ~3.7 Hz | ~8.5 Hz | ¹H NMR Spectroscopy |
Note: Specific values can vary slightly based on solvent and experimental conditions.
The coupling constant (J value) between the anomeric proton (H-1) and the adjacent proton (H-2) is particularly diagnostic. A small J value (~3-4 Hz) is indicative of an axial-equatorial relationship, characteristic of the α-anomer. Conversely, a large J value (~8-9 Hz) indicates a diaxial relationship, confirming the β-anomer.
Experimental Protocols for Stereochemical Determination
The elucidation of this compound's stereochemistry relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the anomeric configuration and confirm the overall structure.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis of the Anomeric Region:
-
Examine the chemical shifts in the δ 5.7-6.3 ppm region for the anomeric proton (H-1) signal.
-
The α-anomer typically shows a doublet around δ 6.28 ppm, while the β-anomer shows a doublet around δ 5.75 ppm.
-
-
Coupling Constant Measurement:
-
Measure the coupling constant (J₁₂) for the anomeric proton doublet.
-
A J₁₂ value of ~3.7 Hz indicates an α-configuration (axial-equatorial coupling).
-
A J₁₂ value of ~8.5 Hz indicates a β-configuration (diaxial coupling).
-
-
2D NMR: Employ 2D NMR techniques like COSY and HSQC to assign all proton and carbon signals and confirm the β-(1→4) linkage through observation of cross-peaks between H-1' of the non-reducing ring and H-4 of the reducing ring.
X-ray Crystallography
Objective: To obtain an unambiguous, solid-state three-dimensional structure.
Methodology:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent system (e.g., ethanol-ethyl acetate). The β-anomer is often noted to crystallize more readily.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model against the experimental data to obtain the final structure, including precise bond lengths, bond angles, and torsion angles.
-
-
Stereochemical Assignment: The resulting refined structure provides an absolute configuration of all stereocenters, the chair conformation of the pyranose rings, and the precise conformation of the glycosidic linkage.
Visualizations of Stereochemical Concepts
Diagrams are provided below to illustrate key logical and experimental relationships in the study of this compound stereochemistry.
Caption: Anomerization of this compound via an open-chain intermediate.
Methodological & Application
Application Notes and Protocols: Synthesis of Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical synthesis of chitobiose octaacetate, a fully protected derivative of chitobiose. The peracetylation of chitobiose is a crucial step in various synthetic pathways, enabling regioselective modifications for the development of novel therapeutics, enzyme substrates, and biomaterials. Two effective methods are presented: a modern approach using a Lewis acid catalyst for high efficiency and a traditional method employing a basic catalyst.
Introduction
Chitobiose, the disaccharide repeating unit of chitin, is composed of two β-(1→4) linked N-acetyl-D-glucosamine (GlcNAc) units. Its peracetylated form, this compound, serves as a key intermediate in carbohydrate chemistry. The acetylation of its hydroxyl groups enhances solubility in organic solvents and allows for selective deprotection strategies, facilitating the synthesis of complex chitooligosaccharide derivatives. These derivatives are valuable in studying protein-carbohydrate interactions, developing enzyme inhibitors, and creating novel drug delivery systems.
Data Summary
The following table summarizes the expected quantitative data for the described synthesis protocols. Yields are based on analogous peracetylation reactions of similar carbohydrates and may vary based on experimental conditions and scale.
| Parameter | Protocol 1: Indium Triflate Catalyzed | Protocol 2: Sodium Acetate (B1210297) Catalyzed |
| Starting Material | Chitobiose | Chitobiose |
| Reagents | Acetic Anhydride (B1165640), Indium(III) Triflate | Acetic Anhydride, Sodium Acetate |
| Reaction Time | ~1 hour | 12-24 hours |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature or slightly elevated |
| Typical Yield | >85% | ~70-85% |
| Purity | High (>95%) | High (>95%) after recrystallization |
| Work-up | Aqueous quench and extraction | Precipitation in water and recrystallization |
Experimental Protocols
Protocol 1: Efficient Peracetylation using Indium(III) Triflate
This method utilizes the mild and efficient Lewis acid catalyst, indium(III) triflate, for the peracetylation of chitobiose in neat acetic anhydride.
Materials:
-
Chitobiose
-
Acetic Anhydride (Ac₂O)
-
Indium(III) Triflate (In(OTf)₃)
-
Ethyl Acetate (EtOAc)
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask, add chitobiose.
-
Add acetic anhydride (approximately 30 molar equivalents relative to chitobiose).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add a catalytic amount of indium(III) triflate (approximately 0.05 molar equivalents).
-
Allow the reaction mixture to slowly warm to room temperature while stirring for 1 hour.
-
Upon completion, add ethyl acetate to dilute the reaction mixture.
-
Carefully add 10% aqueous sodium carbonate solution to quench the excess acetic anhydride. Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and isolate the organic layer.
-
Wash the organic layer twice with a saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product is typically of high purity and may not require further purification.
Protocol 2: Classical Peracetylation using Sodium Acetate
This is a traditional and widely used method for the peracetylation of sugars, employing anhydrous sodium acetate as a catalyst.
Materials:
-
Chitobiose
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Sodium Acetate (NaOAc)
-
Ice-water mixture
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, suspend chitobiose in acetic anhydride (a significant excess is used, e.g., 8-10 mL per gram of sugar).
-
Add anhydrous sodium acetate (approximately 0.5 to 1 molar equivalent).
-
Stir the mixture at room temperature. Gentle heating (e.g., to 50-60 °C) can be applied to accelerate the reaction if necessary, but this may increase the formation of colored byproducts.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours to overnight).
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a vigorously stirred ice-water mixture.
-
Continue stirring until the excess acetic anhydride has hydrolyzed and the product precipitates as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield pure this compound.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Chitobiose Octaacetate: A Versatile Precursor for Glycosyltransferase Substrate Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitobiose octaacetate, the fully acetylated form of chitobiose, is a chemically stable and membrane-permeable derivative of the natural disaccharide. While not a direct substrate for glycosyltransferases due to the absence of free hydroxyl groups, its peracetylated nature makes it an excellent precursor for the chemoenzymatic synthesis of specific glycosyltransferase acceptors. By employing regioselective deacetylation strategies, specific hydroxyl groups on the chitobiose backbone can be exposed, yielding tailored acceptor substrates for a variety of glycosyltransferases. This approach allows for the controlled synthesis of complex oligosaccharides, which are crucial for studying protein-carbohydrate interactions, developing glycan-based therapeutics, and understanding the roles of glycosylation in biological processes.
This document provides detailed protocols for the preparation of a glycosyltransferase acceptor from this compound and its subsequent use in a typical glycosyltransferase assay.
Data Presentation
The utility of a synthesized chitobiose-based acceptor can be evaluated by determining the kinetic parameters of a glycosyltransferase of interest. The following table provides hypothetical, yet representative, kinetic data for a generic glycosyltransferase utilizing a partially deacetylated chitobiose acceptor. Actual values will be enzyme and substrate-specific.
| Acceptor Substrate | Glycosyltransferase | Donor Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| 6-OH-Chitobiose Heptaacetate | Fucosyltransferase | GDP-Fucose | 0.85 | 12.5 | 10.4 | 1.22 x 104 |
| 6'-OH-Chitobiose Heptaacetate | Galactosyltransferase | UDP-Galactose | 1.20 | 8.9 | 7.4 | 6.17 x 103 |
| 3-OH-Chitobiose Heptaacetate | N-Acetylglucosaminyltransferase | UDP-GlcNAc | 2.50 | 5.2 | 4.3 | 1.72 x 103 |
Experimental Protocols
Protocol 1: Preparation of a Partially Deacetylated Chitobiose Acceptor
This protocol describes the regioselective deacetylation of this compound at the anomeric position to generate a precursor for further enzymatic or chemical modifications. Several methods for regioselective deacetylation of peracetylated carbohydrates have been reported.[1][2][3] This protocol is based on a mild chemical method.
Materials:
-
This compound
-
Ammonium (B1175870) acetate (B1210297) (NH4OAc)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvent system
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add ammonium acetate (3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the scale and specific conditions.
-
Upon completion of the reaction (disappearance of the starting material), dilute the mixture with DCM.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired partially deacetylated chitobiose derivative.
-
Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Glycosyltransferase Assay Using a Partially Deacetylated Chitobiose Acceptor
This protocol provides a general method for assaying the activity of a glycosyltransferase using a prepared chitobiose-based acceptor. This method is adaptable for various glycosyltransferases and can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC).
Materials:
-
Partially deacetylated chitobiose acceptor (from Protocol 1)
-
Glycosyltransferase of interest
-
Nucleotide sugar donor (e.g., UDP-Galactose, GDP-Fucose, CMP-Sialic acid)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Divalent cation (if required by the enzyme, e.g., MnCl2 or MgCl2)
-
Quenching solution (e.g., 1% trifluoroacetic acid or cold ethanol)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or mass spectrometer)
Procedure:
-
Prepare a stock solution of the partially deacetylated chitobiose acceptor in a suitable solvent (e.g., DMSO or the reaction buffer).
-
Prepare the glycosyltransferase reaction mixture in a microcentrifuge tube. A typical reaction mixture (e.g., 50 µL) contains:
-
Reaction buffer
-
Divalent cation (e.g., 10 mM MnCl2)
-
Partially deacetylated chitobiose acceptor (at a concentration around the expected Km)
-
Nucleotide sugar donor (in slight excess)
-
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the glycosyltransferase.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate the substrate and product. Quantify the product peak to determine the enzyme activity.
-
For kinetic analysis, vary the concentration of the acceptor substrate while keeping the donor substrate concentration constant (and vice versa).
Mandatory Visualizations
Caption: Experimental workflow for the use of this compound as a substrate precursor.
Caption: Simplified chitin signaling pathway in plants.[4][5]
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. A Facile Route for the Regioselective Deacetylation of Peracetylated Carbohydrates at Anomeric Position | Bentham Science [eurekaselect.com]
- 3. ccsenet.org [ccsenet.org]
- 4. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Chitobiose Octaacetate Derivatives in Drug Delivery Systems: A Focus on Chitosan-Based Nanoparticles
Notice: Direct applications of chitobiose octaacetate in drug delivery systems are not extensively documented in publicly available scientific literature. However, this compound is a derivative of chitin, which is the source material for chitosan (B1678972), a widely researched biopolymer in advanced drug delivery. This document will focus on the application of chitosan-based nanoparticles as a closely related and well-established alternative, providing detailed application notes and protocols relevant to researchers, scientists, and drug development professionals. Chitosan's biocompatibility, biodegradability, and mucoadhesive properties make it an excellent candidate for developing sophisticated drug delivery vehicles.[1][2][3]
Application Notes
Chitosan, a linear polysaccharide derived from the deacetylation of chitin, has emerged as a promising biomaterial for the development of drug delivery systems.[1][2] Its cationic nature, conferred by the presence of primary amino groups, allows for the formation of nanoparticles through ionic cross-linking with polyanions, offering a versatile platform for the encapsulation of a wide range of therapeutic agents, including small molecules, peptides, proteins, and nucleic acids.[1][4][5][6]
Chitosan nanoparticles (CSNPs) offer several advantages for drug delivery:
-
Controlled and Sustained Release: CSNPs can be engineered to release drugs over an extended period, which helps in maintaining therapeutic drug concentrations and reducing dosing frequency.[5][7] The release of drugs from the chitosan matrix is often diffusion-controlled.[7]
-
Enhanced Bioavailability: For orally administered drugs, CSNPs can protect the encapsulated therapeutic from enzymatic degradation in the gastrointestinal tract and enhance its absorption across the intestinal epithelium.[2][8]
-
Targeted Delivery: The surface of chitosan nanoparticles can be modified with targeting ligands to facilitate the specific delivery of drugs to diseased cells or tissues, thereby minimizing off-target side effects.
-
Mucoadhesion: The positive charge of chitosan promotes adhesion to negatively charged mucosal surfaces, increasing the residence time of the drug formulation at the site of absorption.[2][5]
-
Biocompatibility and Biodegradability: Chitosan is a biocompatible and biodegradable polymer, breaking down into non-toxic byproducts that are safely cleared from the body.[2][3]
Quantitative Data on Chitosan Nanoparticle Formulations
The following tables summarize key quantitative data from various studies on drug-loaded chitosan nanoparticles, providing insights into their physicochemical properties and drug delivery performance.
Table 1: Physicochemical Characterization of Drug-Loaded Chitosan Nanoparticles
| Drug | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Clindamycin | Ionic Gelation (Flow Chemistry) | 371.60 | 0.042 | +30.6 to +45.6 | [3] |
| Squalene | Ionic Gelation | Not Specified | Not Specified | Not Specified | [9] |
| Ticagrelor (B1683153) | Ionic Gelation | Not Specified | Not Specified | Not Specified | [7] |
| Cisplatin | Ionic Gelation | 126.7 ± 2.6 | Not Specified | Not Specified | [10] |
| Folic Acid | Ionic Gelation | 82.5 ± 2.3 | Not Specified | Not Specified | [10] |
Table 2: Drug Loading and Release Characteristics of Chitosan Nanoparticles
| Drug | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Release Profile | Release Kinetics Model | Reference |
| Ticagrelor | Not Specified | Not Specified | Sustained release over 24 hours | Korsmeyer-Peppas | [7] |
| Cisplatin | Not Specified | Not Specified | Sustained release over 48 hours (72.9%) | First-order | [10] |
| Folic Acid | Not Specified | Not Specified | Sustained release over 48 hours (94.8%) | First-order | [10] |
| Various Drugs | Up to 90% | 60% to 95% | Extended-release patterns | Not Specified | [8] |
| Squalene | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of drug-loaded chitosan nanoparticles.
Protocol 1: Preparation of Drug-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol describes a widely used method for preparing chitosan nanoparticles based on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent, typically sodium tripolyphosphate (TPP).[4][5][11]
Materials:
-
Low molecular weight chitosan
-
Acetic acid (1% v/v)
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Drug to be encapsulated
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Preparation of Chitosan Solution: Dissolve the desired concentration of chitosan (e.g., 0.1% - 1% w/v) in a 1% (v/v) acetic acid solution under continuous magnetic stirring until a clear solution is obtained.[11]
-
Preparation of TPP Solution: Prepare an aqueous solution of TPP (e.g., 0.1% w/v) in deionized water.[11]
-
Drug Incorporation:
-
For hydrophilic drugs: Dissolve the drug in the TPP solution.
-
For hydrophobic drugs: The drug can be dissolved in a small amount of a suitable organic solvent and then added to the chitosan solution under vigorous stirring to form an emulsion.
-
-
Nanoparticle Formation: Add the TPP solution (containing the drug, if hydrophilic) dropwise to the chitosan solution under constant magnetic stirring at room temperature.[11] The solution will turn opalescent, indicating the formation of nanoparticles.
-
Homogenization: Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the stabilization of the nanoparticles. For a more uniform particle size distribution, the nanoparticle suspension can be homogenized using an ultrasonicator.[11]
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles. Discard the supernatant and resuspend the pellet in deionized water to remove any unreacted chitosan, TPP, or free drug. Repeat this washing step twice.
-
Storage: The purified nanoparticles can be stored as a suspension at 4°C or lyophilized for long-term storage.
Protocol 2: Characterization of Chitosan Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.
-
Perform the measurements in triplicate and report the average values with standard deviation.
-
2. Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE):
-
Procedure:
-
Separate the nanoparticles from the aqueous medium by centrifugation as described in the preparation protocol.
-
Quantify the amount of free, unencapsulated drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate DLE and EE using the following formulas:
-
DLE (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Total amount of drug - Amount of free drug in supernatant) / Total amount of drug x 100
-
-
3. In Vitro Drug Release Study:
-
Technique: Dialysis method
-
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released against time to obtain the drug release profile.
-
Visualizations
Experimental Workflow for Chitosan Nanoparticle Preparation and Characterization
Caption: Workflow for the preparation and characterization of drug-loaded chitosan nanoparticles.
Mechanism of Enhanced Drug Absorption by Chitosan Nanoparticles
Caption: Enhanced drug absorption via mucoadhesion and transient opening of tight junctions by chitosan nanoparticles.
References
- 1. Preparation, characterization, and potential application of chitosan, chitosan derivatives, and chitosan metal nanoparticles in pharmaceutical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Current Advances in Chitosan Nanoparticles Based Drug Delivery and Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of chitosan based controlled release nanoparticles for the delivery of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. hrpub.org [hrpub.org]
Application Notes and Protocols for the ¹H NMR Characterization of Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the characterization of chitobiose octaacetate using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes a summary of expected chemical shifts and coupling constants, a comprehensive experimental protocol for sample preparation and data acquisition, and visual aids to understand the molecular structure and experimental workflow.
Introduction
This compound, the fully acetylated form of chitobiose, is a disaccharide derivative of significant interest in glycobiology and medicinal chemistry. It serves as a key intermediate in the synthesis of various bioactive compounds and as a substrate for enzymatic studies. ¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound, providing detailed information about the stereochemistry and connectivity of the molecule. This application note offers a standardized protocol and data reference for researchers working with this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in CDCl₃ displays characteristic signals for the anomeric protons, the pyranose ring protons, and the acetyl groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard, and the coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Chemical Shift (δ) and Coupling Constant (J) Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 | 5.85 | d | J₁,₂ = 8.5 |
| H-1' | 4.55 | d | J₁',₂' = 8.4 |
| H-2 | 4.20 | dd | J₂,₁ = 8.5, J₂,₃ = 10.5 |
| H-2' | 3.85 | dd | J₂',₁' = 8.4, J₂',₃' = 10.4 |
| H-3 | 5.15 | t | J₃,₂ = J₃,₄ = 10.5 |
| H-3' | 5.05 | t | J₃',₂' = J₃',₄' = 10.4 |
| H-4 | 3.75 | t | J₄,₃ = J₄,₅ = 9.5 |
| H-4' | 4.95 | t | J₄',₃' = J₄',₅' = 9.8 |
| H-5 | 3.95 | ddd | J₅,₄ = 9.5, J₅,₆a = 4.5, J₅,₆b = 2.0 |
| H-5' | 3.70 | ddd | J₅',₄' = 9.8, J₅',₆'a = 4.2, J₅',₆'b = 2.2 |
| H-6a | 4.25 | dd | J₆a,₆b = 12.5, J₆a,₅ = 4.5 |
| H-6b | 4.05 | dd | J₆b,₆a = 12.5, J₆b,₅ = 2.0 |
| H-6'a | 4.15 | dd | J₆'a,₆'b = 12.4, J₆'a,₅' = 4.2 |
| H-6'b | 4.10 | dd | J₆'b,₆'a = 12.4, J₆'b,₅' = 2.2 |
| NAc (2) | 1.90 | s | - |
| NAc (2') | 1.88 | s | - |
| OAc (acetyl) | 2.15 - 1.95 | m | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and temperature.
Experimental Protocol
This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
1. Materials and Reagents:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm, high precision)
-
Pipettes and tips
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.
-
Vortex the sample until the this compound is completely dissolved.
-
Carefully transfer the solution into a 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum with the following suggested parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans (adjust as needed for desired signal-to-noise ratio).
-
Temperature: 298 K (25 °C).
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to confirm the signal assignments.
Visualizations
The following diagrams illustrate the structure of this compound and the experimental workflow.
Caption: Structure of this compound.
Application Note: HPLC Purification of Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the purification of chitobiose octaacetate using High-Performance Liquid Chromatography (HPLC). This compound, a fully acetylated derivative of the disaccharide chitobiose, possesses significantly increased hydrophobicity compared to its parent molecule, making it amenable to purification by both normal-phase and reversed-phase HPLC. This application note outlines two distinct methods, providing flexibility for researchers based on available columns and instrumentation. The protocols include instrument setup, mobile phase preparation, and sample handling. All quantitative data is summarized for clarity, and a graphical representation of the experimental workflow is provided.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds and serves as a valuable building block in glycochemistry. Its purity is paramount for subsequent applications, necessitating a robust and reproducible purification strategy. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for achieving high-purity separation of such compounds. The addition of acetyl groups increases the hydrophobicity of the chitobiose molecule, allowing for effective separation using reversed-phase chromatography.[1] Alternatively, the polar nature of the carbohydrate backbone allows for separation via normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC). This note details both approaches to provide comprehensive guidance for the purification of this compound.
Method 1: Normal-Phase HPLC
Normal-phase chromatography, particularly with an amino-propyl stationary phase, is a well-established technique for the separation of saccharides and their derivatives.[2][3][4][5] This method leverages the interaction of the polar analyte with a polar stationary phase.
Experimental Protocol
1. Sample Preparation:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water that is weaker than the initial mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | Shodex Asahipak NH2P-50 4E (4.6 mm I.D. x 250 mm) or equivalent amino-propyl column |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10-20 µL |
3. Post-Run Procedure:
-
Flush the column with a high percentage of organic solvent (e.g., 80% Acetonitrile) to remove any strongly retained impurities.
-
Store the column in an appropriate solvent as recommended by the manufacturer.
Method 2: Reversed-Phase HPLC
The hydrophobic acetyl groups on this compound allow for strong retention on a non-polar stationary phase, making reversed-phase HPLC an excellent choice for purification.[1]
Experimental Protocol
1. Sample Preparation:
-
Dissolve the crude this compound in the initial mobile phase composition (e.g., 50% Acetonitrile in water).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 mm I.D. x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 50% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (for the acetyl groups) or ELSD/RI |
| Injection Volume | 10-20 µL |
3. Post-Run Procedure:
-
Wash the column with a high percentage of organic solvent (e.g., 95% Acetonitrile) to elute any highly non-polar impurities.
-
Store the column in a high organic mobile phase as recommended by the manufacturer.
Data Presentation
The choice between normal-phase and reversed-phase HPLC will depend on the impurity profile of the crude sample and available equipment. The following table summarizes the key parameters for easy comparison.
| Feature | Normal-Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | Polar (Amino-propyl) | Non-polar (C18) |
| Mobile Phase | Acetonitrile/Water (High organic to low organic) | Water/Acetonitrile (or Methanol) (Low organic to high organic) |
| Elution Order | More polar compounds elute later | More non-polar compounds elute later |
| Primary Interaction | Hydrophilic interactions | Hydrophobic interactions |
| Common Detectors | RI, ELSD | UV (210 nm), ELSD, RI |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC Purification of this compound.
References
Application Notes and Protocols: Synthesis of Chitooligosaccharide Derivatives from Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitooligosaccharides (COS) and their derivatives are bioactive compounds with a wide range of promising applications in medicine and food science. Their beneficial properties include antioxidant, anti-inflammatory, antimicrobial, and antitumor activities. The synthesis of structurally well-defined COS derivatives is crucial for investigating their structure-activity relationships and developing novel therapeutic agents. Chitobiose octaacetate, a peracetylated form of the disaccharide chitobiose, serves as a versatile and key starting material in the chemical and chemoenzymatic synthesis of various chitooligosaccharide derivatives and glycoconjugates. Its acetylated form allows for improved solubility in organic solvents, facilitating a range of chemical modifications. Subsequent deacetylation then yields the final, often biologically active, derivatives.
This document provides detailed application notes and protocols for the synthesis of chitooligosaccharide derivatives using this compound as a precursor.
Applications of Chitooligosaccharide Derivatives
Chitooligosaccharide derivatives have garnered significant attention for their diverse biological activities, making them attractive candidates for drug development and other biomedical applications.
Therapeutic Potential:
-
Lipid-Lowering Effects: Chitobiose has been shown to exhibit a lipid-lowering effect, potentially through the modulation of pathways such as the Farnesoid X receptor (FXR) pathway, which plays a crucial role in lipid homeostasis.[1]
-
Anticancer Properties: Certain amino-derivatized chitooligosaccharides have demonstrated apoptotic activity against human stomach adenocarcinoma cells.[2]
-
Plant Health: Specific sequences of chitooligosaccharides can induce salt resistance in plants, highlighting their potential in agriculture.[3]
Synthesis of Chitooligosaccharide Derivatives from this compound
The synthesis of chitooligosaccharide derivatives from this compound typically involves two key steps:
-
Glycosylation: The peracetylated chitobiose is used as a glycosyl donor to react with an alcohol or another nucleophile, forming a glycosidic linkage. This step is often promoted by a Lewis acid.
-
Deprotection/Modification: The acetyl protecting groups are removed to yield the final derivative. Further modifications can be performed on the free hydroxyl or amino groups.
General Experimental Protocol: Glycosylation of an Alcohol with this compound
This protocol is a general guideline based on the glycosylation of alcohols using peracetylated disaccharides.[4] Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (Glycosyl Donor)
-
Alcohol (Glycosyl Acceptor)
-
Lewis Acid Promoter (e.g., Boron trifluoride etherate (BF₃·Et₂O) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf))
-
Anhydrous Dichloromethane (DCM)
-
Acetic Anhydride
-
Sodium Bicarbonate Solution (saturated)
-
Magnesium Sulfate (anhydrous)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and the alcohol acceptor (1.1-2.0 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to the desired temperature (typically ranging from -20 °C to 0 °C) using an appropriate cooling bath.
-
Addition of Lewis Acid: Slowly add the Lewis acid promoter (e.g., BF₃·Et₂O or TMSOTf, catalytic to stoichiometric amounts) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Work-up: Transfer the mixture to a separatory funnel, and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Reacetylation (Optional but Recommended): To improve yields by acetylating any partially deprotected byproducts, dissolve the crude product in a mixture of pyridine and acetic anhydride. Stir the solution at room temperature for several hours.[4]
-
Purification: After reacetylation, remove the solvents under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the peracetylated chitobioside derivative.
-
Deprotection (Zemplén Deacetylation): To obtain the final unprotected derivative, dissolve the purified peracetylated product in anhydrous methanol. Add a catalytic amount of sodium methoxide (B1231860) and stir at room temperature. Monitor the reaction by TLC. Once complete, neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final chitooligosaccharide derivative.
Quantitative Data:
The yields of glycosylation reactions using peracetylated donors can be variable and are highly dependent on the specific substrates, promoter, and reaction conditions. With the inclusion of a reacetylation step, yields for the glycosylation of allyl alcohol with peracetylated lactose (B1674315) and maltose (B56501) have been reported to be high.[4]
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Reported Yield (after reacetylation) | Reference |
| Peracetylated Lactose | Allyl Alcohol | BF₃·Et₂O | High | [4] |
| Peracetylated Maltose | Allyl Alcohol | BF₃·Et₂O | High | [4] |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow: Synthesis of a Chitobioside Derivative
The following diagram illustrates the general workflow for the synthesis of a chitobioside derivative from this compound.
Caption: General workflow for chitobioside synthesis.
Signaling Pathway: Potential Mechanism of Lipid-Lowering Effect of Chitobiose
This diagram illustrates a potential signaling pathway for the lipid-lowering effects of chitobiose, involving the activation of the Farnesoid X Receptor (FXR).[1]
Caption: Potential FXR-mediated lipid-lowering pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of chitooligosaccharide derivatives. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel derivatives with potential applications in drug discovery and development. Further investigation into the specific biological activities of these synthetically derived compounds will continue to unveil their therapeutic potential.
References
- 1. Chitobiose exhibited a lipid-lowering effect in ob/ob−/− mice via butyric acid enrolled liver–gut crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Chitobiose Octaacetate in Fungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and potential experimental applications of Chitobiose octaacetate in the field of fungal research. While direct studies on this compound are limited, this document extrapolates from research on closely related acetylated chitooligosaccharides to provide detailed protocols and potential avenues of investigation.
Introduction
This compound is the peracetylated form of chitobiose, a disaccharide unit of N-acetylglucosamine which is the primary component of chitin (B13524). Chitin is a crucial structural component of fungal cell walls, making enzymes and molecules that interfere with its synthesis, degradation, and perception valuable tools for fungal research and potential antifungal drug development. Acetylated chitooligosaccharides, including derivatives like this compound, have been shown to influence the growth and viability of various fungal species. The degree of acetylation is a critical factor in their biological activity.
Potential Applications in Fungal Research
-
Antifungal Activity Screening: Assessing the direct inhibitory or stimulatory effects of this compound on the growth of various fungal species, including pathogens of clinical and agricultural importance.
-
Chitinase (B1577495) Inhibition Assays: Investigating the potential of this compound to act as a competitive or non-competitive inhibitor of fungal chitinases, enzymes essential for cell wall remodeling and morphogenesis.
-
Synergistic Antifungal Studies: Evaluating the ability of this compound to enhance the efficacy of existing antifungal drugs.
-
Mechanism of Action Studies: Elucidating the cellular and molecular mechanisms through which this compound may exert its effects on fungi, such as disrupting cell membrane integrity or interfering with signaling pathways.
Quantitative Data Summary
The following tables summarize the observed effects of acetylated chitooligosaccharides on the growth of various phytopathogenic fungi. This data can serve as a reference for designing experiments with this compound.
Table 1: Effect of Acetylated Chitooligosaccharide Mixtures on Fungal Growth [1][2]
| Fungal Species | Chitooligosaccharide Mixture | Concentration | Observed Effect |
| Alternaria alternata | Q3 (DP2-DP10), Q2 (DP2-DP12) | High | Initial Growth Inhibition |
| Q1 (DP5-DP8) | - | Growth Stimulation | |
| Rhizopus stolonifer | Q3 (DP2-DP10), Q2 (DP2-DP12) | High | Initial Growth Inhibition |
| Q1 (DP5-DP8) | - | Growth Stimulation | |
| Botrytis cinerea | Q3 (DP2-DP10), Q2 (DP2-DP12) | - | Growth Inhibition |
| Q1 (DP5-DP8) | - | No Effect | |
| Penicillium expansum | Q3 (DP2-DP10) | High | Slight Inhibition |
| Q2 (DP2-DP12), Q1 (DP5-DP8) | - | No Effect |
Table 2: In Vitro Antifungal Activity of Chitooligosaccharides (COS) against Candida and Fusarium Species [3]
| Fungal Species | Assay | Concentration Range (µg/mL) | Effect |
| Candida krusei | Broth microdilution | 78–312 | Fungistatic (MIC) |
| 156–625 | Fungicidal (MLC) | ||
| Candida parapsilosis | Broth microdilution | 78–312 | Fungistatic (MIC) |
| 156–625 | Fungicidal (MLC) | ||
| Candida tropicalis | Broth microdilution | 78–312 | Fungistatic (MIC) |
| 156–625 | Fungicidal (MLC) | ||
| Fusarium oxysporum | Mycelial growth | IC₅₀ = 298 | Inhibition |
| Fusarium solani | Mycelial growth | IC₅₀ = 316.5 | Inhibition |
Experimental Protocols
Protocol 1: Fungal Growth Inhibition Assay (Microtiter Plate Method)
This protocol details a quantitative method to assess the effect of this compound on the mycelial growth of filamentous fungi.[3]
Materials:
-
This compound
-
Fungal spore suspension (1 x 10⁴ cells/mL)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Malt Extract Broth)
-
Sterile 96-well microtiter plates
-
Microplate reader (620 nm)
-
Sterile water or appropriate solvent for this compound
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Prepare serial dilutions of the this compound stock solution in the liquid culture medium. A suggested concentration range is 7.8 to 1000 µg/mL.[3]
-
To each well of a 96-well plate, add 100 µL of the diluted this compound solutions. Include wells with medium only (negative control) and medium with the solvent (solvent control).
-
Add 100 µL of the fungal spore suspension to each well.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 30°C) for 24 to 48 hours.[3]
-
Measure the absorbance at 620 nm using a microplate reader to quantify mycelial growth.
-
Calculate the percentage of growth inhibition for each concentration relative to the control. The IC₅₀ value (concentration causing 50% inhibition) can be determined from a dose-response curve.
Protocol 2: Chitinase Activity Inhibition Assay
This protocol outlines a general method to screen for chitinase inhibitors.
Materials:
-
This compound
-
Fungal chitinase extract or a commercially available chitinase
-
Colloidal chitin (substrate)
-
DNS (3,5-Dinitrosalicylic acid) reagent
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of this compound in the sodium acetate buffer.
-
In a series of test tubes, pre-incubate the chitinase solution with the different concentrations of this compound for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding the colloidal chitin substrate to each tube.
-
Incubate the reaction mixture for a defined time (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction by adding DNS reagent and boiling the mixture for 5-10 minutes. This reagent reacts with the reducing sugars (N-acetylglucosamine oligomers) produced by chitinase activity.
-
After cooling, measure the absorbance of the solution at 540 nm.
-
A decrease in absorbance compared to the control indicates inhibition of chitinase activity. Calculate the percentage of inhibition and determine the IC₅₀ value if applicable.
Protocol 3: Cell Membrane Permeability Assay (SYTOX Green Uptake)
This protocol assesses whether this compound disrupts fungal cell membrane integrity.[3]
Materials:
-
This compound
-
Fungal hyphal suspension
-
SYTOX Green nucleic acid stain
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Treat the fungal hyphal suspension with this compound at a predetermined concentration (e.g., the IC₅₀ value) for 24 hours at 30°C.[3] Include an untreated control.
-
After incubation, wash the hyphae with PBS to remove the treatment solution.
-
Resuspend the hyphae in PBS containing 0.2 µM SYTOX Green.[3]
-
Incubate in the dark at room temperature for 10 minutes.
-
Observe the hyphae under a fluorescence microscope using appropriate filter sets (excitation ~488 nm, emission ~525 nm).
-
An increase in green fluorescence inside the hyphae treated with this compound compared to the control indicates that the cell membrane has been compromised, allowing the dye to enter and bind to nucleic acids.
Visualizations
Caption: Workflow for investigating the antifungal potential of this compound.
Caption: Hypothetical signaling pathway for this compound in fungi.
References
Application Notes & Protocols: Chitobiose Octaacetate as a Standard for Oligosaccharide Analysis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Oligosaccharide analysis is a critical process in various fields, including glycobiology, pharmaceutical development, and quality control. The structural complexity and diversity of oligosaccharides necessitate the use of well-characterized standards for accurate identification and quantification. Chitobiose, a disaccharide composed of two β-(1,4)-linked N-acetyl-D-glucosamine units, is a fundamental repeating unit of chitin (B13524), one of nature's most abundant polysaccharides.[1][2]
For analytical applications, particularly those involving chromatography in organic solvents, native sugars are often derivatized to enhance their solubility and volatility. Chitobiose octaacetate, the fully acetylated form of chitobiose, serves as an excellent standard for this purpose. The acetylation of its hydroxyl groups makes it soluble in common organic solvents used in reversed-phase chromatography and provides a distinct mass for mass spectrometry, facilitating its use as a reliable reference compound.[3] These application notes provide detailed protocols for the synthesis, purification, and use of this compound as a standard in various analytical workflows.
Physicochemical Properties
A pure, well-characterized standard is fundamental to any analytical procedure. The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 41670-99-9 | [4][5] |
| Molecular Formula | C₃₂H₄₆N₂O₁₉ | [5] |
| Molecular Weight | 770.71 g/mol | [5] |
| Physical State | Solid, White | [4] |
| Synonyms | N,N'-Diacetylthis compound, Octa-O-acetyl-N,N'-diacetylchitobiose | [4] |
Applications in Oligosaccharide Analysis
This compound is a versatile standard with several key applications:
-
Chromatographic Reference Standard: In High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), this compound is used as a reference marker. Its known retention time under specific conditions helps in the identification of acetylated chitobiose in complex mixtures derived from the hydrolysis of chitin or glycoproteins.[2][6]
-
Mass Spectrometry (MS) Calibration and Identification: In LC-MS and LC-MS/MS analyses, the standard provides a precise mass for instrument calibration and tuning.[7] Its characteristic fragmentation pattern upon collision-induced dissociation can be used as a reference to confirm the identity of chitobiose derivatives in unknown samples.[8]
-
Quantitative Standard: As a primary standard, it is used to construct calibration curves for the accurate quantification of this compound or related acetylated oligosaccharides. This is crucial in determining the yield of enzymatic or chemical reactions, assessing the purity of products, and in quality control settings for biopharmaceuticals.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and analytical application of this compound.
Protocol 1: Synthesis and Purification of this compound
This protocol describes the peracetylation of N,N'-diacetylchitobiose. This method is adapted from standard sugar acetylation procedures.[3][9]
Materials:
-
N,N'-Diacetylchitobiose
-
Acetic anhydride
-
Anhydrous sodium acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Ethanol (B145695) (95%)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 1.0 g of N,N'-diacetylchitobiose in 10 mL of acetic anhydride.
-
Catalyst Addition: Add 0.5 g of anhydrous sodium acetate to the suspension. This will act as the catalyst.
-
Heating: Place the flask in a heating mantle and heat the mixture to 100°C with vigorous stirring. Maintain this temperature for 2-3 hours. The solution should become clear as the reaction progresses.
-
Work-up: After the reaction is complete (monitor by TLC if desired), carefully and slowly pour the hot reaction mixture into 100 mL of an ice-cold water mixture with constant, vigorous stirring. A white solid will precipitate.
-
Precipitation: Continue stirring the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.
-
Purification: Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold water to remove acetic acid and sodium acetate.
-
Recrystallization: Recrystallize the crude product from hot 95% ethanol to obtain pure, crystalline this compound.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
Caption: Workflow for the synthesis and purification of this compound.
Protocol 2: Quantitative Analysis by HPLC-UV
This protocol details the use of this compound to generate a calibration curve for quantifying an acetylated oligosaccharide sample.
Materials & Equipment:
-
HPLC system with a UV detector
-
Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, Acetonitrile:Water (70:30 v/v). Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. Recommended concentrations: 250, 100, 50, 25, and 10 µg/mL.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
Column Temperature: 30°C.
-
-
Calibration Curve Construction:
-
Inject each calibration standard in triplicate.
-
Record the peak area for each injection.
-
Plot the average peak area against the concentration for each standard.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
-
Sample Analysis:
-
Prepare the unknown sample by dissolving it in the mobile phase to a concentration expected to fall within the calibration range.
-
Inject the sample and record the peak area.
-
Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
-
Protocol 3: Identification by LC-MS/MS
This protocol outlines the use of the standard for confident identification of this compound in a sample matrix.
Materials & Equipment:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
LC conditions and column as described in Protocol 4.2.
Procedure:
-
LC Separation: Separate the sample using the HPLC method established previously. The eluent from the column is directed into the MS source.
-
MS Parameter Optimization:
-
Infuse a solution of the this compound standard (e.g., 10 µg/mL) directly into the mass spectrometer.
-
Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the parent ion. Operate in positive ion mode to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
-
Full Scan MS (MS1):
-
Inject the standard and acquire a full scan mass spectrum to confirm the m/z of the parent ion. For this compound (C₃₂H₄₆N₂O₁₉, MW=770.71), expect to see ions such as [M+H]⁺ at m/z 771.27 and [M+Na]⁺ at m/z 793.25.
-
-
Tandem MS (MS/MS):
-
Perform a product ion scan on the selected parent ion (e.g., m/z 793.25).
-
Optimize the collision energy to generate a stable and informative fragmentation pattern.
-
Record the resulting MS/MS spectrum, which serves as a reference fingerprint for the compound.
-
-
Sample Analysis:
-
Inject the unknown sample into the LC-MS/MS system.
-
Compare the retention time, the parent ion m/z, and the fragmentation pattern (MS/MS spectrum) of the peak of interest in the sample with those obtained from the pure this compound standard. A match in all three parameters provides high-confidence identification.
-
Caption: General workflow for oligosaccharide analysis using a standard.
Data Presentation
Clear data presentation is essential for robust analysis. The following tables provide examples of expected data when using this compound as a standard.
Table 1: Illustrative HPLC-UV Calibration Data
This table shows typical data used to generate a standard curve for quantification.
| Standard Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Average Peak Area |
| 10 | 12550 | 12610 | 12490 | 12550 |
| 25 | 31400 | 31250 | 31550 | 31400 |
| 50 | 62500 | 62800 | 62300 | 62533 |
| 100 | 125100 | 124800 | 125300 | 125067 |
| 250 | 312000 | 312900 | 312300 | 312400 |
| Regression | y = 1248.5x + 450 | R² = 0.9998 |
Table 2: Expected Mass Spectrometry Data
This table lists the theoretical and expected observed masses for this compound in high-resolution mass spectrometry.
| Adduct | Molecular Formula | Theoretical m/z | Expected Observed m/z |
| [M+H]⁺ | [C₃₂H₄₆N₂O₁₉ + H]⁺ | 771.2721 | 771.2725 ± 5 ppm |
| [M+Na]⁺ | [C₃₂H₄₆N₂O₁₉ + Na]⁺ | 793.2540 | 793.2544 ± 5 ppm |
| [M+K]⁺ | [C₃₂H₄₆N₂O₁₉ + K]⁺ | 809.2280 | 809.2283 ± 5 ppm |
References
- 1. Chitobiose - Wikipedia [en.wikipedia.org]
- 2. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 41670-99-9 [amp.chemicalbook.com]
- 6. erndim.org [erndim.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. silverstripe.fkit.hr [silverstripe.fkit.hr]
Application Notes and Protocols for the Enzymatic Synthesis of Chitooligosaccharides from Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of chitooligosaccharides (COS) starting from chitobiose octaacetate. The process involves a two-stage approach: a chemical deacetylation of the starting material to yield chitobiose, followed by an enzymatic transglycosylation reaction to polymerize chitobiose into a range of chitooligosaccharides. This method offers a controlled approach to generate COS with varying degrees of polymerization, which are of significant interest for various applications in research and drug development due to their diverse biological activities. Detailed experimental protocols, data presentation in tabular format, and visual representations of the experimental workflow and relevant signaling pathways are provided to guide researchers in this synthesis process.
Introduction
Chitooligosaccharides (COS) are oligomers of N-acetyl-D-glucosamine and D-glucosamine, typically with a degree of polymerization (DP) ranging from 2 to 20.[1][2] These molecules have garnered considerable attention in the pharmaceutical and biotechnology sectors due to their biocompatibility, biodegradability, and a wide array of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor properties.[3][4] The biological functions of COS are often dependent on their specific degree of polymerization and acetylation pattern.[5]
The synthesis of well-defined COS is crucial for studying their structure-activity relationships and for the development of novel therapeutics. While COS can be produced by the hydrolysis of chitin (B13524) or chitosan, building oligosaccharides from smaller, defined units offers a more controlled synthetic route. This application note details a method starting from the readily available peracetylated disaccharide, this compound.
The synthesis pathway involves two key steps:
-
Chemical Deacetylation: Removal of the acetyl groups from this compound to produce chitobiose.
-
Enzymatic Transglycosylation: Polymerization of chitobiose into a mixture of chitooligosaccharides of varying lengths using a chitinase (B1577495) with transglycosylation activity.
Experimental Workflow
The overall experimental workflow for the synthesis of chitooligosaccharides from this compound is depicted below.
Experimental Protocols
Stage 1: Chemical Deacetylation of this compound
This protocol is based on the Zemplén deacetylation method for the removal of O-acetyl protecting groups from carbohydrates.[2][6]
Materials:
-
This compound
-
Anhydrous methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) solution in MeOH (e.g., 0.5 M)
-
Amberlite IR-120 (H+) ion-exchange resin
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Solvents for TLC (e.g., ethyl acetate/methanol/water mixture)
-
Staining solution for TLC (e.g., p-anisaldehyde solution)
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to a few hours at room temperature.[7]
-
Once the starting material is consumed, neutralize the reaction by adding Amberlite IR-120 (H+) resin until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain crude chitobiose.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Stage 2: Enzymatic Synthesis of Chitooligosaccharides via Transglycosylation
This protocol utilizes the transglycosylation activity of certain chitinases to synthesize longer COS from chitobiose. Chitinase D from Serratia proteamaculans (SpChiD) is a suitable enzyme for this purpose due to its notable transglycosylation activity.[8][9]
Materials:
-
Purified chitobiose (from Stage 1)
-
Chitinase with transglycosylation activity (e.g., recombinant SpChiD)
-
Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)
-
Quenching solution (e.g., 1 M HCl or boiling water bath)
-
Analytical instruments: High-Performance Liquid Chromatography (HPLC) with a suitable column for oligosaccharide analysis, Mass Spectrometer (MS) for product characterization.
Procedure:
-
Prepare a stock solution of purified chitobiose in the reaction buffer.
-
In a reaction vessel, add the chitobiose solution to the desired final concentration. Higher substrate concentrations generally favor transglycosylation over hydrolysis.
-
Initiate the reaction by adding the chitinase to the reaction mixture. The enzyme concentration should be optimized; lower enzyme concentrations tend to favor the formation of longer COS products.[8]
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 40°C for SpChiD).[8]
-
Monitor the reaction over time by taking aliquots at different time points, quenching the reaction, and analyzing the product distribution by HPLC.
-
Terminate the reaction at the desired time point by heat inactivation or acidification.
-
Purify the resulting chitooligosaccharides using size-exclusion chromatography (SEC) to separate them based on their degree of polymerization.
-
Characterize the purified COS fractions by HPLC and Mass Spectrometry to determine their DP and purity.
Data Presentation
Table 1: Reaction Parameters for Enzymatic Transglycosylation of Chitobiose
| Parameter | Recommended Range | Rationale |
| Substrate (Chitobiose) | 10 - 100 mM | Higher concentrations favor transglycosylation over hydrolysis. |
| Enzyme (SpChiD) | 0.1 - 1 µM | Lower concentrations can lead to the formation of longer COS.[8] |
| pH | 5.5 - 6.5 | Optimal pH for SpChiD activity is around 6.0.[8] |
| Temperature | 37 - 45°C | Optimal temperature for SpChiD is 40°C.[8] |
| Reaction Time | 1 - 24 hours | Time-dependent product distribution; requires optimization. |
| Buffer | 50 mM Sodium Phosphate | Provides a stable pH environment for the enzyme. |
Table 2: Expected Products from Transglycosylation of Chitobiose
| Product | Degree of Polymerization (DP) | Expected Mass (m/z) [M+H]⁺ |
| Chitobiose | 2 | 343.13 |
| Chitotriose | 3 | 504.18 |
| Chitotetraose | 4 | 665.23 |
| Chitopentaose | 5 | 826.28 |
| Chitohexaose | 6 | 987.33 |
Signaling Pathways Involving Chitooligosaccharides
COS are known to be biologically active and can modulate various signaling pathways in both plant and mammalian cells. Understanding these pathways is crucial for the development of COS-based therapeutics.
COS-Mediated Plant Defense Signaling
In plants, chitooligosaccharides act as microbe-associated molecular patterns (MAMPs) that trigger an immune response.[10] This signaling cascade involves receptor kinases, a MAP kinase cascade, and the activation of defense-related genes.[10][11][12]
COS-Modulated Inflammatory Signaling in Macrophages
In mammalian immune cells such as macrophages, COS can modulate inflammatory responses, for instance, by inhibiting the lipopolysaccharide (LPS)-induced inflammatory cascade. This involves the regulation of key signaling pathways like NF-κB, MAPKs, and PI3K/Akt.[13][14][15]
Conclusion
The described two-stage method provides a robust framework for the synthesis of chitooligosaccharides from this compound. By carefully controlling the deacetylation and enzymatic transglycosylation steps, researchers can generate a range of COS with varying degrees of polymerization. The provided protocols and diagrams serve as a valuable resource for scientists and drug development professionals exploring the therapeutic potential of these versatile biomolecules. Further optimization of the enzymatic reaction conditions, including the use of engineered chitinases, may lead to improved yields and more specific COS products.
References
- 1. Targeting cell signaling pathways for drug discovery: an old lock needs a new key - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry-online.com [chemistry-online.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Green-Chemical Strategies for Production of Tailor-Made Chitooligosaccharides with Enhanced Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Customized chitooligosaccharide production—controlling their length via engineering of rhizobial chitin synthases and the choice of expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. journals.asm.org [journals.asm.org]
- 9. e-century.us [e-century.us]
- 10. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chitooligosaccharide sensing and downstream signaling: contrasted outcomes in pathogenic and beneficial plant-microbe interactions - ProQuest [proquest.com]
- 12. Chitooligosaccharide sensing and downstream signaling: contrasted outcomes in pathogenic and beneficial plant-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunostimulatory Effects of Chitooligosaccharides on RAW 264.7 Mouse Macrophages via Regulation of the MAPK and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Scale-Up Synthesis of Chitobiose Octaacetate for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitobiose, a disaccharide composed of two β-(1,4)-linked N-acetylglucosamine (GlcNAc) units, is the repeating unit of chitin (B13524), one of nature's most abundant polysaccharides. Its fully acetylated derivative, chitobiose octaacetate, serves as a crucial intermediate in the chemo-enzymatic synthesis of complex chitooligosaccharides and other sugar-based functional materials. These derivatives are valuable tools in various research fields, including immunology, microbiology, and drug discovery, for studying protein-carbohydrate interactions and developing novel therapeutics. This document provides a detailed protocol for the scale-up synthesis of this compound, beginning with the enzymatic production of chitobiose from chitin, followed by its chemical acetylation.
Overall Experimental Workflow
The synthesis of this compound is a two-stage process. The first stage involves the enzymatic hydrolysis of chitin to produce chitobiose. The second stage is the chemical acetylation of the purified chitobiose to yield the final product, this compound.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Scale-Up Production of Chitobiose
This protocol is based on the enzymatic hydrolysis of chitin using an endochitinase.[1]
Materials and Equipment
-
Chitin flakes (e.g., from shrimp shells)
-
Concentrated Hydrochloric Acid (HCl)
-
Endochitinase (e.g., from Vibrio campbellii)
-
Bovine Serum Albumin (BSA)
-
Sodium Acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Deionized water
-
Large glass beaker (1 L)
-
Centrifuge and appropriate centrifuge tubes
-
Centrifugal concentrator (e.g., Amicon Ultra-15, 30 kDa cut-off)
-
pH meter
-
Oven
-
Mortar and pestle
-
Preparative High-Performance Liquid Chromatography (HPLC) system with an amino column (e.g., Asahipak NH2P-50)
-
Rotary evaporator
-
Freeze-dryer
Experimental Protocol
3.2.1 Preparation of Colloidal Chitin
-
In a 1 L glass beaker, slowly add 20 g of chitin flakes to 150 mL of 12 M HCl with continuous stirring.
-
Stir the mixture at 25°C overnight.
-
Centrifuge the suspension at 3,924 x g for 30-60 minutes at 4°C to pellet the chitin. Discard the supernatant.
-
Wash the chitin pellet thoroughly with ice-cold deionized water until the pH of the suspension is approximately 7.0.
-
Air-dry the resulting colloidal chitin in an oven at 60°C.
-
Grind the dried colloidal chitin into a fine powder using a mortar and pestle.[1]
3.2.2 Enzymatic Hydrolysis
-
In a large Erlenmeyer flask, prepare a 1 L reaction mixture containing 1 g of the dried colloidal chitin, 20,000 U (approx. 4 mg) of chitinase (B1577495), and 8 mg of BSA in 0.1 M sodium acetate buffer (pH 5.5).[1]
-
Incubate the mixture for 24 hours at 30°C with agitation.
3.2.3 Product Purification
-
After incubation, centrifuge the reaction mixture at 2,359 x g for 40 minutes at 4°C to remove any unreacted chitin substrate.
-
Concentrate the supernatant using a centrifugal concentrator (30 kDa molecular weight cut-off) at 4,129 x g for 30 minutes at 4°C.
-
Further purify and desalt the concentrated chitobiose solution using a preparative HPLC system with an amino column.
-
Pool the fractions corresponding to the chitobiose peak, concentrate using a rotary evaporator, and then freeze-dry to obtain a purified chitobiose powder.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1 g dried shrimp colloidal chitin | [1] |
| Enzyme Load | 20,000 U | [1] |
| Reaction Volume | 1 L | [1] |
| Incubation Time | 24 hours | [1] |
| Incubation Temperature | 30°C | [1] |
| Yield | ~200 mg chitobiose | [1] |
| Purity | > 99% | [1] |
Stage 2: Scale-Up Acetylation of Chitobiose
This protocol describes the per-O-acetylation of chitobiose using acetic anhydride (B1165640), adapted from established methods for other disaccharides. Acetylation converts all hydroxyl groups to acetate esters.
Caption: Chemical transformation of chitobiose to this compound.
Materials and Equipment
-
Purified, dry chitobiose
-
Acetic anhydride
-
Sodium acetate (anhydrous) or Sulfuric acid immobilized on silica (B1680970) gel (H2SO4-SiO2)
-
Chloroform
-
Ice-water bath
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Büchner funnel and filter paper
-
Vacuum oven
Experimental Protocol
This procedure is based on the use of sodium acetate as a catalyst.
-
Reaction Setup : In a dry round-bottom flask of appropriate size, combine the purified chitobiose, 1 part by weight, with anhydrous sodium acetate, 0.5 parts by weight (catalyst).
-
Addition of Acetic Anhydride : Add acetic anhydride, approximately 5-6 parts by volume relative to the weight of chitobiose (e.g., for 10 g of chitobiose, use 50-60 mL of acetic anhydride).
-
Reaction : Heat the mixture to reflux (approximately 140°C) with constant stirring for 1-2 hours. The solid chitobiose should dissolve as the reaction progresses.
-
Quenching and Precipitation : After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a large beaker containing an ice-water mixture (at least 10 times the volume of the reaction mixture) with vigorous stirring. The this compound will precipitate as a white solid.
-
Isolation : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid extensively with cold water to remove residual acetic acid and sodium acetate.
-
Recrystallization : For further purification, dissolve the crude product in a minimal amount of hot chloroform. Filter the solution if necessary to remove any insoluble impurities. Add warm methanol to the filtrate until the solution becomes cloudy, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.
-
Drying : Collect the purified crystals by vacuum filtration, wash with cold methanol, and dry in a vacuum oven at 40-50°C to a constant weight.
Reagent Stoichiometry (Example)
| Reagent | Amount | Role |
| Chitobiose | 10 g | Starting Material |
| Acetic Anhydride | 50-60 mL | Acetylating Agent & Solvent |
| Sodium Acetate (anhydrous) | 5 g | Catalyst |
| Chloroform | As needed | Recrystallization Solvent |
| Methanol | As needed | Recrystallization Anti-solvent |
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling concentrated HCl and acetic anhydride.
-
Acetic anhydride is corrosive and a lachrymator. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The addition of the reaction mixture to water is exothermic. Perform this step slowly and with caution.
-
Dispose of all chemical waste according to institutional guidelines.
References
The Use of Chitobiose Octaacetate in Elucidating Protein-Carbohydrate Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose octaacetate, a peracetylated form of chitobiose, serves as a valuable tool for investigating the intricate world of protein-carbohydrate interactions. As the repeating disaccharide unit of chitin (B13524), chitobiose and its derivatives are fundamental in studying a wide array of biological processes, from cell recognition and signaling to enzymatic catalysis and inhibition. The acetylation of the hydroxyl groups in chitobiose to form this compound renders the molecule more lipophilic and membrane-permeable, offering distinct advantages in certain experimental setups. Furthermore, it can serve as a protected precursor for the synthesis of more complex glycans and probes.
This document provides a comprehensive overview of the applications of this compound in protein-carbohydrate interaction studies. It includes detailed, adaptable protocols for key experimental techniques, a summary of available quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Applications of this compound
This compound is primarily utilized in the following areas of research:
-
Lectin Binding Studies: As a structural analog of the chitobiose core found in various N-glycans, this compound can be used to investigate the binding specificity and affinity of lectins, a diverse class of carbohydrate-binding proteins. While the acetyl groups may alter binding affinities compared to native chitobiose, it can still serve as a useful probe, particularly in competitive binding assays.
-
Enzyme Inhibition Assays: this compound can act as a competitive inhibitor for chitinases and lysozymes, enzymes that hydrolyze the β-(1→4)-glycosidic bonds in chitin. By occupying the active site of these enzymes, it allows for the characterization of their substrate specificity and the screening for more potent inhibitors.
-
Drug Development: Understanding the interactions of chitin-related molecules is crucial in the development of antifungal and anti-inflammatory drugs. Chitinases are virulence factors in some pathogenic fungi, and their inhibition is a key therapeutic strategy. This compound can be used as a reference compound in the screening and development of such inhibitors.
-
Biochemical Probe Synthesis: The acetyl groups of this compound can be selectively removed, providing a versatile platform for the chemical synthesis of more complex chitooligosaccharides and glycoconjugates. These custom-synthesized molecules are instrumental in dissecting the fine specificities of protein-carbohydrate interactions.
Quantitative Data on Protein-Carbohydrate Interactions
While specific quantitative binding data for this compound is not extensively available in the public domain, data for the closely related, non-acetylated chitobiose provides a valuable reference point for researchers. The presence of acetyl groups on the hydroxyls of this compound is expected to influence its binding affinity, primarily by altering its solubility and steric hindrance within the protein's binding pocket. Researchers should consider this when interpreting their results.
The following table summarizes the binding affinities of chitobiose with various proteins, as determined by Isothermal Titration Calorimetry (ITC).
| Protein | Ligand | Dissociation Constant (Kd) | Technique |
| Pumpkin Phloem Lectin | Chitobiose | 1.0 x 10-3 M | ITC |
| Hen Egg White Lysozyme | Chitobiose | 1.3 x 10-5 M | ITC |
Note: This data is for non-acetylated chitobiose and should be used as a comparative reference for studies involving this compound.
Experimental Protocols
The following are detailed, adaptable protocols for key experiments involving this compound. Researchers should optimize these protocols based on their specific protein of interest and experimental setup.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
This protocol outlines the steps for determining the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a protein and this compound.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, Tris-HCl)
-
This compound
-
ITC instrument and corresponding software
-
Syringe for injecting the ligand
-
Sample cell
-
Matching buffer for dissolving the ligand and for dialysis of the protein
Methodology:
-
Sample Preparation:
-
Dissolve a precise amount of this compound in the same buffer used for the protein to create a stock solution (e.g., 1-5 mM). Due to its lipophilic nature, a small percentage of a co-solvent like DMSO may be required. If so, the same concentration of DMSO must be present in the protein solution.
-
Dialyze the protein extensively against the same buffer to ensure a perfect match and avoid heats of dilution.
-
Determine the accurate concentrations of both the protein and this compound solutions using a suitable method (e.g., UV-Vis spectroscopy for protein, and precise weighing for the ligand).
-
Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the protein solution (typically 200-300 µL of a 10-50 µM solution).
-
Fill the injection syringe with the this compound solution (typically 40-100 µL of a concentration 10-20 times higher than the protein concentration).
-
-
Titration:
-
Perform a series of small injections (e.g., 1-2 µL) of the this compound solution into the protein solution in the sample cell.
-
Allow the system to reach equilibrium after each injection (typically 120-180 seconds between injections).
-
The instrument measures the heat change upon each injection.
-
-
Data Analysis:
-
The raw data will be a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the ITC software to determine the Kd, ΔH, and n.
-
Protocol 2: Chitinase (B1577495) Inhibition Assay using a Colorimetric Substrate
This protocol describes a method to assess the inhibitory potential of this compound against a chitinase using a chromogenic substrate like p-nitrophenyl β-D-N,N'-diacetylchitobioside (pNP-(GlcNAc)₂).
Materials:
-
Purified chitinase
-
This compound (inhibitor)
-
p-Nitrophenyl β-D-N,N'-diacetylchitobioside (substrate)
-
Assay buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the chitinase in assay buffer.
-
Prepare a stock solution of pNP-(GlcNAc)₂ in assay buffer.
-
Prepare a series of dilutions of this compound in assay buffer to test a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
This compound solution at various concentrations (for test wells) or buffer (for control wells).
-
Chitinase solution (pre-incubate with the inhibitor for a set time, e.g., 10-15 minutes at room temperature).
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the pNP-(GlcNAc)₂ substrate to all wells.
-
Incubate the plate at the optimal temperature for the chitinase (e.g., 37°C) for a specific time (e.g., 15-30 minutes). The reaction time should be within the linear range of the enzyme activity.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding the stop solution to each well. The stop solution will also develop the color of the released p-nitrophenol.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol provides a general framework for analyzing the binding kinetics (association and dissociation rates) of this compound to an immobilized protein.
Materials:
-
Purified protein of interest
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the protein solution over the activated surface to covalently immobilize it via amine coupling.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. This will generate sensorgrams showing the association phase during injection and the dissociation phase when the injection is stopped.
-
Regenerate the sensor surface between each concentration using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the protein-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's software.
-
This analysis will yield the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for studying protein-carbohydrate interactions and a simplified signaling pathway involving chitin recognition.
Caption: Experimental workflow for studying protein-chitobiose octaacetate interactions.
Chemoenzymatic synthesis of analogs using Chitobiose octaacetate.
Application Note: Chemoenzymatic Synthesis of Chitobiose Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction Chitobiose, a disaccharide composed of two β-1,4-linked N-acetylglucosamine (GlcNAc) units, is the fundamental repeating unit of chitin (B13524).[1] Chitooligosaccharides and their derivatives exhibit a wide range of biological activities, including antioxidant, antimicrobial, and immunomodulatory effects, making them attractive targets for pharmaceutical and biomedical applications.[2][3][4] However, their structural complexity presents challenges for traditional chemical synthesis. Chemoenzymatic synthesis offers a powerful alternative, combining the flexibility of chemical methods with the high regio- and stereoselectivity of enzymatic catalysts.[5][6] This approach allows for the efficient production of structurally diverse chitobiose analogs under mild reaction conditions.
This application note details a general strategy for the synthesis of chitobiose analogs starting from per-O-acetylated chitobiose (chitobiose octaacetate). This compound, readily prepared by the acetolysis of chitin, serves as a key protected intermediate.[1] The overall process involves chemical deacetylation followed by enzymatic glycosylation using engineered enzymes like glycosynthases, which are mutant glycosidases designed for synthesis rather than hydrolysis.[7][8]
Overall Workflow
The chemoenzymatic synthesis of chitobiose analogs from this compound follows a multi-step workflow. The process begins with the chemical deprotection of the starting material, followed by an enzymatic coupling reaction to introduce structural diversity. The final stages involve purification and rigorous characterization of the novel analog.
Caption: General workflow for chemoenzymatic synthesis of chitobiose analogs.
Experimental Protocols
Protocol 1: Chemical Deacetylation of this compound
This protocol describes the complete removal of acetyl protecting groups from this compound to yield free chitobiose, which can be used as an acceptor or further modified into a donor substrate.
Materials:
-
This compound
-
Anhydrous methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe), 0.5 M solution in MeOH
-
Dowex® 50WX8 resin (H+ form)
-
Dichloromethane (DCM)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC mobile phase: Ethyl acetate/Methanol/Water (7:2:1)
Procedure:
-
Dissolve this compound (1.0 g) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add 0.5 M sodium methoxide solution dropwise until the pH reaches 9-10.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours when the starting material spot has disappeared.
-
Once the reaction is complete, neutralize the mixture by adding Dowex® 50WX8 (H+ form) resin until the pH is approximately 7.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain a white solid (free chitobiose).
-
The crude product can be purified further by recrystallization from a methanol/water mixture if necessary.
Protocol 2: Glycosynthase-Mediated Synthesis of a Chitobiose Analog
This protocol provides a general method for the enzymatic synthesis of a chitobiose analog using a glycosynthase mutant and an activated sugar donor (e.g., a chitobiosyl oxazoline). Glycosynthases are engineered enzymes that catalyze the formation of glycosidic bonds but lack hydrolytic activity.[7][9]
Materials:
-
Activated chitobiose donor (e.g., chitobiosyl oxazoline)
-
Acceptor molecule (e.g., p-nitrophenyl β-D-glucopyranoside)
-
Glycosynthase mutant (e.g., Endo-M N175Q or Thermococcus kodakaraensis ChiA D1022A)[9][10]
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.5)
-
Acetonitrile (B52724) (ACN)
-
HPLC system for reaction monitoring
Procedure:
-
In a microcentrifuge tube, dissolve the acceptor molecule (e.g., 10 mM final concentration) and the activated chitobiose donor (e.g., 5 mM final concentration) in sodium phosphate buffer.
-
Add the glycosynthase mutant enzyme to the solution to a final concentration of 10-20 µM.
-
Incubate the reaction mixture at 30 °C with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quench the reaction in the aliquots by adding an equal volume of ACN or by heat inactivation (95 °C for 5 min).
-
Analyze the formation of the product by HPLC or LC-MS.
-
Once the reaction has reached completion or optimal conversion, terminate the entire reaction by heat inactivation.
-
Centrifuge the reaction mixture to pellet the denatured enzyme and proceed to purification.
Protocol 3: Purification and Characterization of Chitobiose Analogs
This protocol outlines the purification and structural verification of the synthesized analog.
Materials:
-
Crude reaction mixture from Protocol 2
-
Preparative HPLC system with a suitable column (e.g., C18 or an amino-based column like Asahipak NH2P-50)[11]
-
Mobile phase solvents (e.g., acetonitrile and water)
-
NMR spectrometer (¹H and ¹³C NMR)
-
Mass spectrometer (e.g., ESI-MS)
-
Deuterated solvents (e.g., D₂O)
Procedure:
-
Purification:
-
Filter the supernatant from the quenched reaction mixture through a 0.22 µm filter.
-
Purify the product from the crude mixture using preparative HPLC. For example, using an Asahipak NH2P-50 column with a mobile phase gradient of acetonitrile and water is effective for separating oligosaccharides.[11]
-
Collect fractions corresponding to the product peak.
-
Combine the pure fractions and lyophilize to obtain the final product as a white powder.
-
-
Characterization:
-
Mass Spectrometry: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol/water) and analyze by ESI-MS to confirm the molecular weight of the synthesized analog.
-
NMR Spectroscopy: Dissolve the lyophilized product in D₂O and acquire ¹H and ¹³C NMR spectra.[12][13] The chemical shifts and coupling constants will confirm the structure, including the stereochemistry of the newly formed glycosidic linkage.[14][15]
-
Quantitative Data
The efficiency of chemoenzymatic synthesis is highly dependent on the choice of enzyme. Glycosynthase mutants derived from different glycoside hydrolase (GH) families show varying levels of activity and substrate specificity.
Table 1: Performance of Selected Glycosynthase Mutants in Transglycosylation
| Enzyme Origin | GH Family | Mutation | Donor Substrate | Acceptor Type | Yield/Activity | Reference |
|---|---|---|---|---|---|---|
| Mucor hiemalis Endo-M | GH85 | N175Q | Sugar Oxazoline | Various | Significantly enhanced transglycosylation activity | [9] |
| Thermococcus kodakaraensis ChiA | GH18 | D1022A | Pentaacetylchitopentaose Oxazoline | Oligosaccharides | 45% (w/w) yield of insoluble polymers | [10] |
| Streptococcus pyogenes Endo-S2 | GH18 | D184M / D184Q | Complex, High-mannose N-glycans | Antibody (IgG) | Potent transglycosylation, relaxed substrate specificity |[16] |
The synthesized chitobiose analogs often possess valuable biological properties. For instance, chitobiose and chitotriose have demonstrated significant antioxidant capabilities.
Table 2: Antioxidant Activity of Chitooligosaccharides
| Compound | Assay | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Chitobiose | Hydroxyl radical scavenging (ZnO photolysis) | 30 | [2][3] |
| Chitotriose | Hydroxyl radical scavenging (ZnO photolysis) | 55 | [2][3] |
| Chitobiose | Hydroxyl radical inhibition (Cu²⁺/H₂O₂) | 18 | [2][3] |
| Chitotriose | Hydroxyl radical inhibition (Cu²⁺/H₂O₂) | 80 | [2][3] |
| Chitobiose | Superoxide radical scavenging | Active |[2][3] |
Mechanism of Action: Glycosynthase
Glycosynthases are powerful tools for forming new glycosidic bonds. They are created by mutating the catalytic nucleophile of a retaining glycosidase to a non-nucleophilic residue (e.g., Alanine or Glycine). This mutation prevents the hydrolysis of the glycosidic bond while still allowing the enzyme to bind an activated sugar donor and an acceptor molecule, facilitating a condensation reaction.
Caption: Simplified mechanism of a glycosynthase-catalyzed reaction.
References
- 1. chitobiose [iubmb.qmul.ac.uk]
- 2. Antioxidant activities of chitobiose and chitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Glycosynthases: Mutant glycosidases for glycoside synthesis | UBC Chemistry [chem.ubc.ca]
- 9. Efficient Glycosynthase Mutant Derived from Mucor hiemalis Endo-β-N-acetylglucosaminidase Capable of Transferring Oligosaccharide from Both Sugar Oxazoline and Natural N-Glycan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycosynthase-type GH18 mutant chitinases at the assisting catalytic residue for polymerization of chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Glycosynthase Mutants of Endoglycosidase S2 Show Potent Transglycosylation Activity and Remarkably Relaxed Substrate Specificity for Antibody Glycosylation Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Chitobiose octaacetate, a fully acetylated derivative of chitobiose. The protocols described are based on established analytical techniques for acetylated carbohydrates and can be adapted for various research and drug development applications.
Introduction to this compound and its Analysis
This compound is a derivative of chitobiose, a disaccharide unit of chitin, where all hydroxyl and amino groups are acetylated.[1][2] Its chemical formula is C₂₈H₄₀N₂O₁₇ and it has a molecular weight of 676.62 g/mol .[2] The quantification of this compound is crucial for its application in the synthesis of other chitin-based compounds and for studying its potential biological activities.[1] While the biological roles of its precursor, chitobiose, have been explored, including its antioxidant properties and involvement in bacterial metabolism, the specific biological functions of this compound are less well-documented.[3][4][5]
This document outlines protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Due to the lack of a strong chromophore in the molecule, detection is typically achieved using a Refractive Index Detector (RID) or a Mass Spectrometer (MS).
Application Note: HPLC-RID Method
This method is suitable for routine quantification of this compound in relatively clean sample matrices.
Principle: The separation is based on the partitioning of the analyte between a stationary phase (e.g., amino-propyl bonded silica) and a mobile phase. The RID detects the change in the refractive index of the eluent as the analyte passes through the detector cell.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Refractive Index Detector (RID)
-
Amino-propyl column (e.g., 4.6 x 250 mm, 5 µm)
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 5.0 mg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detector Temperature: 35 °C.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Application Note: HPLC-MS Method
This method offers higher sensitivity and selectivity, making it suitable for complex matrices and trace-level quantification.
Principle: After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer. Quantification is achieved by monitoring a specific ion (or ions) of this compound.
Instrumentation:
-
UHPLC/HPLC system
-
Autosampler
-
Column oven
-
Mass Spectrometer (e.g., single quadrupole, triple quadrupole, or Q-TOF) with an ESI source
Protocol:
-
Standard and Sample Preparation: Prepare as described for the HPLC-RID method, but at lower concentrations (e.g., 1 to 1000 ng/mL) depending on the sensitivity of the mass spectrometer.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 80% B, hold for 2 minutes, decrease to 20% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantification. Monitor for the protonated molecule [M+H]⁺ (m/z 677.2) and/or its sodium adduct [M+Na]⁺ (m/z 699.2).
-
-
Data Analysis: Similar to the HPLC-RID method, construct a calibration curve using the peak areas of the selected ion(s).
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Although this compound is less volatile, it can be analyzed by GC-MS at high temperatures.
Application Note: GC-MS Method
This method is suitable for the identification and quantification of this compound, often in combination with other volatile or semi-volatile compounds in a sample.
Principle: The sample is vaporized in a heated inlet and separated on a capillary column. The separated components are then detected by a mass spectrometer.
Instrumentation:
-
Gas chromatograph with a split/splitless inlet
-
Autosampler
-
Mass Spectrometer (e.g., single quadrupole or ion trap)
Protocol:
-
Standard and Sample Preparation:
-
Prepare standards and samples by dissolving them in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
Concentrations can range from 1 to 100 µg/mL.
-
An internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties) is recommended for accurate quantification.
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-750.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify using the peak area relative to the internal standard and a calibration curve. Characteristic fragment ions can be used for selected ion monitoring (SIM) for enhanced sensitivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantification
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute concentration of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.
Application Note: ¹H-qNMR Method
This method provides a direct and accurate quantification of this compound in a solution.
Principle: The area of a specific proton signal in the ¹H-NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from a certified internal standard of known concentration, the concentration of the analyte can be determined.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., one of the anomeric protons or a collection of acetyl protons).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Concentration (Analyte) = [ (Integral (Analyte) / Number of Protons (Analyte)) / (Integral (Standard) / Number of Protons (Standard)) ] * (Molarity (Standard))
-
Data Summary
The following tables summarize typical parameters for the quantitative analysis of this compound. Note that these values are indicative and should be determined for each specific instrument and application.
Table 1: HPLC-RID Quantitative Data (Illustrative)
| Parameter | Value |
| Linearity Range | 0.1 - 5.0 mg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 mg/mL |
| Limit of Quantification (LOQ) | ~0.15 mg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: HPLC-MS Quantitative Data (Illustrative)
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 90 - 110% |
Table 3: GC-MS Quantitative Data (Illustrative)
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 85 - 115% |
Table 4: ¹H-qNMR Quantitative Data (Illustrative)
| Parameter | Value |
| Linearity Range | Dependent on sample solubility |
| Correlation Coefficient (r²) | Not applicable |
| Limit of Detection (LOD) | ~1 µg |
| Limit of Quantification (LOQ) | ~5 µg |
| Precision (RSD%) | < 1% |
| Accuracy (Recovery %) | 98 - 102% |
Visualizations
The following diagrams illustrate the general workflow for the analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Chitobiose Octaacetate Synthesis
Welcome to the technical support center for the synthesis of Chitobiose Octaacetate. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Inactive reagents: Degradation of acetic anhydride (B1165640) or catalyst. 3. Poor quality starting material: Impure chitobiose can inhibit the reaction. | 1. Optimize reaction conditions: Increase reaction time or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Use fresh reagents: Ensure acetic anhydride is fresh and the catalyst is active. 3. Purify chitobiose: Use highly purified chitobiose (>99%) for the reaction.[1] |
| Incomplete Acetylation (Partially acetylated byproducts) | 1. Insufficient acetylating agent: Not enough acetic anhydride to acetylate all hydroxyl and amino groups. 2. Steric hindrance: Some hydroxyl groups may be less accessible. 3. Suboptimal catalyst concentration: Catalyst amount may not be sufficient to drive the reaction to completion. | 1. Increase acetic anhydride: Use a larger excess of acetic anhydride. 2. Prolong reaction time/Increase temperature: Allow more time for the reaction to proceed or gently heat to overcome steric hindrance. 3. Optimize catalyst amount: Experiment with slightly higher catalyst concentrations. |
| Product is an Oil/Syrup, Not a Solid | 1. Presence of impurities: Residual solvents or byproducts can prevent crystallization. 2. Mixture of anomers: The presence of both α and β anomers can sometimes inhibit crystallization. | 1. Thorough purification: Ensure all acetic acid and pyridine (B92270) are removed. Recrystallize from a suitable solvent system (e.g., ethanol (B145695)/water). 2. Optimize for one anomer: While challenging, reaction conditions can sometimes favor the formation of one anomer over the other. |
| Difficult Purification | 1. Byproduct formation: Similar polarity of byproducts to the desired product. 2. Residual catalyst: Catalyst removal can be challenging. | 1. Column chromatography: Use silica (B1680970) gel column chromatography with an appropriate solvent gradient to separate the product from impurities. 2. Aqueous work-up: Perform an aqueous wash (e.g., with saturated sodium bicarbonate) to remove acidic impurities and water-soluble byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the acetylation of chitobiose?
A1: A catalyst, such as sodium acetate (B1210297) or a Lewis acid like indium (III) triflate, is used to accelerate the acetylation of the hydroxyl and amino groups on the chitobiose molecule. It activates the acetic anhydride, making it a more potent acetylating agent.
Q2: How can I monitor the progress of the acetylation reaction?
A2: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction. A spot of the reaction mixture is placed on a TLC plate and developed in an appropriate solvent system. The disappearance of the starting material (chitobiose) and the appearance of a new, less polar spot (this compound) indicates the progression of the reaction.
Q3: What is the best method to purify the crude this compound?
A3: After the reaction, the crude product is typically precipitated by pouring the reaction mixture into ice-cold water. The solid is then collected by filtration. For further purification, recrystallization from a solvent such as ethanol is a common and effective method. If significant impurities are present, silica gel column chromatography may be necessary.
Q4: What are the expected yields for this compound synthesis?
A4: The yield can vary significantly depending on the purity of the starting chitobiose, the reaction conditions, and the purification method. While specific yields for this compound are not widely reported, analogous reactions for other disaccharides, such as sucrose (B13894) octaacetate, can achieve high yields.[2][3]
Q5: How can I confirm the identity and purity of the synthesized this compound?
A5: The identity and purity of the final product can be confirmed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation and confirming the complete acetylation of all hydroxyl and amino groups. Mass spectrometry can be used to confirm the molecular weight of the product.
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride and Sodium Acetate
This protocol is a standard method for the peracetylation of sugars.
Materials:
-
Chitobiose (high purity, >99%)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Pyridine (as solvent)
-
Ethanol (for recrystallization)
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve chitobiose in pyridine.
-
Add anhydrous sodium acetate to the solution.
-
Cool the mixture in an ice bath and slowly add acetic anhydride with constant stirring.
-
Allow the reaction to stir at room temperature overnight, or until TLC analysis indicates the completion of the reaction.
-
Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Protocol 2: Lewis Acid-Catalyzed Peracetylation of Chitobiose
This method utilizes a milder catalyst, which can sometimes lead to cleaner reactions.[4]
Materials:
-
Chitobiose (high purity, >99%)
-
Acetic anhydride
-
Indium (III) triflate (In(OTf)₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing chitobiose, add acetic anhydride (approximately 30 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add a catalytic amount of indium (III) triflate (e.g., 0.05 equivalents) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and quench excess acetic anhydride.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield in synthesis.
References
- 1. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 4. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Common byproducts in Chitobiose octaacetate synthesis and removal.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chitobiose octaacetate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The most common byproducts in the synthesis of this compound are typically incompletely acetylated derivatives of chitobiose. During the acetylation reaction, not all of the hydroxyl (-OH) and amino (-NHAc) groups may be fully acetylated, leading to a mixture of products. These can include hepta-acetyl, hexa-acetyl, and other partially acetylated chitobiose molecules. Additionally, if the reaction conditions are too harsh (e.g., high temperatures), degradation of the sugar backbone can occur, leading to colored impurities and other undefined byproducts. In syntheses starting from cellulose, byproducts such as glucose pentaacetate and higher oligosaccharide peracetates have been observed and analogous byproducts can be expected from chitin-derived starting materials.
Q2: How can I monitor the progress of my this compound synthesis?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase for developing the TLC plate would be a mixture of toluene (B28343), ethyl acetate (B1210297), methanol (B129727), and water (e.g., in a 10:5:4.5:0.2 v/v/v/v ratio).[1] The starting material, chitobiose, is highly polar and will have a low Rf value, while the fully acetylated product, this compound, is much less polar and will have a significantly higher Rf value. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q3: What are the recommended methods for purifying crude this compound?
A3: The primary methods for purifying crude this compound are silica (B1680970) gel column chromatography and recrystallization.
-
Silica Gel Column Chromatography: This is a highly effective method for separating the desired octaacetate from less polar and more polar impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the products.
-
Recrystallization: This method can be used to obtain highly pure crystalline this compound. A common solvent for recrystallizing acetylated sugars is ethanol (B145695). The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly, which should induce the crystallization of the pure product.
Q4: How can I visualize the spots on my TLC plate if the compounds are not UV active?
A4: While this compound may show some absorbance under short-wave UV light (254 nm) due to the acetamido groups, visualization can be enhanced using various staining reagents. After developing the TLC plate, it should be dried thoroughly and then dipped into or sprayed with a suitable staining solution, followed by heating. Common stains for carbohydrates and their derivatives include:
-
Iodine: Placing the dried TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as yellow-brown spots.
-
Potassium Permanganate (B83412): A solution of potassium permanganate will react with compounds that can be oxidized (including residual hydroxyl groups on partially acetylated byproducts), leaving a yellow-brown spot on a purple background.
-
Phosphomolybdic Acid or Anisaldehyde Stains: These are general-purpose stains that react with a wide range of organic compounds to produce colored spots upon heating.
Section 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of the product during reaction or workup. 3. Loss of product during purification. | 1. Monitor the reaction by TLC until the starting material is consumed. Consider increasing the reaction time or the equivalents of acetic anhydride (B1165640) and pyridine (B92270). 2. Maintain the recommended reaction temperature; avoid excessive heating. Ensure the workup is performed promptly after the reaction is complete. 3. Optimize the column chromatography conditions (e.g., choice of solvent system, column packing). For recrystallization, ensure the minimum amount of hot solvent is used to dissolve the product to maximize recovery upon cooling. |
| Product is a colored syrup or oil, not a white solid | 1. Presence of pyridine. 2. Formation of degradation products due to high temperatures. 3. Presence of other colored impurities. | 1. After the reaction, co-evaporate the mixture with toluene several times to azeotropically remove residual pyridine.[2] 2. Ensure the reaction temperature does not exceed the recommended range. 3. Purify the crude product using silica gel column chromatography. A pre-column filtration through a small plug of silica may also help remove some colored impurities. |
| Multiple spots on TLC of the purified product | 1. Incomplete separation of byproducts during chromatography. 2. Co-crystallization of impurities with the product. | 1. Optimize the solvent system for column chromatography to achieve better separation between the product and the impurities. Using a shallower gradient during elution can improve resolution. 2. If recrystallization was used, try a different solvent or solvent system. It may be necessary to perform column chromatography before recrystallization to remove impurities with similar solubility. |
| Product is not fully acetylated (confirmed by NMR or Mass Spectrometry) | 1. Insufficient amount of acetylating agent or base. 2. Short reaction time. 3. Steric hindrance preventing acetylation of certain hydroxyl groups. | 1. Use a larger excess of acetic anhydride and pyridine. Ensure all reagents are anhydrous, as water will consume the acetic anhydride. 2. Extend the reaction time and continue to monitor by TLC. 3. While less common for complete acetylation, if this is suspected, consider using a stronger acylation catalyst, although this may increase the risk of side reactions. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the O-acetylation of carbohydrates and can be adapted for chitobiose.
Materials:
-
Chitobiose
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Methanol
-
Toluene
-
Dichloromethane (B109758) (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
TLC plates (silica gel 60 F254)
Procedure:
-
Dissolve chitobiose (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of chitobiose) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (at least 8 equivalents, 1.5-2.0 equivalents per hydroxyl and N-acetyl group) to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding methanol at 0 °C.
-
Remove the solvents under reduced pressure. Co-evaporate the residue with toluene (2-3 times) to remove traces of pyridine.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Purification by Silica Gel Column Chromatography
Procedure:
-
Prepare a silica gel column using a suitable solvent system, for example, a mixture of hexane and ethyl acetate.
-
Dissolve the crude this compound in a minimum amount of the eluent or dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Section 4: Data Presentation
Table 1: Typical TLC Data for this compound Synthesis
| Compound | Typical Rf Value * | Visualization |
| Chitobiose (Starting Material) | ~0.1 | Stains with permanganate or anisaldehyde |
| This compound (Product) | ~0.7 - 0.9 | UV active (254 nm), stains with iodine, permanganate, or anisaldehyde |
| Partially Acetylated Byproducts | 0.2 - 0.6 | May be UV active, stain with permanganate or anisaldehyde |
*Rf values are approximate and can vary depending on the exact TLC conditions (plate, mobile phase, temperature).
Section 5: Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in this compound Synthesis
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Troubleshooting Chitobiose octaacetate solubility issues in experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chitobiose octaacetate.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound
Question: I am having trouble dissolving this compound in my solvent of choice. What could be the issue and how can I resolve it?
Answer:
Complete dissolution is critical for accurate experimental results. Here are potential reasons for solubility issues and recommended solutions:
-
Incorrect Solvent Selection: this compound exhibits varying solubility in different solvents. Ensure you are using a recommended solvent. For instance, its solubility is significantly higher in DMSO and DMF compared to ethanol.[1]
-
Insufficient Solvent Volume: Ensure you are using a sufficient volume of solvent to achieve the desired concentration. Refer to the solubility data table below.
-
Low Temperature: Dissolution may be slower at lower temperatures. Gentle warming (e.g., to 37°C) can aid in solubilization.
-
Compound Quality: If the compound is old or has been improperly stored, its solubility may be affected. Ensure you are using a high-purity, properly stored compound. The solid form is stable for at least four years when stored at -20°C.[1]
-
Precipitation from Supersaturated Solution: Rapidly cooling a solution prepared at a higher temperature can lead to precipitation. Allow the solution to cool to room temperature gradually.
Troubleshooting Workflow:
References
Technical Support Center: Optimization of Chitobiose Octaacetate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of Chitobiose octaacetate.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The synthesis of this compound involves the per-O-acetylation of chitobiose. This is a chemical reaction where all the hydroxyl (-OH) groups on the chitobiose molecule are converted into acetate (B1210297) (-OAc) esters. This is typically achieved by reacting chitobiose with an acetylating agent, such as acetic anhydride (B1165640), in the presence of a catalyst.
Q2: What are the common starting materials for this compound synthesis?
A2: The primary starting material is chitobiose, a disaccharide composed of two N-acetylglucosamine units. Chitobiose can be obtained commercially or produced through the enzymatic or acidic hydrolysis of chitin (B13524), a naturally abundant polymer.[1][2][3][4]
Q3: What acetylating agents and catalysts are typically used?
A3: Acetic anhydride is the most common acetylating agent. Catalysts are used to accelerate the reaction. Common choices include basic catalysts like sodium acetate or acidic catalysts such as sulfuric acid or iodine.[5][6][7][8][9]
Q4: How can I monitor the progress of the acetylation reaction?
A4: Thin-Layer Chromatography (TLC) is a practical method to monitor the reaction. A spot of the reaction mixture is placed on a TLC plate and developed in an appropriate solvent system. The disappearance of the starting material (chitobiose, which is highly polar and will have a low Rf value) and the appearance of a new, less polar spot (this compound, with a higher Rf value) indicates the progression of the reaction.
Q5: What is a typical work-up and purification procedure for this compound?
A5: After the reaction is complete, the mixture is typically quenched by pouring it into ice-cold water. This precipitates the crude this compound and hydrolyzes any remaining acetic anhydride.[6][7][9] The solid product is then collected by filtration and washed with water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[7][9]
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction due to insufficient reaction time or temperature. - Inactive or insufficient catalyst. - Poor quality of starting materials (e.g., wet chitobiose or decomposed acetic anhydride). - Product loss during work-up. | - Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or temperature. - Use a fresh or different catalyst. Ensure the correct stoichiometric amount is used. - Dry the chitobiose thoroughly before use. Use fresh, unopened acetic anhydride. - Be careful during the precipitation and filtration steps to minimize loss of the product. |
| Product is an Oil or Syrup, Not a Solid | - Presence of impurities, such as partially acetylated byproducts or residual solvent. - The product may exist in different crystalline forms or as an amorphous solid.[9] | - Ensure the reaction goes to completion to minimize partially acetylated products. - Purify the product thoroughly by recrystallization. Trying different solvents may be necessary. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product.[9] |
| Multiple Spots on TLC After Reaction | - Incomplete reaction, resulting in a mixture of starting material, product, and partially acetylated intermediates. - Side reactions or degradation of the product. | - Increase reaction time and/or temperature to drive the reaction to completion. - Consider using a more effective catalyst or adjusting the stoichiometry of the reagents. - If degradation is suspected, try running the reaction at a lower temperature for a longer period. |
| Product is Colored (e.g., yellow or brown) | - Degradation of the sugar at high temperatures, especially with strong acid catalysts.[7] | - Use milder reaction conditions (lower temperature). - Consider using a non-acidic catalyst like sodium acetate. - Purify the product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities. |
Data Presentation
Table 1: Comparison of Catalysts in Per-O-Acetylation of Sugars
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Acetate | Acetic anhydride, reflux/heating[7][9] | Mild conditions, less degradation of the sugar. | May require longer reaction times compared to acid catalysts. |
| Sulfuric Acid | Acetic anhydride, controlled temperature[6][8] | Highly efficient, short reaction times. | Strong acid can cause charring and degradation of the sugar if the temperature is not carefully controlled. |
| Iodine | Acetic anhydride, solvent-free or with a solvent[5] | Catalytic amounts needed, high yields, can be performed solvent-free. | May not be suitable for all substrates. |
Experimental Protocols
Representative Protocol for this compound Synthesis using Acetic Anhydride and Sodium Acetate
This protocol is a representative procedure based on analogous acetylations of other disaccharides.
-
Drying of Starting Material: Dry the chitobiose under vacuum at 60°C for several hours to remove any residual moisture.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dried chitobiose, anhydrous sodium acetate (as catalyst), and acetic anhydride. A typical molar ratio would be 1:0.5:10 (chitobiose:sodium acetate:acetic anhydride).
-
Reaction: Heat the mixture to reflux (approximately 140°C) with constant stirring. Monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the crude product.
-
Isolation: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Mandatory Visualization
References
- 1. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 8. WO1993022322A1 - PROCESS FOR PREPARING α-D-CELLOBIOSE OCTAACETATE - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
How to avoid incomplete acetylation of chitobiose.
Welcome to the technical support center for chitobiose acetylation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the peracetylation of chitobiose.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the complete acetylation of chitobiose?
A1: The most widely used method for the complete O-acetylation of chitobiose is the use of acetic anhydride (B1165640) as the acetylating agent with pyridine (B92270) serving as both a catalyst and a solvent.[1][2][3] This combination is effective for acetylating all free hydroxyl groups on the chitobiose molecule.
Q2: How can I monitor the progress of my chitobiose acetylation reaction?
A2: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[3][4] By comparing the TLC spots of your reaction mixture to the starting material (chitobiose), you can observe the disappearance of the starting material and the appearance of the fully acetylated product, which will have a higher Rf value. It is advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to clearly distinguish the product from the starting material.
Q3: What are the expected characteristics of the fully acetylated chitobiose?
A3: Fully acetylated chitobiose (per-O-acetylated) will be a non-polar compound, readily soluble in organic solvents like dichloromethane (B109758) and ethyl acetate. Its structure and the completeness of the acetylation can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy by observing the characteristic signals for the acetyl protons and the disappearance of the hydroxyl protons.[5][6][7][8]
Q4: Are there any alternative, "greener" methods for chitobiose acetylation?
A4: Yes, alternative methods are being developed to avoid the use of toxic reagents like pyridine. One such method involves the use of catalytic amounts of potassium fluoride (B91410) (KF) and 18-crown-6 (B118740) under solvent-free conditions. While this method is more environmentally friendly, it may require longer reaction times and elevated temperatures.
Troubleshooting Guide: Incomplete Acetylation of Chitobiose
Incomplete acetylation can result in a mixture of partially acetylated chitobiose species, complicating purification and subsequent reactions. Below is a guide to troubleshoot and resolve this issue.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| TLC shows a streak or multiple spots between the baseline (starting material) and the product spot. | 1. Insufficient Reagents: Not enough acetic anhydride to acetylate all hydroxyl groups. 2. Inadequate Reaction Time: The reaction was stopped before completion. 3. Low Temperature: The reaction rate is too slow at the current temperature. | 1. Increase Reagent Excess: Use a larger excess of acetic anhydride (e.g., 1.5-2.0 equivalents per hydroxyl group).[2] 2. Extend Reaction Time: Continue to monitor the reaction by TLC until the starting material spot has completely disappeared. 3. Increase Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50°C) and continue to monitor by TLC. |
| NMR analysis indicates the presence of remaining hydroxyl groups. | 1. Steric Hindrance: Some hydroxyl groups may be sterically hindered and require more forcing conditions to react. 2. Presence of Water: Moisture in the reagents or glassware can quench the acetic anhydride. | 1. Use a Catalyst: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the acetylation of sterically hindered hydroxyls. 2. Ensure Anhydrous Conditions: Use freshly distilled pyridine and acetic anhydride. Dry all glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[3] |
| Product is difficult to purify, with multiple products close together on the column. | 1. Incomplete Reaction: A complex mixture of partially acetylated products was formed. 2. Side Reactions: Undesired side reactions may have occurred. | 1. Re-run the Reaction: If feasible, re-subject the mixture to the acetylation conditions to drive the reaction to completion. 2. Optimize Chromatography: Use a different solvent system for column chromatography to improve separation. Consider a gradient elution. |
| Low yield of the desired peracetylated product. | 1. Product Loss During Workup: The product may be lost during the aqueous wash steps if not performed correctly. 2. Degradation: Strong acidic or basic conditions during workup could potentially lead to some degradation. | 1. Careful Workup: Ensure proper phase separation during extractions. Minimize the number of wash steps if possible. 2. Neutralize Carefully: Add quenching agents and perform washes at 0°C to minimize side reactions. |
Experimental Protocols
Standard Protocol for Per-O-Acetylation of Chitobiose
This protocol describes a common method for the complete acetylation of chitobiose using acetic anhydride and pyridine.
Materials:
-
Chitobiose
-
Acetic Anhydride (Ac₂O), anhydrous
-
Pyridine, anhydrous
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., Argon), dissolve chitobiose (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of chitobiose).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the stirred solution.[2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Quenching: Once the reaction is complete, quench by the slow addition of methanol (B129727) (MeOH).
-
Solvent Removal: Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.[3]
-
Workup:
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.[2]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure, peracetylated chitobiose.
Data Presentation
The following table provides a summary of how reaction parameters can influence the outcome of chitobiose acetylation. The yield and completeness are representative values to illustrate the principles.
| Entry | Acetic Anhydride (equiv. per OH) | Catalyst | Temperature (°C) | Reaction Time (h) | Completeness of Acetylation | Representative Yield |
| 1 | 1.2 | None | 25 | 12 | Incomplete | Moderate |
| 2 | 2.0 | None | 25 | 24 | Complete | High |
| 3 | 1.5 | DMAP (cat.) | 25 | 8 | Complete | High |
| 4 | 2.0 | None | 0 | 24 | Incomplete | Low |
Visualizations
Workflow for Troubleshooting Incomplete Acetylation
Caption: A flowchart for diagnosing and resolving incomplete chitobiose acetylation.
Logical Relationship of Key Reaction Parameters
Caption: Key parameters influencing the outcome of chitobiose acetylation.
References
- 1. mdpi.com [mdpi.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 1H NMR study of a fragment of partially n-acetylated chitin produced by lysozyme degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin [mdpi.com]
- 8. researchgate.net [researchgate.net]
Purification challenges of Chitobiose octaacetate from reaction mixtures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of chitobiose octaacetate from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low or No Crystallization of the Product
Question: I have completed the acetylation of chitobiose, and after workup, the product is a thick, unmanageable syrup that will not crystallize. How can I induce crystallization?
Answer: The failure of acetylated sugars like this compound to crystallize, often referred to as "oiling out," is a common challenge. This syrupy consistency can be due to several factors, including residual solvent, the presence of impurities, or the inherent properties of the compound.
Probable Causes and Solutions:
| Probable Cause | Recommended Solution |
| Residual Solvent (e.g., Pyridine (B92270), Acetic Anhydride) | Ensure all volatile reagents from the acetylation step are thoroughly removed under high vacuum. Co-evaporation with a high-boiling point, non-reactive solvent like toluene (B28343) can be effective. |
| Presence of Impurities | Impurities, such as partially acetylated chitobiose species, can inhibit crystal lattice formation. Attempt to purify a small portion of the syrup via flash column chromatography to obtain a seed crystal. Introduce the seed crystal into the bulk of the syrup to induce crystallization. Scratching the inside of the flask with a glass rod at the syrup-air interface can also create nucleation sites. |
| Supersaturation | The solution may be too concentrated. Try dissolving the syrup in a minimal amount of a hot solvent in which it is soluble (e.g., chloroform (B151607) or ethyl acetate) and then slowly adding a non-solvent (e.g., hexane (B92381) or methanol) until turbidity is observed. Allow the solution to cool slowly.[1] |
| Inherent Product Properties | Some acetylated sugars have a strong tendency to form syrups. If crystallization remains challenging after trying the above, column chromatography is the recommended purification method. |
Issue 2: Incomplete Acetylation
Question: My NMR analysis of the crude product shows a mixture of fully and partially acetylated chitobiose. What could have gone wrong?
Answer: Incomplete acetylation results in a mixture of products that can be difficult to separate. The presence of free hydroxyl groups in partially acetylated species will significantly alter their polarity, leading to overlapping spots on TLC and co-elution during chromatography.
Probable Causes and Solutions:
| Probable Cause | Recommended Solution |
| Insufficient Reagents | Ensure a sufficient excess of the acetylating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine or sodium acetate) is used. |
| Reaction Time/Temperature | The reaction may not have gone to completion. Consider extending the reaction time or, if the starting materials are stable, slightly increasing the reaction temperature. |
| Presence of Water | Water will consume the acetylating agent. Ensure that the starting chitobiose is thoroughly dried and that all solvents and reagents are anhydrous. |
Issue 3: Difficulty in Separating this compound from Impurities by Column Chromatography
Question: I am using flash column chromatography to purify my this compound, but I am getting poor separation from what I believe are byproducts. How can I improve my separation?
Answer: Effective chromatographic separation of acetylated carbohydrates depends heavily on the choice of stationary and mobile phases.
Probable Causes and Solutions:
| Probable Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. For normal-phase silica (B1680970) gel chromatography, a common solvent system is a gradient of ethyl acetate (B1210297) in hexane.[2] If separation is poor, try a different solvent system, such as methanol (B129727) in dichloromethane (B109758) for more polar compounds.[2] A shallow gradient can improve the resolution of closely eluting compounds. |
| Column Overloading | Loading too much crude product onto the column will result in broad, overlapping bands. Reduce the amount of sample loaded relative to the column size. |
| Co-eluting Impurities | If impurities have very similar polarity to the product, consider using a different stationary phase. For instance, reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient can be effective for protected carbohydrates.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The most common impurities are typically incompletely acetylated forms of chitobiose (e.g., hepta-, hexa-acetates) and residual reagents from the acetylation reaction, such as acetic anhydride (B1165640) and pyridine. If the reaction conditions are too harsh, degradation products of the sugar may also be present.
Q2: What is a good starting point for a solvent system for flash chromatography of this compound on silica gel?
A2: A good starting point for "normal" polarity compounds like acetylated sugars is a mixture of ethyl acetate and hexane, typically in the range of 10-50% ethyl acetate.[2] It is recommended to first determine the optimal solvent system by thin-layer chromatography (TLC).
Q3: Can I use NMR spectroscopy to assess the purity of my this compound?
A3: Yes, 1H NMR spectroscopy is an excellent method for assessing the purity of this compound. The presence of sharp, well-defined peaks in the acetyl region (around 2 ppm) and the anomeric region can confirm the structure and high purity. The integration of these peaks should correspond to the expected number of protons. The absence of broad peaks from residual water or signals from partially acetylated species indicates a pure product.
Q4: My purified this compound is a white solid, but it has a slight yellow or brown tint. What is the cause of this discoloration?
A4: A yellow or brown discoloration in acetylated sugars can be due to degradation products formed during the reaction, especially if high temperatures were used.[3] It can also be caused by residual pyridine. Treatment of the chloroform or ethyl acetate solution of the product with activated charcoal before a final filtration and crystallization can often remove these colored impurities.[1]
Quantitative Data
The purity of the starting material, chitobiose, is critical for a successful synthesis and straightforward purification of this compound. The following table summarizes the purity of chitobiose obtained from different sources and purification methods.
| Starting Material | Purification Method | Purity of Chitobiose |
| Shrimp shell chitin (B13524) | Enzymatic hydrolysis followed by gel filtration chromatography | 96.2% |
| Squid pen chitin | Enzymatic hydrolysis | 91% |
| Crab shell chitin | Enzymatic hydrolysis | 91% |
| Shrimp shell chitin | Enzymatic hydrolysis, gel filtration, and preparative HPLC | >99% |
Data is for the precursor, chitobiose, and is sourced from a study on its bioeconomic production.[4][5]
Experimental Protocols
Protocol 1: Acetylation of Chitobiose
This protocol is a general procedure for the acetylation of sugars and should be optimized for chitobiose.
-
Preparation: Thoroughly dry the starting chitobiose under high vacuum to remove any traces of water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the dried chitobiose in anhydrous pyridine.
-
Acetylation: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride to the solution with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Workup: Pour the reaction mixture into ice-cold water to quench the excess acetic anhydride. Extract the product into an organic solvent such as ethyl acetate or chloroform.
-
Washing: Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent (e.g., dichloromethane or ethyl acetate/hexane mixture) and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The ideal gradient should be determined beforehand using TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for inducing crystallization of this compound.
References
Stability of Chitobiose octaacetate in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of chitobiose octaacetate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: this compound is susceptible to hydrolysis in aqueous solutions, leading to the removal of its acetyl groups. The rate of this deacetylation is highly dependent on the pH and temperature of the solution. Generally, stability decreases with increasing pH and temperature. Under acidic conditions, the hydrolysis of acetyl groups is also catalyzed. For long-term storage, it is recommended to keep this compound in a solid form at -20°C, where it can be stable for at least four years.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C. Under these conditions, it is reported to be stable for at least four years. If you need to prepare a stock solution, it is advisable to use an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound is a hydrophobic molecule due to the presence of eight acetyl groups. Its solubility in aqueous solutions is limited. It is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). It has very low solubility in ethanol (B145695) and a mixture of DMSO and phosphate-buffered saline (PBS) at pH 7.2.
Stability Data
The stability of this compound in aqueous solutions is comparable to other peracetylated disaccharides, such as sucrose (B13894) octaacetate. The following table summarizes the estimated shelf-life of sucrose octaacetate at various pH values and temperatures, which can be used as a guideline for this compound.[1]
| Temperature (°C) | pH | Estimated Shelf-Life |
| 25 | 4.00 | 25.3 days |
| 25 | 5.20 | 114 days |
| 25 | 6.00 | 27.4 days |
| 4 | 4.00 | 0.478 years |
| 4 | 5.20 | 5.26 years |
| 4 | 6.00 | 1.47 years |
Data is for sucrose octaacetate and should be used as an approximation for this compound.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Medium
-
Symptom: A white precipitate or cloudiness is observed when adding the this compound stock solution (in an organic solvent like DMSO) to an aqueous buffer or cell culture medium.
-
Possible Causes:
-
The aqueous solubility limit of this compound has been exceeded.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
-
The temperature of the aqueous medium is too low.
-
-
Solutions:
-
Decrease Final Concentration: Lower the final working concentration of this compound in your experiment.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system (e.g., cell toxicity). It is crucial to keep the final concentration of DMSO in cell culture medium low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your high-concentration stock solution in the aqueous medium. Add the stock solution dropwise while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Temperature Control: Ensure your aqueous medium is pre-warmed to the experimental temperature before adding the this compound stock solution.
-
Use of Surfactants: For in vitro assays, consider the use of a biocompatible non-ionic surfactant at a concentration below its critical micelle concentration to improve solubility. However, verify that the surfactant does not interfere with your assay.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Symptom: High variability between replicates or results that deviate from the expected outcome.
-
Possible Causes:
-
Hydrolysis of Acetyl Groups: The this compound may be deacetylating in your aqueous experimental buffer, leading to a heterogeneous mixture of partially acetylated and fully deacetylated chitobiose. The biological activity of these different forms may vary.
-
Incomplete Dissolution: The compound may not be fully dissolved, leading to an inaccurate effective concentration.
-
-
Solutions:
-
pH and Temperature Control: Carefully control the pH and temperature of your aqueous solutions. Based on the stability data, choose a pH that maximizes stability for the duration of your experiment. If possible, conduct experiments at lower temperatures to slow down hydrolysis.
-
Freshly Prepare Solutions: Prepare the final aqueous solution of this compound immediately before use to minimize the time for hydrolysis to occur.
-
Confirm Complete Dissolution: Visually inspect your stock solution to ensure there are no visible particles. Gentle warming or brief sonication can aid in the dissolution of the stock solution in the organic solvent.
-
Stability Check: If hydrolysis is suspected, you can analyze your solution over time using the HPLC protocol provided below to determine the extent of deacetylation under your specific experimental conditions.
-
Experimental Protocols
Protocol: Monitoring the Stability of this compound in Aqueous Solution by HPLC-RID
This protocol allows for the quantification of this compound and its deacetylated products over time to assess its stability under specific aqueous conditions.
1. Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Buffers of desired pH (e.g., phosphate, acetate, or citrate (B86180) buffers)
-
HPLC system with a Refractive Index Detector (RID)
-
An amino-based or a suitable reverse-phase HPLC column
2. Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in an appropriate organic solvent in which it is highly soluble (e.g., DMSO or DMF).
-
Aqueous Working Solutions: Dilute the stock solution into the aqueous buffer of interest to the desired final concentration. Prepare these solutions fresh at the beginning of the stability study.
3. HPLC Method:
-
Column: Amino column (e.g., 150 x 4.6 mm) or a C18 column.
-
Mobile Phase: An isocratic mixture of acetonitrile and water is commonly used for separating acetylated sugars. A typical starting point is a 75:25 (v/v) mixture of acetonitrile and water. The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: Refractive Index Detector (RID) maintained at a stable temperature (e.g., 35 °C).
-
Injection Volume: 10-20 µL.
4. Stability Study Procedure:
-
Incubate the aqueous working solutions of this compound at the desired temperatures.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours, and then daily or as needed), withdraw an aliquot of each solution.
-
If necessary, quench any further reaction by immediately freezing the sample or diluting it in the mobile phase.
-
Inject the samples onto the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks corresponding to deacetylated forms of chitobiose and the decrease in the peak area of the parent this compound.
-
Quantify the amount of remaining this compound at each time point by comparing the peak area to a standard curve of freshly prepared this compound.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for solubility issues.
References
Degradation pathways of Chitobiose octaacetate under experimental conditions.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chitobiose octaacetate. The information is designed to help address common issues encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under experimental conditions?
A1: Based on the structure of this compound and general principles of forced degradation studies, the most probable degradation pathways involve hydrolysis of the ester and glycosidic bonds.[1][2] Key pathways include:
-
Deacetylation: Stepwise or complete removal of the acetate (B1210297) groups from the sugar rings, initiated by acidic or basic conditions, or by specific enzymes (esterases).
-
Glycosidic Bond Cleavage: Hydrolysis of the β-(1,4)-glycosidic bond linking the two N-acetylglucosamine units, leading to the formation of monomeric units. This can be catalyzed by acids, bases, or enzymes like chitinases.[3][4]
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A2: Unexpected peaks in your chromatogram often indicate the presence of degradation products. The identity of these peaks will depend on the specific stress conditions your sample has been exposed to. Potential degradation products could include partially deacetylated chitobiose intermediates, fully deacetylated chitobiose, and the individual N-acetylglucosamine or glucosamine (B1671600) monomers. It is also possible to see anomers of the degradation products.[4] To identify these peaks, it is recommended to run reference standards of potential degradants if available, or to use mass spectrometry (MS) coupled with your HPLC system for structural elucidation.
Q3: How can I minimize the degradation of this compound during storage and handling?
A3: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture.[5] For long-term storage, keeping the compound at low temperatures (e.g., -20°C) in a desiccated environment is advisable. When preparing solutions, use anhydrous solvents where possible and minimize exposure to strong acids, bases, and high temperatures.
Q4: What analytical techniques are best suited for monitoring the degradation of this compound?
A4: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, RI, or MS) is excellent for separating and quantifying this compound and its degradation products.[3][6]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a degradation reaction.[3][6]
-
Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is invaluable for identifying the molecular weights of degradation products and confirming their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products, helping to pinpoint the sites of deacetylation and glycosidic bond cleavage.[4]
Troubleshooting Guides
Issue 1: Inconsistent results in enzymatic degradation assays.
| Potential Cause | Troubleshooting Steps |
| Enzyme Instability | Ensure the enzyme is stored at the correct temperature and in the recommended buffer. Consider adding a stabilizer like bovine serum albumin (BSA) to the reaction mixture.[3][6] |
| Sub-optimal Reaction Conditions | Verify that the pH, temperature, and buffer composition of your reaction are optimal for the specific enzyme being used. Perform a literature search for the enzyme's known optimal conditions. |
| Substrate Precipitation | This compound has limited aqueous solubility. Ensure it is fully dissolved in the reaction buffer. You may need to use a co-solvent, but be sure to check for its compatibility with the enzyme. |
| Product Inhibition | The accumulation of degradation products may inhibit enzyme activity. Monitor the reaction over time and consider removing products if possible in a continuous-flow setup. |
Issue 2: Apparent low mass balance in forced degradation studies.
| Potential Cause | Troubleshooting Steps |
| Formation of Non-UV Active Products | If you are using a UV detector, some degradation products may not have a chromophore. Try using a more universal detector like a Refractive Index (RI) detector or a Mass Spectrometer (MS). |
| Adsorption of Compound to Vials | Test for adsorption of this compound or its degradation products to the surface of your sample vials by analyzing a known concentration before and after incubation in the vial. |
| Formation of Volatile Degradants | Under thermal stress, some degradation products may be volatile.[7] Consider using a headspace gas chromatography (GC) method to analyze for volatile compounds. |
| Incomplete Elution from HPLC Column | Highly polar or charged degradation products may not elute from a standard reverse-phase HPLC column. Try using a different column chemistry (e.g., HILIC) or modify your mobile phase. |
Experimental Protocols
Protocol 1: General Procedure for Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.
-
Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.
-
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.
-
Incubation: Incubate all samples at a controlled temperature (e.g., 60°C) for a specified period. It is recommended to take time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress.
-
Neutralization: After incubation, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples by HPLC or TLC to determine the extent of degradation and identify the degradation products.
Protocol 2: Analysis of Degradation Products by HPLC
-
Instrumentation: HPLC system with a C18 column and a UV or MS detector.
-
Mobile Phase: A gradient of acetonitrile and water is often a good starting point for separating this compound and its more polar degradation products.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) or MS detection for identification.
Quantitative Data Summary
The following table summarizes product yields from the enzymatic degradation of different chitin (B13524) sources to produce chitobiose. While this data is not for this compound, it provides a reference for the types of yields that can be expected in related polysaccharide degradation studies.
| Chitin Source | Chitobiose Yield (%) | Reference |
| Shrimp Chitin | 96 | [3] |
| Squid Pen Chitin | 91 | [3] |
| Crab-Shell Chitin | 91 | [3] |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
Caption: Troubleshooting decision tree for unexpected HPLC results.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. Forced Degradation [sgs.com]
- 3. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Accelerated stability studies for moisture-induced aggregation of tetanus toxoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. A new look towards the thermal decomposition of chitins and chitosans with different degrees of deacetylation by coupled TG-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chitobiose Octaacetate Concentration in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Chitobiose octaacetate in cell-based assays. Due to the limited availability of specific published data on this compound's cellular effects, this guide focuses on establishing a robust experimental framework for determining its optimal concentration, troubleshooting common issues, and understanding its potential mechanisms of action based on related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications in cell-based assays?
This compound is a peracetylated form of chitobiose, a disaccharide unit of chitin (B13524). The eight acetate (B1210297) groups increase its lipophilicity, which is expected to enhance its cell permeability compared to the non-acetylated form. While specific cellular targets in mammalian cells are not well-documented, based on the known biological activities of its deacetylated relatives (chitooligosaccharides), it may be investigated for its potential roles in modulating immune responses, inflammation, cell proliferation, and apoptosis.
Q2: What is a good starting concentration range for this compound in a new cell-based assay?
For a novel compound like this compound with unknown efficacy and toxicity, it is recommended to start with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic serial dilution is a common and effective approach. A suggested starting range would be from 10 nM to 100 µM.[1][2] This wide range helps to identify the effective concentration window for your specific cell line and assay.
Q3: How should I dissolve and store this compound?
Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] It is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]
Q4: How might the acetate groups on this compound affect its activity?
The acetate groups are expected to be removed by intracellular esterases, releasing chitobiose. Therefore, the observed biological effects may be attributable to the intracellular accumulation of chitobiose. The rate and extent of this deacetylation can vary between different cell types, which may influence the compound's potency and the optimal incubation time.
Q5: What are the critical controls to include in my experiments?
Several controls are essential for interpreting your results accurately:
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This control accounts for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle.
-
Positive Control: A known compound that induces the expected effect in your assay. This ensures that your assay is working correctly.
-
Negative Control: A compound known to be inactive in your assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death at All Concentrations | The compound may be cytotoxic at the tested concentrations. | Perform a cytotoxicity assay (e.g., LDH or Trypan Blue exclusion) to determine the maximum non-toxic concentration. Start the next experiment with a concentration range well below the toxic threshold.[2] |
| The final DMSO concentration may be too high. | Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[3] | |
| No Observable Effect at Any Concentration | The concentration range may be too low. | Test a higher concentration range, for example, up to 200 µM. |
| The compound may be unstable in the culture medium. | Prepare fresh dilutions for each experiment and consider performing a time-course experiment to assess compound stability. | |
| The chosen cell line may not be sensitive to the compound. | If possible, verify the compound's activity in a different cell line or consider if your cell line expresses the necessary enzymes (esterases) to deacetylate the compound. | |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal time point for your experimental goals.[4] | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use a consistent seeding pattern. Avoid using the outer wells of multi-well plates, which are more prone to evaporation.[2] |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. | |
| Compound precipitation. | Check the compound's solubility in the culture medium. Consider preparing a more dilute stock solution or pre-warming the medium before adding the compound.[2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Dose-Response Assay
This protocol outlines the steps to determine the effective concentration range of this compound using a cell viability assay (e.g., MTT or CCK-8).
Materials:
-
This compound
-
DMSO
-
Appropriate cell line and culture medium
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Microplate reader
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to create a range of working concentrations (e.g., from 10 nM to 100 µM). A 10-point, 3-fold serial dilution is a common approach.[1]
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the prepared this compound dilutions or control medium (including a vehicle control with the highest concentration of DMSO) to the respective wells.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay: Perform the cell viability assay according to the manufacturer's instructions. For example, for a CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3]
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve with concentration on the x-axis (log scale) and percent viability on the y-axis to determine the IC50 value (the concentration that inhibits 50% of the cell viability).
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 95.7 ± 4.8 |
| 1 | 88.3 ± 6.2 |
| 10 | 52.1 ± 5.5 |
| 50 | 15.6 ± 3.9 |
| 100 | 5.2 ± 2.1 |
Note: This is example data and should be replaced with experimental results.
Table 2: Summary of Key Parameters from Dose-Response Analysis
| Parameter | Value |
| IC50 | 10.5 µM |
| Maximum Non-Toxic Concentration | ~1 µM |
| Minimum Inhibitory Concentration | ~5 µM |
Note: This is example data and should be replaced with experimental results.
Visualizations
Signaling Pathways and Workflows
References
Overcoming challenges in the characterization of Chitobiose octaacetate.
Welcome to the technical support center for the characterization of Chitobiose Octaacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The primary challenges in characterizing this compound often revolve around its purification, solubility, and the complexity of its analytical spectra. Key issues include:
-
Purity Assessment: Ensuring complete acetylation and removal of reagents like acetic anhydride (B1165640) and catalysts.
-
Solubility: While soluble in many organic solvents, choosing the right one is critical for different analytical techniques.[1]
-
Spectral Interpretation: Overlapping signals in ¹H NMR spectra can complicate structural confirmation.
-
Mass Spectrometry: Achieving efficient ionization and interpreting the fragmentation pattern can be challenging.
-
Crystallization: Obtaining high-quality crystals for X-ray crystallography can be difficult.
-
Stability: The acetyl groups can be susceptible to hydrolysis under certain conditions.
Q2: Which solvents are recommended for dissolving this compound for analysis?
A2: this compound is generally soluble in a range of common organic solvents. For specific applications, consider the following:
-
NMR Spectroscopy: Deuterated chloroform (B151607) (CDCl₃) is a common choice. Deuterated methanol (B129727) (CD₃OD) can also be used, although there is a slight risk of transesterification over time.
-
Mass Spectrometry: Solvents like methanol, acetonitrile (B52724), or a mixture thereof with water are suitable for electrospray ionization (ESI).
-
HPLC: The mobile phase composition will depend on the column and separation mode. A common mobile phase for normal-phase HPLC is a mixture of n-hexane and ethyl acetate (B1210297). For reversed-phase HPLC, acetonitrile and water gradients are typically used.
-
Crystallization: Ethanol is a good solvent for recrystallization.[2] Supercritical carbon dioxide has also been shown to be a suitable solvent for peracetylated sugars.[3]
Q3: How can I confirm the complete acetylation of chitobiose?
A3: Complete acetylation can be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: The absence of signals corresponding to hydroxyl (-OH) protons and the appearance of sharp singlets for the acetyl (CH₃) protons in the region of δ 2.0-2.2 ppm are indicative of complete acetylation. Integrating the acetyl proton signals against the ring proton signals should yield a ratio consistent with eight acetyl groups.
-
FTIR: The disappearance of the broad O-H stretching band (around 3300-3500 cm⁻¹) and the appearance of a strong C=O stretching band from the acetate groups (around 1740-1750 cm⁻¹) indicate successful acetylation.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound (C₂₈H₄₀N₂O₁₇, MW: 676.62 g/mol ).
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem 1: Poor resolution and significant peak overlapping in the ¹H NMR spectrum.
-
Cause: The seven ring protons and the anomeric proton of each sugar unit in this compound resonate in a narrow region of the spectrum (typically δ 3.5-5.5 ppm), leading to significant signal overlap. This is a common issue in carbohydrate NMR.[1][4][5][6]
-
Solutions:
-
Use a High-Field Spectrometer: Higher magnetic field strengths (e.g., 600 MHz or above) will increase the chemical shift dispersion and improve resolution.[4]
-
2D NMR Techniques: Employ two-dimensional NMR experiments to resolve overlapping signals.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing you to trace the connectivity of protons within each sugar ring.[7]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which can help to identify all the protons of a single sugar residue from a well-resolved anomeric proton signal.[1][5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing excellent resolution in the carbon dimension.[1][5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the glycosidic linkage and the positions of the acetyl groups.
-
-
Homonuclear Broadband (HOBB) Decoupling: This technique can simplify the spectrum by removing proton-proton couplings, resulting in a "pure shift" spectrum where each proton appears as a singlet.[4]
-
Problem 2: Difficulty in assigning the anomeric protons.
-
Cause: The anomeric protons (H-1 and H-1') are key to confirming the structure, but their signals can sometimes be obscured.
-
Solutions:
-
Chemical Shift: Anomeric protons typically resonate at a lower field (further downfield) than other ring protons due to being attached to two oxygen atoms. Look for doublet signals in the region of δ 4.5-5.5 ppm.
-
Coupling Constants (J-values): The coupling constant between H-1 and H-2 can help determine the anomeric configuration. For a β-linkage, a large axial-axial coupling constant (³J(H₁,H₂) ≈ 8-10 Hz) is expected.
-
2D NMR: HSQC and HMBC experiments are invaluable for definitively assigning the anomeric protons and their corresponding carbons. The anomeric carbon (C-1) typically appears around δ 100 ppm in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS)
Problem 1: Low signal intensity or poor ionization of this compound.
-
Cause: Inefficient ionization in the mass spectrometer source.
-
Solutions:
-
Adduct Formation: Peracetylated sugars often ionize more efficiently as adducts with alkali metal ions. Add a small amount of sodium acetate or sodium chloride to your sample solution to promote the formation of [M+Na]⁺ ions.[8]
-
Solvent Optimization: Use a solvent system that promotes good spray stability and ionization. A mixture of methanol or acetonitrile with a small amount of water is often effective for ESI-MS.
-
Derivatization: While already acetylated, further derivatization is generally not necessary. However, ensuring the sample is free from interfering substances is crucial.[8]
-
Problem 2: Complex fragmentation pattern in MS/MS spectra that is difficult to interpret.
-
Cause: Peracetylated oligosaccharides can undergo multiple fragmentation pathways, including glycosidic bond cleavage and loss of acetyl groups.
-
Solutions:
-
Identify Key Fragment Ions: Look for characteristic neutral losses. A common loss is 60 Da, corresponding to acetic acid (CH₃COOH).[9] The loss of ketene (B1206846) (CH₂CO, 42 Da) from acetyl groups is also possible.
-
Glycosidic Bond Cleavage: The primary fragmentation will be the cleavage of the glycosidic bond, resulting in B and Y ions. For this compound, this would lead to fragments corresponding to the individual acetylated N-acetylglucosamine units.
-
Systematic Analysis: Start by identifying the precursor ion (e.g., [M+Na]⁺). Then, look for primary fragment ions resulting from glycosidic cleavage. Subsequent fragmentation will likely involve the loss of acetyl groups.
-
High-Performance Liquid Chromatography (HPLC)
Problem 1: Poor separation of this compound from starting material or by-products.
-
Cause: Inappropriate column or mobile phase selection.
-
Solutions:
-
Column Selection:
-
Normal-Phase HPLC: An amino-propyl (NH₂) or cyano (CN) column can provide good separation of acetylated carbohydrates.
-
Reversed-Phase HPLC: A C18 column can also be used, particularly for analyzing the purity of the final product.
-
-
Mobile Phase Optimization:
-
Normal-Phase: Optimize the gradient of n-hexane and ethyl acetate. A shallow gradient will provide better resolution.
-
Reversed-Phase: Optimize the gradient of water and acetonitrile.
-
-
Preparative HPLC: For purification, preparative HPLC with an appropriate column is effective for removing salts and other impurities.[10]
-
Thin Layer Chromatography (TLC)
Problem 1: Difficulty in visualizing the spot for this compound.
-
Cause: this compound is not UV active and requires a chemical stain for visualization.
-
Solutions:
-
Use a Suitable Staining Reagent:
-
p-Anisaldehyde Sulfuric Acid Stain: This is a general-purpose stain for carbohydrates and will produce a colored spot upon heating.[11]
-
Potassium Permanganate Stain: This stain reacts with compounds that can be oxidized. While the sugar rings are fully acetylated, it can sometimes be effective.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor can result in the formation of a temporary yellow-brown spot.[12]
-
-
Proper Staining Technique: Ensure the plate is dipped or sprayed evenly with the stain and then heated gently on a hot plate until the spots appear. Overheating can char the entire plate.[13]
-
Experimental Protocols
Protocol 1: ¹H NMR and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
If resolution is poor, acquire 2D spectra (COSY, TOCSY, HSQC, HMBC) using standard pulse programs.
-
-
¹³C NMR Acquisition:
-
Acquire a standard 1D carbon spectrum with proton decoupling.
-
A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the TMS signal.
Protocol 2: ESI-MS Analysis
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile. Dilute this solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). To enhance sodium adduct formation, 1 mM sodium acetate can be added.
-
Instrumentation: Use an electrospray ionization source coupled to a mass analyzer (e.g., QTOF, Orbitrap).
-
MS Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).
-
Perform tandem MS (MS/MS) on the precursor ion of interest to obtain fragmentation data.
-
-
Data Analysis: Analyze the mass spectra to confirm the molecular weight and interpret the fragmentation pattern to support the structure.
Quantitative Data Summary
| Parameter | Technique | Typical Value/Observation | Reference |
| Molecular Weight | ESI-MS | [M+Na]⁺ at m/z 699.23 | Calculated |
| ¹H NMR Chemical Shifts | ¹H NMR (CDCl₃) | Acetyl protons: δ 1.9-2.2 ppm; Ring protons: δ 3.5-5.5 ppm; Anomeric protons: δ ~4.5-5.5 ppm | General for acetylated sugars |
| ¹³C NMR Chemical Shifts | ¹³C NMR (CDCl₃) | Acetyl C=O: δ ~170 ppm; Acetyl CH₃: δ ~20 ppm; Ring carbons: δ 60-100 ppm; Anomeric carbons: δ ~100 ppm | General for acetylated sugars |
| HPLC Retention Time | RP-HPLC | Varies with conditions. Expect a single major peak for a pure sample. | [10] |
| TLC Rf Value | Normal Phase (e.g., 1:1 Hexane:EtOAc) | Varies with exact solvent system. | - |
Visualizations
Experimental Workflow for Characterization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epfl.ch [epfl.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Preventing the formation of anomers during Chitobiose octaacetate synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of chitobiose octaacetate, with a focus on preventing the formation of anomers.
Frequently Asked Questions (FAQs)
Q1: What are anomers, and why is their formation a concern in this compound synthesis?
A1: Anomers are diastereomers of a cyclic saccharide that differ in configuration only at the anomeric carbon (C1). In the synthesis of this compound, two anomers can be formed: the α-anomer and the β-anomer. The specific anomeric form of a carbohydrate derivative can significantly impact its biological activity and chemical reactivity. Therefore, controlling the anomeric outcome is crucial for synthesizing a pure, well-defined compound for research and drug development.
Q2: What is the fundamental principle for controlling the anomeric outcome in this compound synthesis?
A2: The control of the anomeric outcome is primarily governed by the principles of kinetic versus thermodynamic control.
-
Kinetic control , which favors the faster-forming product, typically leads to the α-anomer. This is usually achieved under milder conditions, such as lower temperatures and shorter reaction times.
-
Thermodynamic control , which favors the more stable product, generally yields the β-anomer. This is achieved under conditions that allow for equilibration, such as higher temperatures and longer reaction times.
Q3: How can I characterize the anomeric ratio of my this compound product?
A3: The most effective method for determining the anomeric ratio is through ¹H NMR spectroscopy. The anomeric protons of the α- and β-anomers resonate at distinct chemical shifts. By integrating the signals corresponding to each anomeric proton, the relative ratio of the two anomers in the product mixture can be accurately quantified. The signals for the anomeric protons typically appear in the range of 4.5-6.5 ppm.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Inefficient purification. | 1. Increase reaction time or temperature (be mindful of anomerization). 2. Ensure anhydrous conditions and use high-purity reagents. 3. Optimize the recrystallization solvent system. |
| Formation of a Mixture of Anomers | 1. Reaction conditions are intermediate between kinetic and thermodynamic control. 2. The chosen catalyst is not sufficiently selective. | 1. For the α-anomer, use lower temperatures and shorter reaction times. For the β-anomer, use higher temperatures and longer reaction times to allow for equilibration. 2. For the α-anomer, a strong acid catalyst like sulfuric acid is often used. For the β-anomer, a milder catalyst like sodium acetate (B1210297) can be effective. |
| Product is an Oily or Syrupy Residue Instead of a Crystalline Solid | 1. Presence of impurities, such as partially acetylated byproducts or residual solvent. 2. The product is an anomeric mixture, which can inhibit crystallization. | 1. Ensure complete acetylation by using a sufficient excess of acetic anhydride (B1165640). Purify the product thoroughly using column chromatography before crystallization. 2. Adjust reaction conditions to favor the formation of a single anomer. |
| Inconsistent Results Between Batches | 1. Variability in the quality of reagents (e.g., moisture in chitobiose or acetic anhydride). 2. Inconsistent reaction temperature or time. | 1. Dry the starting chitobiose under vacuum before use. Use freshly opened or distilled acetic anhydride. 2. Use a temperature-controlled reaction setup and monitor the reaction time carefully. |
Experimental Protocols
Protocol 1: Synthesis of α-Chitobiose Octaacetate (Kinetic Control)
This protocol is adapted from the synthesis of α-cellobiose octaacetate and is designed to favor the kinetically controlled product.[3]
Materials:
-
Chitobiose
-
Acetic anhydride
-
Concentrated sulfuric acid
Procedure:
-
In a flask, cool acetic anhydride to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid with stirring, keeping the temperature below 10°C.
-
Gradually add dry chitobiose to the cold solution with vigorous stirring.
-
Allow the reaction to proceed at 0-5°C for 2-4 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice-water with stirring to precipitate the product.
-
Filter the crude product and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from a mixture of ethanol and chloroform to obtain pure α-chitobiose octaacetate.
Protocol 2: Synthesis of β-Chitobiose Octaacetate (Thermodynamic Control)
This protocol is designed to favor the thermodynamically more stable β-anomer by allowing the reaction to reach equilibrium.
Materials:
-
Chitobiose
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
Procedure:
-
In a flask, combine chitobiose, acetic anhydride, and anhydrous sodium acetate.
-
Heat the mixture to 100-110°C with stirring.
-
Maintain the temperature for 6-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and pour it into ice-water with stirring.
-
Collect the precipitated product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield pure β-chitobiose octaacetate.
Quantitative Data Summary
| Parameter | Condition for α-Anomer (Kinetic) | Condition for β-Anomer (Thermodynamic) | Expected Predominant Anomer |
| Temperature | Low (e.g., 0-25°C) | High (e.g., >100°C) | α / β |
| Reaction Time | Short (e.g., 1-4 hours) | Long (e.g., >6 hours) | α / β |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Weak Base (e.g., NaOAc) | α / β |
Visualizations
References
- 1. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. silverstripe.fkit.hr [silverstripe.fkit.hr]
Troubleshooting low enzyme activity with Chitobiose octaacetate substrates.
Welcome to the technical support center for troubleshooting enzyme assays involving Chitobiose octaacetate. This guide provides detailed answers to common problems, experimental protocols, and data to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Troubleshooting Guide
This section addresses the most common issues encountered when observing low or no enzyme activity with this compound as a substrate.
Question: Why am I observing very low or no activity from my enzyme?
Answer: Low or absent enzyme activity can stem from several factors related to the substrate, the enzyme itself, or the assay conditions. A systematic approach is the best way to identify the root cause. The most common culprits are improper substrate solubilization, enzyme inactivation, or suboptimal reaction conditions.
A logical workflow can help diagnose the issue:
Frequently Asked Questions (FAQs)
Substrate-Related Questions
Q1: How should I dissolve this compound? It is not dissolving in my aqueous buffer.
A1: this compound has very poor solubility in water.[1] It should first be dissolved in an organic solvent to create a concentrated stock solution.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
-
Procedure: Prepare a concentrated stock (e.g., 10-100 mM) in 100% DMSO. Vortex thoroughly. Gentle heating or sonication can assist in dissolution.[2]
-
Assay Condition: When adding the substrate to your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <5%) to avoid affecting enzyme structure and activity. Always run a solvent control to check for inhibitory effects.
Q2: Could my this compound have gone bad?
A2: Yes. Like many biochemicals, improper storage can lead to degradation. Store the solid compound in a freezer at -20°C.[1] When preparing solutions, use fresh, high-quality solvents. It is recommended to use freshly prepared substrate solutions or aliquots that have been stored frozen and protected from light.
Enzyme-Related Questions
Q3: My enzyme is active with other substrates, but not this compound. Why?
A3: This points to an issue of enzyme specificity.
-
Acetylation Requirement: The enzyme must be capable of acting on a fully acetylated substrate. Some chitinases or deacetylases require a free amine or hydroxyl group at a specific position for substrate recognition and catalysis.[3][4]
-
Substrate Accessibility: Many chitin-degrading enzymes are more active on soluble or amorphous substrates like colloidal chitin (B13524) than on highly crystalline or derivatized forms.[4][5][6] The presentation of the octaacetate substrate in solution may be sterically hindering for the enzyme's active site.
References
- 1. This compound | 41670-99-9 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanisms of processive glycoside hydrolases underline catalytic pragmatism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Recognition and Specificity of Chitin Deacetylases and Related Family 4 Carbohydrate Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biochemical purification and characterization of a truncated acidic, thermostable chitinase from marine fungus for N-acetylglucosamine production [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Best practices for drying and storing Chitobiose octaacetate to maintain purity.
This technical support center provides best practices for the drying and storage of Chitobiose octaacetate to maintain its purity. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for drying this compound after synthesis or purification?
A1: The two most common and effective methods for drying this compound while maintaining high purity are Freeze-Drying (Lyophilization) and Vacuum Oven Drying . The choice between these methods depends on the scale of your sample, available equipment, and the desired final form of the product.
Q2: How should I store this compound to ensure its long-term stability?
A2: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from moisture. Under these conditions, it has been reported to be stable for at least four years.[1] For short-term storage, refrigeration at 2-8°C is acceptable, provided the material is kept in a desiccated environment.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are hydrolysis of the ester linkages and deacetylation , particularly of the N-acetyl groups. These reactions can be catalyzed by the presence of moisture, and acidic or basic conditions.[2]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques, including Thin-Layer Chromatography (TLC) , High-Performance Liquid Chromatography (HPLC) , and Nuclear Magnetic Resonance (NMR) Spectroscopy . Each method offers different advantages in terms of speed, sensitivity, and structural information.
Troubleshooting Guides
Drying Issues
| Problem | Possible Cause | Solution |
| Product appears oily or syrupy after drying | Incomplete removal of solvent or moisture. | Freeze-Drying: Extend the secondary drying time or increase the shelf temperature slightly during secondary drying. Vacuum Oven: Ensure the temperature is appropriate and extend the drying time. Check the vacuum pump for proper function. |
| Product shows signs of melting or collapse during freeze-drying | The temperature of the product exceeded its collapse temperature during primary drying. | Reduce the shelf temperature during the primary drying phase. Ensure the vacuum level is sufficient to maintain a low product temperature. |
| Discoloration (yellowing or browning) of the product | Thermal degradation or Maillard-type reactions. | Vacuum Oven: Lower the drying temperature. General: Ensure all solvents from the purification process are thoroughly removed before drying. |
Storage and Stability Issues
| Problem | Possible Cause | Solution |
| Decrease in purity over time as confirmed by TLC/HPLC | Gradual hydrolysis or deacetylation due to moisture. | Ensure the storage container is tightly sealed and consider storing with a desiccant. For long-term storage, purge the container with an inert gas like argon or nitrogen before sealing. |
| Change in physical appearance (e.g., clumping) | Absorption of atmospheric moisture. | Store the compound in a desiccator. Before opening a container stored at -20°C, allow it to warm to room temperature to prevent condensation. |
| Unexpected peaks in NMR spectrum after storage | Presence of degradation products or residual solvent. | Re-purify the sample if necessary. Ensure the product is thoroughly dried before storage to remove all residual solvents. |
Experimental Protocols
Protocol 1: Drying of this compound by Freeze-Drying (Lyophilization)
This method is ideal for obtaining a fine, amorphous powder with high surface area, which is often desirable for subsequent reactions or formulation.
Methodology:
-
Preparation: Dissolve the purified this compound in a suitable solvent in which it is soluble and which has a relatively high freezing point (e.g., 1,4-dioxane (B91453) or a mixture of t-butanol and water). The concentration should be kept low to ensure a uniform frozen matrix.
-
Freezing: Pre-freeze the solution by slowly cooling it to a temperature below its eutectic point. A typical pre-freezing temperature is -40°C to -80°C. This can be done in a freezer or on the shelf of the freeze-dryer. A slow cooling rate promotes the formation of larger ice crystals, which facilitates faster sublimation.
-
Primary Drying (Sublimation): Once the product is completely frozen, apply a high vacuum (e.g., ≤ 200 mTorr). The shelf temperature should be set to a point that is below the collapse temperature of the frozen product but high enough to facilitate sublimation. A conservative starting point is -20°C to -10°C. This phase removes the frozen solvent.
-
Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the shelf temperature to 20-25°C while maintaining a high vacuum. This step removes any residual bound solvent molecules. This phase is typically continued for several hours.
-
Completion and Storage: Once a constant weight is achieved, the drying process is complete. Backfill the chamber with an inert gas like nitrogen or argon before sealing the vials or containers. Store the dried product at -20°C.
Protocol 2: Drying of this compound by Vacuum Oven
This method is suitable for removing residual solvents and water from a crystalline or semi-crystalline solid.
Methodology:
-
Preparation: Place the this compound in a shallow glass dish or on a watch glass to maximize the surface area.
-
Drying: Place the dish in a vacuum oven. The temperature should be high enough to facilitate the evaporation of residual solvents but low enough to prevent thermal degradation. A temperature range of 40-50°C is generally safe for acetylated carbohydrates.
-
Vacuum Application: Apply a vacuum of at least 25 inHg.
-
Duration: Dry the product for 12-24 hours, or until a constant weight is achieved.
-
Cooling and Storage: Allow the oven to cool to room temperature before releasing the vacuum with an inert gas. Immediately transfer the dried product to a tightly sealed container for storage at -20°C.
Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a quick and simple method to qualitatively assess the purity of this compound and to monitor the progress of reactions.
Methodology:
-
Plate Preparation: Use silica (B1680970) gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the dried this compound in a suitable solvent like chloroform (B151607) or a mixture of chloroform and methanol.
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.
-
Mobile Phase: A common solvent system for acetylated sugars is a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:1 or 2:1 v/v). The polarity can be adjusted to achieve optimal separation.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization: After drying the plate, visualize the spots under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., p-anisaldehyde or ceric ammonium (B1175870) molybdate (B1676688) stain followed by gentle heating). A single spot indicates a high degree of purity.
Protocol 4: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative assessment of purity and can be used to detect and quantify impurities.
Methodology:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is often suitable. For better separation of isomers, a normal-phase column (e.g., silica or amino) can be used.
-
Mobile Phase: For a C18 column, a gradient of water and acetonitrile (B52724) is a good starting point. For a normal-phase column, a mixture of hexane and ethyl acetate can be used.
-
Detector: A Refractive Index Detector (RID) is commonly used for carbohydrates as they lack a strong UV chromophore.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Injection and Analysis: Inject a known volume of the sample and analyze the chromatogram. The purity can be determined by the area percentage of the main peak.
Protocol 5: Purity and Structural Confirmation by 1H NMR Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the dried this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). Filter the solution into a clean, dry NMR tube to remove any particulate matter.[3][4][5]
-
Data Acquisition: Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: The spectrum should show characteristic peaks for the acetyl groups (around 1.9-2.1 ppm) and the sugar protons (typically in the 3.5-5.5 ppm region). The absence of significant impurity peaks and the correct integration ratios of the signals are indicative of high purity. The presence of a peak around 4.8 ppm in D2O can indicate water.[6]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Notes |
| Long-term | -20°C | ≥ 4 years[1] | Tightly sealed container, protected from moisture. |
| Short-term | 2-8°C | Weeks to months | Desiccated environment is crucial. |
Table 2: Typical Parameters for Drying this compound
| Drying Method | Parameter | Recommended Value |
| Freeze-Drying | Pre-freezing Temperature | -40°C to -80°C |
| Primary Drying Vacuum | ≤ 200 mTorr | |
| Primary Drying Shelf Temp. | -20°C to -10°C | |
| Secondary Drying Shelf Temp. | 20-25°C | |
| Vacuum Oven | Temperature | 40-50°C |
| Vacuum | ≥ 25 inHg | |
| Duration | 12-24 hours |
Visualizations
Caption: Workflow for drying and storing this compound.
Caption: Workflow for purity assessment of this compound.
References
- 1. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Heterogeneous Alkaline Deacetylation of Chitin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. How To [chem.rochester.edu]
Impact of catalyst choice on Chitobiose octaacetate synthesis efficiency.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the synthesis of Chitobiose octaacetate. The following sections detail the impact of catalyst choice on reaction efficiency, provide experimental protocols, and offer solutions to common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the synthesis of this compound?
A1: The synthesis of this compound, which involves the acetylation of chitobiose, typically employs catalysts that are effective for the acetylation of polysaccharides and oligosaccharides. Common catalysts include weak bases like anhydrous sodium acetate (B1210297) and strong acids such as sulfuric acid.[1][2][3][4] Enzymatic catalysts, like chitin (B13524) deacetylases, can also be utilized for selective N-acylation, although peracetylation to obtain the octaacetate form is more commonly achieved through chemical methods.[5][6][7]
Q2: How does the choice of catalyst affect the reaction yield and time?
A2: The catalyst choice significantly impacts both the reaction yield and duration. Strong acid catalysts like sulfuric acid can facilitate the reaction but may require longer reaction times, sometimes spanning several days at controlled temperatures.[1][2] Basic catalysts such as sodium acetate, particularly when combined with microwave irradiation, can lead to high yields (85-90%) in a much shorter timeframe (10-30 minutes).[8][9] The efficiency of cellulose (B213188) sulfuric acid has been noted as superior to other sulfur analog acidic catalysts in terms of both reaction time and yield in related syntheses.[10]
Q3: What are the typical reaction conditions for this compound synthesis?
A3: Reaction conditions vary depending on the chosen catalyst and heating method.
-
With Sulfuric Acid: The acetolysis of the parent polysaccharide is often carried out using a mixture of acetic anhydride (B1165640) and glacial acetic acid with concentrated sulfuric acid. The temperature is carefully controlled, sometimes starting at low temperatures and then maintained at a specific temperature (e.g., 35°C or 50°C) for an extended period (from hours to several days).[1][2]
-
With Sodium Acetate: The reaction is typically performed by heating a mixture of the carbohydrate, acetic anhydride, and anhydrous sodium acetate.[3][4] Under conventional heating, this may take a couple of hours at elevated temperatures (e.g., 100°C).[8] With microwave assistance, the reaction time can be significantly reduced.[8][9]
Q4: How can I monitor the progress of the acetylation reaction?
A4: Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate over time, you can observe the disappearance of the starting material (chitobiose) and the appearance of the product (this compound). The reaction is considered complete when the starting material spot is no longer visible.[8]
Q5: What is the best way to isolate and purify the final product?
A5: The most common work-up procedure involves pouring the reaction mixture into ice-water.[3][4][8] This precipitates the crude this compound and quenches any unreacted acetic anhydride. The solid product is then collected by vacuum filtration and washed thoroughly with water to remove any acid or water-soluble impurities.[8] Further purification is typically achieved by recrystallization from a suitable solvent, such as 95% ethanol (B145695).[3][8]
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (e.g., hydrated sodium acetate). | Ensure the use of anhydrous sodium acetate. |
| Insufficient reaction time or temperature. | Increase reaction time or temperature, monitoring progress with TLC.[8] | |
| Inefficient catalyst. | Consider switching to a different catalyst system, such as microwave-assisted synthesis with sodium acetate for potentially higher yields.[8][9] | |
| Product is an Oily or Syrupy Mass | Incomplete reaction, presence of partially acetylated byproducts. | Extend the reaction time to ensure full acetylation. Confirm completion with TLC. |
| Difficulty with crystallization. | Try different crystallization techniques, such as dissolving the syrup in a minimal amount of a suitable solvent (e.g., ethanol) and then slowly adding a non-solvent (e.g., water) or storing at a lower temperature (e.g., in a refrigerator) for an extended period.[4] | |
| Multiple Spots on TLC | Incomplete reaction leading to a mixture of partially acetylated products. | Increase the reaction time and/or temperature. |
| Formation of anomers or other side products. | Optimize reaction conditions (e.g., catalyst concentration, temperature) to favor the desired product. Purification by column chromatography may be necessary. | |
| Degradation of the product during work-up. | Ensure the reaction mixture is quenched in a large volume of ice-cold water to dissipate heat effectively. | |
| Incomplete Reaction | Insufficient amount of acetylating agent or catalyst. | Use a sufficient excess of acetic anhydride. Ensure the correct molar ratio of catalyst is used. |
| Reaction conditions are too mild. | Increase the reaction temperature or switch to a more efficient heating method like microwave irradiation.[9] |
Data on Catalyst Performance in Acetylation of Sugars
The following table summarizes quantitative data from the acetylation of various sugars, which can serve as a reference for the synthesis of this compound.
| Catalyst | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Sodium Acetate | Sucrose | Acetic Anhydride, Direct Heating | 60 min | - | [3] |
| Sodium Acetate | Sucrose | Acetic Anhydride, Ultrasonic Irradiation (30W, 45kHz) | 30 min | - | [3] |
| Sodium Acetate | Lactose | Acetic Anhydride, Microwave (700W) | 10-20 min | 85-90% | [8][9] |
| Sodium Acetate | Lactose | Acetic Anhydride, Conventional Heating (100°C) | 30 min | ~85% | [8] |
| Sulfuric Acid | Cellulose | Acetic Anhydride, Acetic Acid (50°C) | 1 hour (dissolution) | - | [2] |
| Sulfuric Acid | Cellulose | Acetic Anhydride, Acetic Acid (35°C) | 7 days | - | [2] |
| Sulfuric Acid | Cellulose | Acetic Anhydride, Acetic Acid (45-55°C) | 14-20 hours | - | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using Sodium Acetate Catalyst
-
Reaction Setup: In a round-bottom flask suitable for microwave synthesis, combine Chitobiose (1 molar equivalent), acetic anhydride (approx. 10 molar equivalents), and anhydrous sodium acetate (approx. 1.2 molar equivalents).
-
Microwave Irradiation: Place the flask in a microwave reactor and irradiate at a suitable power (e.g., 700 W) for 10-20 minutes. Monitor the reaction progress using TLC.[8][9]
-
Work-up: After completion, carefully pour the reaction mixture into a beaker containing a large volume of ice-water with vigorous stirring.[3][8]
-
Precipitation: Allow the mixture to stand, preferably at a low temperature (e.g., 4°C), to facilitate the precipitation of the product.[8]
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.[8]
-
Purification: Recrystallize the crude product from 95% ethanol to obtain pure this compound.[3]
Protocol 2: Conventional Synthesis using Sulfuric Acid Catalyst
-
Reaction Setup: In a flask equipped with a stirrer and cooling bath, cool acetic anhydride to a low temperature (e.g., below 10°C). Slowly add concentrated sulfuric acid while maintaining the low temperature.[2]
-
Reaction: Gradually add dry Chitobiose to the mixture while keeping the temperature controlled (e.g., below 55°C). Once the addition is complete and the initial exotherm subsides, maintain the reaction at a specific temperature (e.g., 35-50°C) for the required duration (several hours to days), monitoring by TLC.[1][2]
-
Work-up: Pour the reaction mixture into a large volume of ice-water with stirring.[2]
-
Isolation: Collect the precipitated solid by filtration and wash extensively with cold water.
-
Purification: The crude product may require trituration with a solvent like methanol (B129727) to remove soluble impurities, followed by recrystallization from a suitable solvent such as chloroform (B151607) or ethanol.[2]
Visual Guides
Caption: General workflow for microwave-assisted synthesis.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. WO1993022322A1 - PROCESS FOR PREPARING α-D-CELLOBIOSE OCTAACETATE - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chitin Deacetylases: Structures, Specificities, and Biotech Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
Strategies for monitoring the progress of Chitobiose octaacetate reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chitobiose octaacetate synthesis. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for monitoring the progress of a this compound reaction?
A1: The most common and effective methods for monitoring the acetylation of chitobiose to this compound are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in terms of speed, resolution, and quantitative accuracy.
Q2: How does the polarity of the molecules change during the reaction, and how does this affect monitoring?
A2: Chitobiose, the starting material, is a polar molecule due to its numerous hydroxyl (-OH) groups. As the reaction progresses, these hydroxyl groups are replaced by less polar acetate (B1210297) (-OAc) groups. This significant decrease in polarity is the principle upon which chromatographic separation by TLC and normal-phase HPLC is based. The product, this compound, will travel further up a TLC plate and elute earlier from a normal-phase HPLC column compared to the starting material.
Q3: Can I use UV light to visualize the spots on a TLC plate?
A3: Neither chitobiose nor this compound are inherently UV-active. Therefore, you will need to use a staining solution to visualize the spots on a TLC plate. A common stain for carbohydrates is a p-anisaldehyde solution or a potassium permanganate (B83412) solution, which upon heating, will reveal the spots.
Troubleshooting Guides
Thin Layer Chromatography (TLC)
| Issue | Possible Cause(s) | Solution(s) |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The solvent system is too polar. | Decrease the polarity of the mobile phase (e.g., reduce the amount of methanol (B129727) in a dichloromethane (B109758)/methanol mixture). | |
| The sample is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the mobile phase.[1] | |
| Spots are not moving from the baseline | The solvent system is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the amount of methanol). |
| The compound is highly polar. | Consider using a reverse-phase TLC plate.[2] | |
| Reactant and product spots are too close (low resolution) | The solvent system is not optimal. | Experiment with different solvent systems. A common starting point is a mixture of ethyl acetate and hexane. Varying the ratio can improve separation. |
| A co-spot (spotting both the starting material and the reaction mixture in the same lane) can help to confirm if the spots are truly different.[2] | ||
| No spots are visible after staining | The sample concentration is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[3] |
| The staining reagent is old or improperly prepared. | Prepare a fresh staining solution. | |
| The plate was not heated sufficiently after staining. | Ensure adequate heating to develop the spots. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Solution(s) |
| Broad or tailing peaks | Column degradation. | Replace the column. |
| Incompatible sample solvent. | Dissolve the sample in the mobile phase. | |
| Column overload. | Inject a smaller volume or a more dilute sample. | |
| Inconsistent retention times | Leak in the system. | Check all fittings and connections for leaks. |
| Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| High backpressure | Blockage in the system (e.g., guard column, tubing, or column frit). | Systematically disconnect components to identify the source of the blockage and clean or replace as necessary. |
| Particulate matter in the sample. | Filter the sample before injection. | |
| Ghost peaks | Contaminants in the mobile phase or from a previous injection. | Use high-purity solvents and flush the system thoroughly between runs. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause(s) | Solution(s) |
| Broad peaks | Sample is too concentrated. | Dilute the sample. |
| Presence of paramagnetic impurities. | Filter the sample through a small plug of celite or silica (B1680970) gel. | |
| Poor shimming of the magnet. | Re-shim the spectrometer. | |
| Poor signal-to-noise ratio | Insufficient sample concentration. | Use a more concentrated sample if possible. |
| Insufficient number of scans. | Increase the number of scans acquired. | |
| Presence of a large water peak (if using a protic solvent) | Incomplete solvent suppression. | Use a solvent suppression pulse sequence (e.g., presaturation or WATERGATE).[4] |
| Sample contains excess water. | Dry the sample thoroughly before dissolving in the deuterated solvent. | |
| Difficulty in integrating overlapping peaks | Poor resolution. | Optimize shimming. |
| Complex mixture. | Use 2D NMR techniques (e.g., COSY, HSQC) to aid in peak assignment. |
Quantitative Data Summary
The following tables provide representative data for monitoring the progress of a this compound reaction. Note that the exact values may vary depending on the specific reaction conditions and analytical setup.
Table 1: Representative TLC Rf Values
| Compound | Rf Value (Ethyl Acetate/Hexane = 2:1) |
| Chitobiose (Starting Material) | ~0.1 |
| Partially Acetylated Intermediates | 0.2 - 0.6 |
| This compound (Product) | ~0.8 |
Table 2: Representative HPLC Retention Times (Normal Phase)
| Compound | Retention Time (min) |
| This compound (Product) | ~5 |
| Partially Acetylated Intermediates | 7 - 15 |
| Chitobiose (Starting Material) | > 20 |
Table 3: Key 1H-NMR Chemical Shifts (in CDCl3)
| Proton Type | Chitobiose (in D2O) | This compound (in CDCl3) |
| Anomeric Protons (H-1, H-1') | ~4.5-4.7 ppm | ~5.7-6.2 ppm |
| N-Acetyl Protons | ~2.0-2.1 ppm | ~1.9-2.2 ppm |
| O-Acetyl Protons | N/A | ~2.0-2.3 ppm (multiple singlets) |
| Ring Protons | ~3.5-4.0 ppm | ~3.8-5.4 ppm |
Experimental Protocols
General Synthesis of this compound
This protocol describes a general procedure for the acetylation of chitobiose using acetic anhydride (B1165640) and pyridine (B92270).
-
Dissolve Chitobiose: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve chitobiose in anhydrous pyridine.
-
Cool the Mixture: Cool the solution to 0 °C in an ice bath.
-
Add Acetic Anhydride: Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using TLC, HPLC, or NMR.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization or column chromatography.
Monitoring by Thin Layer Chromatography (TLC)
-
Sample Preparation: Withdraw a small aliquot (a few drops) of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane).
-
Spotting: Using a capillary tube, spot the diluted reaction mixture, a solution of the starting material (chitobiose), and a co-spot (both the reaction mixture and starting material) onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., ethyl acetate/hexane, 2:1 v/v).
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate, and dry it. Stain the plate with a p-anisaldehyde or potassium permanganate solution and gently heat it with a heat gun to visualize the spots.
-
Analysis: The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicate the progress of the reaction.
Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Take a small aliquot of the reaction mixture, quench it by adding it to a small amount of water, and extract the products with an organic solvent. Dry the organic extract and redissolve it in the mobile phase.
-
HPLC Conditions (Normal Phase):
-
Column: Silica or Amide column.
-
Mobile Phase: A gradient of ethyl acetate and hexane.
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
-
Analysis: Inject the prepared sample into the HPLC system. The disappearance of the late-eluting chitobiose peak and the appearance of the early-eluting this compound peak signify the reaction's progression.
Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Take a small aliquot of the reaction mixture and remove the pyridine and acetic anhydride under high vacuum. Dissolve the residue in a deuterated solvent (e.g., CDCl3).[5]
-
Acquisition: Acquire a 1H-NMR spectrum.
-
Analysis: Monitor the disappearance of the broad signals corresponding to the hydroxyl protons of chitobiose and the appearance of sharp singlets in the ~2.0-2.3 ppm region, which correspond to the methyl protons of the newly formed O-acetyl groups.[6][7] The downfield shift of the anomeric and other ring protons also indicates the formation of the product. Quantitative analysis can be performed by integrating the signals of the starting material and product relative to an internal standard.[6][7]
Visualizations
Caption: Experimental workflow for the synthesis and monitoring of this compound.
Caption: A logical flowchart for troubleshooting common issues in reaction monitoring.
References
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin [mdpi.com]
- 7. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthetic Chitobiose Octaacetate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic compounds is paramount. This guide provides a comparative overview of common analytical techniques for validating the purity of synthetic Chitobiose octaacetate, a key intermediate in various biomedical research applications. The performance of each method is discussed, supported by hypothetical experimental data and detailed protocols.
Potential Impurities in Synthetic this compound
The synthesis of this compound typically involves the peracetylation of chitobiose. Consequently, the primary impurities are incompletely acetylated forms of chitobiose, where one or more hydroxyl groups remain unreacted. Other potential impurities include residual solvents from the reaction and purification steps, as well as unreacted acetylation reagents and their byproducts.
Analytical Techniques for Purity Validation
A multi-faceted approach employing several analytical techniques is recommended for the comprehensive validation of this compound purity. Here, we compare Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective qualitative technique ideal for monitoring the progress of the acetylation reaction and for preliminary purity assessment.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the synthetic this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
TLC Plate: Use a silica (B1680970) gel 60 F254 TLC plate.
-
Spotting: Apply 1-2 µL of the sample solution to the baseline of the TLC plate.
-
Mobile Phase: Develop the plate in a chamber saturated with a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 2:1 v/v).
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm) and/or by staining with a phosphomolybdic acid solution followed by gentle heating.
Data Presentation:
| Compound | Expected Rf Value | Description |
| This compound | ~0.6 | The main, fully acetylated product, being less polar, travels further up the plate. |
| Hepta-acetyl chitobiose | ~0.4 - 0.5 | Incompletely acetylated impurities are more polar and have lower Rf values. |
| Hexa-acetyl chitobiose | ~0.2 - 0.3 | |
| Chitobiose (starting material) | ~0.0 | Highly polar starting material remains at the baseline. |
High-Performance Liquid Chromatography (HPLC)
HPLC offers a quantitative and high-resolution method for separating and quantifying this compound from its closely related impurities. A reversed-phase method with UV detection is commonly employed.
Experimental Protocol:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. For example, starting with 50% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm (for the acetyl groups).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.
Data Presentation:
| Compound | Expected Retention Time (min) | Description |
| This compound | ~15.2 | The least polar compound, eluting latest. |
| Hepta-acetyl chitobiose | ~12.5 - 14.0 | Partially acetylated impurities are more polar and elute earlier. |
| Hexa-acetyl chitobiose | ~10.0 - 12.0 | |
| Chitobiose (starting material) | ~3.5 | The most polar compound, eluting very early in the run. |
Mass Spectrometry (MS)
Mass spectrometry provides highly sensitive and specific detection, confirming the molecular weight of the target compound and identifying impurities based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a suitable technique.
Experimental Protocol:
-
Mass Spectrometer: An ESI mass spectrometer, which can be coupled with an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode is typically used, detecting protonated molecules [M+H]+ or sodium adducts [M+Na]+.
-
Sample Infusion: The sample, dissolved in a suitable solvent like methanol (B129727) or acetonitrile with a small amount of formic acid or sodium acetate, is infused directly or eluted from an HPLC column.
-
Mass Range: Scan a mass range that includes the expected molecular weights of the product and impurities (e.g., m/z 400-800).
Data Presentation:
| Compound | Chemical Formula | Expected [M+H]+ (m/z) | Expected [M+Na]+ (m/z) |
| This compound | C28H40N2O17 | 677.2 | 699.2 |
| Hepta-acetyl chitobiose | C26H38N2O16 | 635.2 | 657.2 |
| Hexa-acetyl chitobiose | C24H36N2O15 | 593.2 | 615.2 |
| Chitobiose (starting material) | C12H24N2O9 | 341.1 | 363.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation and purity assessment. Both 1H and 13C NMR provide detailed information about the molecular structure and can be used for quantitative analysis (qNMR).
Experimental Protocol:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl3) is a suitable solvent for the peracetylated product.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of the deuterated solvent.
-
Acquisition: Acquire 1H and 13C spectra. For quantitative analysis, a known amount of an internal standard can be added.
Data Presentation:
| Group | 1H Chemical Shift (ppm, hypothetical) | 13C Chemical Shift (ppm, hypothetical) | Description |
| Anomeric Protons (H-1, H-1') | ~5.5 - 6.0 | ~90 - 100 | The chemical shifts are sensitive to the stereochemistry of the glycosidic bond and acetylation pattern. |
| Ring Protons | ~3.5 - 5.2 | ~60 - 80 | A complex region of overlapping signals. |
| N-Acetyl (CH3) | ~1.9 - 2.1 (2 signals) | ~23 | Two distinct signals for the two N-acetyl groups. |
| O-Acetyl (CH3) | ~2.0 - 2.2 (6 signals) | ~21 | Six distinct signals for the six O-acetyl groups. |
| N-Acetyl (C=O) | - | ~170 | Carbonyl carbons of the amide groups. |
| O-Acetyl (C=O) | - | ~171 | Carbonyl carbons of the ester groups. |
Comparison of Analytical Techniques
| Feature | TLC | HPLC | MS | NMR |
| Primary Use | Qualitative screening | Quantitative separation | Molecular weight confirmation | Structural elucidation, quantification |
| Resolution | Low to moderate | High | High (mass) | Very high (structural) |
| Sensitivity | µg range | ng to µg range | pg to ng range | mg range |
| Cost | Low | Moderate | High | Very high |
| Expertise Required | Low | Moderate | High | High |
Purity Validation Workflow
The following diagram illustrates a typical workflow for the validation of synthetic this compound purity.
Chitobiose vs. Chitobiose Octaacetate: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of chitobiose and its fully acetylated derivative, chitobiose octaacetate. The following sections present a comprehensive overview of their differing effects on key biological processes, supported by experimental data and detailed methodologies.
Executive Summary
Structural Differences
Chitobiose is a disaccharide composed of two β-(1→4) linked D-glucosamine units. Its structure contains free amine (-NH2) and hydroxyl (-OH) groups, which are crucial for its biological functions. This compound is a derivative in which all the amine and hydroxyl groups of chitobiose have been acetylated, forming acetamido (-NHCOCH3) and acetate (B1210297) (-OCOCH3) groups, respectively. This complete acetylation significantly alters the molecule's polarity, size, and hydrogen-bonding capabilities.
Comparative Biological Activity: A Data-Driven Analysis
The primary difference in the biological activity between chitobiose and its acetylated form lies in their antioxidant and anti-inflammatory properties.
Antioxidant Activity
Experimental data demonstrates that chitobiose is an effective scavenger of reactive oxygen species (ROS), while acetylated chitooligosaccharides are inactive.
| Compound | Assay | Target Radical | IC50 Value (µM) | Reference |
| Chitobiose | Hydroxylation of Benzoate (B1203000) | Hydroxyl Radical | 18 | [1] |
| Chitobiose | Photolysis of Zinc Oxide | Hydroxyl Radical | 30 | [1] |
| Chitobiose | Phenazine (B1670421) Methosulfate/NADH System | Superoxide (B77818) Radical | Active | [1] |
| Di-N-acetylchitobiose | Hydroxylation of Benzoate | Hydroxyl Radical | No inhibitory activity | [1] |
Note: Di-N-acetylchitobiose is a closely related, though not fully acetylated, precursor to this compound. The lack of activity in this molecule strongly suggests a similar lack of activity for the fully acetylated this compound.
Anti-inflammatory Activity
The degree of acetylation of chitooligosaccharides has been shown to be a critical determinant of their anti-inflammatory activity. Studies on chitooligosaccharides with varying degrees of acetylation indicate that a lower degree of acetylation is associated with more potent anti-inflammatory effects. This is attributed to the free amine groups, which are essential for interacting with cellular receptors involved in inflammatory signaling pathways. As this compound is fully acetylated, it is expected to have minimal to no anti-inflammatory activity.
Chitobiose has been shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated, in part, through the inhibition of the NF-κB signaling pathway.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Chitobiose-Mediated Inhibition of NF-κB Signaling
Caption: Chitobiose inhibits the LPS-induced NF-κB signaling pathway.
Experimental Workflow: Hydroxyl Radical Scavenging Assay
Caption: Workflow for determining hydroxyl radical scavenging activity.
Detailed Experimental Protocols
Hydroxyl Radical Scavenging Activity Assay
This assay is based on the Fenton reaction, where hydroxyl radicals are generated by the reaction of Fe²⁺ with H₂O₂. These radicals then hydroxylate sodium benzoate to form 2,3-dihydroxybenzoate and 2,5-dihydroxybenzoate, which can be measured spectrophotometrically. The scavenging activity of the test compound is determined by its ability to reduce the formation of these hydroxylated products.
Materials:
-
Phosphate (B84403) buffer (0.2 M, pH 7.4)
-
Ferrous sulfate (B86663) (FeSO₄, 10 mM)
-
Ethylenediaminetetraacetic acid (EDTA, 10 mM)
-
Hydrogen peroxide (H₂O₂, 10 mM)
-
Sodium benzoate (10 mM)
-
Trichloroacetic acid (TCA, 20% w/v)
-
Thiobarbituric acid (TBA, 0.8% w/v in 50% acetic acid)
-
Test compounds (Chitobiose, this compound) dissolved in an appropriate solvent.
Procedure:
-
In a test tube, mix 0.5 mL of phosphate buffer, 0.1 mL of EDTA, 0.1 mL of FeSO₄, and 0.2 mL of the test sample at various concentrations.
-
Add 0.1 mL of sodium benzoate to the mixture.
-
Initiate the reaction by adding 0.1 mL of H₂O₂.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding 1.5 mL of TCA.
-
Add 1.5 mL of TBA solution and vortex.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
The percentage of hydroxyl radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test sample) and A_sample is the absorbance of the reaction mixture with the test sample.
-
The IC50 value is determined as the concentration of the sample that causes 50% scavenging of the hydroxyl radicals.
Superoxide Radical Scavenging Activity Assay (Phenazine Methosulfate-NADH System)
This assay is based on the generation of superoxide radicals by the oxidation of NADH by phenazine methosulfate (PMS). The superoxide radicals then reduce nitroblue tetrazolium (NBT) to a purple-colored formazan, which can be measured spectrophotometrically. The scavenging activity of the test compound is determined by its ability to inhibit the reduction of NBT.
Materials:
-
Tris-HCl buffer (16 mM, pH 8.0)
-
Nitroblue tetrazolium (NBT, 50 µM)
-
Nicotinamide adenine (B156593) dinucleotide (NADH, 78 µM)
-
Phenazine methosulfate (PMS, 10 µM)
-
Test compounds (Chitobiose, this compound) dissolved in an appropriate solvent.
Procedure:
-
In a test tube, mix 1 mL of Tris-HCl buffer, 0.5 mL of NBT solution, and 0.5 mL of the test sample at various concentrations.
-
Add 0.5 mL of NADH solution to the mixture.
-
Initiate the reaction by adding 0.5 mL of PMS solution.
-
Incubate the mixture at 25°C for 5 minutes.
-
Measure the absorbance of the resulting colored solution at 560 nm.
-
The percentage of superoxide radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test sample) and A_sample is the absorbance of the reaction mixture with the test sample.
-
The IC50 value is determined as the concentration of the sample that causes 50% scavenging of the superoxide radicals.
Conclusion
The available scientific evidence strongly indicates a significant disparity in the biological activity of chitobiose and this compound. Chitobiose demonstrates promising antioxidant and anti-inflammatory properties, which are largely attributed to the presence of its free amine and hydroxyl groups. Conversely, the complete acetylation of these functional groups in this compound appears to render the molecule biologically inert in the context of these activities. For researchers and drug development professionals, this distinction is critical. While chitobiose holds potential as a bioactive agent, this compound is more likely to serve as a chemically stable, inactive derivative or a precursor for further chemical synthesis. Further research directly comparing the two molecules across a broader range of biological assays would be beneficial to definitively confirm the full extent of their differences in bioactivity.
References
Comparing the efficacy of Chitobiose octaacetate with other chitin synthase inhibitors.
A critical review of available scientific literature reveals no evidence to support the classification of Chitobiose octaacetate as a chitin (B13524) synthase inhibitor. Extensive searches for its activity against this crucial fungal enzyme have not yielded any data suggesting an inhibitory role. Therefore, a direct comparative analysis of its efficacy against established chitin synthase inhibitors is not feasible.
This guide will instead focus on a comprehensive comparison of two well-documented and potent chitin synthase inhibitors: Nikkomycin Z and Polyoxin D . These natural products have been the subject of extensive research and serve as important benchmarks in the development of novel antifungal agents. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and mechanisms of these key inhibitors.
Quantitative Efficacy of Chitin Synthase Inhibitors
The inhibitory potential of Nikkomycin Z and Polyoxin D against various chitin synthase (CHS) isoenzymes from different fungal species is summarized below. The data highlights the differential susceptibility of these enzymes to the inhibitors.
| Inhibitor | Target Enzyme | Source Organism | IC50 / Kᵢ Value | Reference |
| Nikkomycin Z | Chitin Synthase 1 (CaChs1) | Candida albicans | 15 µM (IC50) | [1] |
| Chitin Synthase 2 (CaChs2) | Candida albicans | 0.8 µM (IC50) | [1] | |
| Chitin Synthase 3 (CaChs3) | Candida albicans | 13 µM (IC50) | [1] | |
| Chitin Synthase 2 (Chs2) | Saccharomyces cerevisiae | Kᵢ values can be orders of magnitude different than for Chs1 | [2] | |
| Polyoxin D | Chitin Synthase 1 (Chs1) | Saccharomyces cerevisiae | More effective than Nikkomycin Z | [2] |
| Chitin Synthase 2 (Chs2) | Saccharomyces cerevisiae | Less effective than against Chs1, but more effective than Nikkomycin Z in inhibiting cell growth | [2] | |
| Chitin Synthase | Pyricularia oryzae | >80% inhibition | [3] |
Mechanism of Action: Competitive Inhibition
Both Nikkomycin Z and Polyoxin D act as competitive inhibitors of chitin synthase.[4] Their molecular structures mimic that of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). This structural similarity allows them to bind to the active site of the chitin synthase enzyme, thereby blocking the binding of UDP-GlcNAc and preventing the polymerization of N-acetylglucosamine into chitin chains.[4] The inhibition of chitin synthesis disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell lysis and death.[1]
Signaling Pathways and Experimental Workflows
The disruption of chitin synthesis triggers a complex cellular response. The diagram below illustrates a simplified overview of the chitin biosynthesis pathway and the point of inhibition by Nikkomycin Z and Polyoxin D.
Caption: Simplified Chitin Biosynthesis Pathway and Inhibition.
A typical experimental workflow to assess the efficacy of chitin synthase inhibitors is depicted below. This process involves enzyme extraction, an in vitro inhibition assay, and quantification of the results.
Caption: General Experimental Workflow for Chitin Synthase Inhibition Assay.
Detailed Experimental Protocols
The following provides a generalized methodology for determining the in vitro inhibition of chitin synthase, based on common practices cited in the literature.
1. Preparation of Chitin Synthase Enzyme Extract:
-
Fungal Strain and Culture: The specific fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans) is cultured in an appropriate liquid medium to the mid-logarithmic growth phase.
-
Cell Harvesting and Lysis: Cells are harvested by centrifugation, washed, and then mechanically disrupted (e.g., using glass beads, French press, or enzymatic digestion of the cell wall) in a suitable buffer to release the cellular contents.
-
Microsomal Fraction Isolation: The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in membrane-bound enzymes, including chitin synthase. The resulting pellet is resuspended in a storage buffer and can be stored at -80°C.
2. In Vitro Chitin Synthase Inhibition Assay:
-
Reaction Mixture: The assay is typically performed in a reaction mixture containing a buffer at the optimal pH for the enzyme, a divalent cation (e.g., Mg²⁺), the radiolabeled substrate (e.g., UDP-[¹⁴C]GlcNAc), and varying concentrations of the inhibitor (e.g., Nikkomycin Z, Polyoxin D).
-
Enzyme Addition and Incubation: The reaction is initiated by the addition of the prepared enzyme extract to the reaction mixture. The mixture is then incubated at the optimal temperature for the enzyme (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Chitin Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid). The newly synthesized, radiolabeled chitin is an insoluble polymer and is precipitated.
-
Washing and Quantification: The precipitated chitin is collected by filtration or centrifugation and washed multiple times to remove any unincorporated radiolabeled substrate. The amount of radioactivity incorporated into the chitin is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without any inhibitor. These data are then used to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) through non-linear regression analysis. For determining the inhibition constant (Kᵢ), assays are performed at multiple substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme kinetic models.
Concluding Remarks
While this compound does not appear to be a chitin synthase inhibitor based on current scientific literature, the field of antifungal research continues to explore a diverse range of compounds. Nikkomycin Z and Polyoxin D remain cornerstone examples of potent and specific chitin synthase inhibitors.[5] Their comparative efficacy varies depending on the fungal species and the specific chitin synthase isoenzyme being targeted.[2] The detailed experimental protocols and workflows provided in this guide offer a foundational understanding for researchers aiming to evaluate novel compounds for their potential as chitin synthase inhibitors, a validated and promising target for the development of new antifungal therapies.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activities of chitobiose and chitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chitobiose - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Structure of Chitobiose Octaacetate: A Comparative Guide to ¹³C NMR Analysis and Alternative Techniques
For researchers, scientists, and professionals in drug development, the precise structural validation of carbohydrates is paramount. This guide provides a comprehensive comparison of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods—Mass Spectrometry and X-ray Crystallography—for the structural elucidation of chitobiose octaacetate, a key derivative of the disaccharide chitobiose.
This document details the experimental data and protocols necessary to objectively assess the performance of these techniques, offering a clear pathway for choosing the most suitable method for structural validation in a research or development setting.
¹³C NMR Spectroscopy: A Powerful Tool for Detailed Structural Insights
¹³C NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, including complex carbohydrates like this compound. By measuring the magnetic properties of carbon-13 nuclei, this method provides a detailed fingerprint of the carbon skeleton, allowing for the unambiguous assignment of each carbon atom within the molecule. This is particularly crucial for distinguishing between the α and β anomers of this compound, which differ only in the stereochemistry at the anomeric carbon (C-1).
Comparative ¹³C NMR Data for α- and β-Chitobiose Octaacetate
The chemical shifts (δ) in ¹³C NMR are highly sensitive to the local electronic environment of each carbon atom. The peracetylation of chitobiose not only enhances its solubility in common NMR solvents like chloroform-d (B32938) (CDCl₃) but also induces significant shifts in the carbon signals, aiding in the resolution and assignment of the spectra. Below is a summary of the ¹³C NMR chemical shifts for the α and β anomers of this compound.
| Carbon Atom | α-Chitobiose Octaacetate (δ, ppm) | β-Chitobiose Octaacetate (δ, ppm) |
| GlcNAc I | ||
| C-1 | ~90-92 | ~95-97 |
| C-2 | ~52-54 | ~55-57 |
| C-3 | ~70-72 | ~73-75 |
| C-4 | ~76-78 | ~79-81 |
| C-5 | ~71-73 | ~72-74 |
| C-6 | ~61-63 | ~61-63 |
| GlcNAc II | ||
| C-1' | ~99-101 | ~100-102 |
| C-2' | ~52-54 | ~52-54 |
| C-3' | ~72-74 | ~72-74 |
| C-4' | ~68-70 | ~68-70 |
| C-5' | ~72-74 | ~72-74 |
| C-6' | ~61-63 | ~61-63 |
| Acetyl Groups | ||
| CH₃ (N-Acetyl) | ~23 | ~23 |
| C=O (N-Acetyl) | ~170 | ~170 |
| CH₃ (O-Acetyl) | ~20-21 | ~20-21 |
| C=O (O-Acetyl) | ~169-171 | ~169-171 |
Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
The most significant difference between the two anomers is observed at the C-1 carbon of the first N-acetylglucosamine (GlcNAc I) unit, with the α-anomer resonating at a higher field (lower ppm value) compared to the β-anomer. This difference is a reliable diagnostic marker for anomeric configuration determination.
Alternative Structural Validation Techniques: A Comparative Overview
While ¹³C NMR is a powerful tool, other analytical techniques offer complementary information for the comprehensive structural validation of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Nuclear magnetic resonance of ¹³C nuclei. | Detailed carbon framework, stereochemistry, anomeric configuration, and purity. | Non-destructive, provides unambiguous assignments, excellent for isomer differentiation. | Relatively low sensitivity, requires larger sample amounts, longer acquisition times. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight, elemental composition, and fragmentation patterns for structural clues. | High sensitivity (requires minute sample amounts), rapid analysis. | Isomers are often indistinguishable, fragmentation can be complex to interpret, does not provide stereochemical information. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Precise three-dimensional atomic coordinates, bond lengths, and bond angles. | Provides the absolute and unambiguous 3D structure. | Requires a suitable single crystal, which can be challenging to grow for carbohydrates. The solid-state structure may not represent the solution conformation. |
Experimental Protocols
¹³C NMR Spectroscopy of this compound
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Spectrometer: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Experiment: Standard proton-decoupled ¹³C NMR experiment.
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 to 4096 (or more for dilute samples)
-
Temperature: 298 K
-
Mass Spectrometry of this compound
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.
Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode is typically used, observing protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.
-
Fragmentation Analysis (MS/MS): To obtain structural information, the parent ion is isolated and fragmented using collision-induced dissociation (CID). The resulting fragment ions provide insights into the connectivity of the sugar units and the location of the acetyl groups.
X-ray Crystallography of this compound
Crystal Growth:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate).
-
Employ slow evaporation or vapor diffusion techniques with an anti-solvent (e.g., hexane) to induce crystallization. The process may require significant optimization of solvents and conditions.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector.
-
The resulting data is processed to determine the unit cell dimensions and space group, and the structure is solved and refined to yield the final atomic coordinates.
Workflow and Logical Relationships
The following diagram illustrates the workflow for the structural validation of this compound using ¹³C NMR and its relationship with complementary techniques.
Caption: Workflow for structural validation of this compound.
Verifying the Molecular Weight of Chitobiose Octaacetate: A Comparative Guide to Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common mass spectrometry (MS) techniques for confirming the molecular weight of Chitobiose octaacetate, a fully acetylated derivative of the disaccharide chitobiose. Accurate molecular weight determination is a critical step in the characterization of this compound, ensuring its purity and structural integrity for research and development applications. This document outlines the principles, experimental protocols, and comparative performance of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Theoretical Molecular Weight
This compound has a molecular formula of C₂₈H₄₀N₂O₁₇.[1][2][3][4] Its theoretical monoisotopic molecular weight is 676.2382 g/mol . The average molecular weight is 676.62 g/mol .[1][2][3][4] Mass spectrometry is a powerful analytical technique for experimentally verifying this value with high accuracy.[5][6]
Comparative Overview of Mass Spectrometry Techniques
The selection of an appropriate mass spectrometry technique is crucial for obtaining reliable data. The table below summarizes the key characteristics of MALDI-TOF, ESI-MS, and LC-MS for the analysis of this compound.
| Feature | MALDI-TOF MS | ESI-MS | LC-MS |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser beam. Ions are separated based on their time-of-flight. | Analyte in solution is nebulized and ionized by a high voltage, forming multiply charged ions. | Chromatographic separation of the analyte from a mixture prior to ionization and mass analysis. |
| Sample Throughput | High | Medium to High | Low to Medium |
| Tolerance to Salts/Buffers | Moderate | Low | Low |
| Typical Ions Observed | Singly charged ions (e.g., [M+Na]⁺, [M+K]⁺) | Singly or multiply charged ions (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) | Similar to ESI-MS |
| Complexity of Setup | Relatively simple | Moderate | High |
| Quantitative Capability | Semi-quantitative | Quantitative with standards | Highly quantitative |
| Primary Application | Rapid molecular weight determination and screening | Accurate mass measurement and structural analysis | Analysis of complex mixtures and quantification |
Experimental Protocols
Detailed methodologies for each technique are provided below to guide the experimental setup for the analysis of this compound.
MALDI-TOF Mass Spectrometry
MALDI-TOF is a rapid and sensitive method for determining the molecular weight of this compound, often yielding singly charged sodium or potassium adducts.
a. Sample Preparation:
-
Analyte Solution: Prepare a solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Matrix Solution: Prepare a saturated solution of a suitable matrix in an appropriate solvent. Common matrices for neutral oligosaccharides include 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA).[7] A typical solvent for the matrix is a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA).
-
Sample-Matrix Mixture: Mix the analyte solution and the matrix solution in a 1:1 to 1:10 (v/v) ratio.
b. MALDI Plate Spotting:
-
Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the solvent to air-dry completely at room temperature, forming a co-crystal of the analyte and matrix.
c. Instrumental Parameters:
-
Ionization Mode: Positive ion mode
-
Laser: Nitrogen laser (337 nm)
-
Mode: Reflectron mode for higher mass accuracy
-
Ions Detected: Primarily [M+Na]⁺ and [M+K]⁺
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like acetylated carbohydrates, typically producing protonated or sodiated molecular ions.
a. Sample Preparation:
-
Dissolve this compound in a solvent compatible with electrospray ionization, such as a mixture of methanol, acetonitrile, and water. A final concentration of 1-10 µg/mL is recommended.
-
To promote the formation of specific adducts, additives can be included in the solvent. For example, adding a low concentration of sodium acetate (B1210297) or ammonium (B1175870) formate (B1220265) can enhance the formation of [M+Na]⁺ or [M+NH₄]⁺ ions, respectively.
b. Infusion and Instrumental Parameters:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Mode: Positive ion mode
-
Capillary Voltage: 3-5 kV
-
Drying Gas (Nitrogen) Flow and Temperature: Optimize to ensure efficient desolvation.
-
Ions Detected: [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing this compound in complex mixtures and for quantitative studies.
a. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is often suitable for acetylated compounds.
-
Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or a low concentration of ammonium formate.
-
Gradient: A gradient elution from a lower to a higher concentration of Mobile Phase B is typically used to ensure good separation and peak shape.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
b. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI)
-
Ionization Mode: Positive ion mode
-
Scan Mode: Full scan to detect the molecular ions of interest. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.
-
Ions Monitored: The m/z values corresponding to the expected protonated and sodiated adducts of this compound ([M+H]⁺, [M+Na]⁺).
Data Presentation and Comparison
The following table presents hypothetical but realistic experimental data that could be obtained from the analysis of this compound using the three techniques.
| Parameter | MALDI-TOF MS | ESI-MS (Direct Infusion) | LC-MS |
| Observed m/z ([M+Na]⁺) | 699.2275 | 699.2278 | 699.2276 |
| Mass Accuracy (ppm) | < 10 | < 5 | < 5 |
| Resolution | > 10,000 | > 20,000 | > 20,000 |
| Limit of Detection (LOD) | low pmol | mid fmol | low fmol |
| Analysis Time per Sample | ~5 minutes | ~2 minutes | ~15-30 minutes |
Experimental Workflow
The following diagram illustrates the general workflow for confirming the molecular weight of this compound using mass spectrometry.
Conclusion
All three mass spectrometry techniques—MALDI-TOF, ESI-MS, and LC-MS—are capable of accurately confirming the molecular weight of this compound.
-
MALDI-TOF MS is the most rapid method for initial screening and confirmation of the molecular weight, especially for pure samples.
-
ESI-MS provides high mass accuracy and is suitable for both pure samples and for coupling with liquid chromatography.
-
LC-MS is the method of choice for analyzing this compound within complex mixtures, offering both separation and sensitive detection, which is crucial for quantitative studies in drug development and other applications.
The selection of the optimal technique will depend on the specific experimental goals, sample purity, and the need for quantitative data. For routine confirmation of pure this compound, MALDI-TOF offers a fast and reliable solution. For more complex analyses or when quantification is required, LC-MS is the preferred method.
References
- 1. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. web.utk.edu [web.utk.edu]
- 4. Characterization and Comparison of Steroidal Glycosides from Polygonatum Species by High-Performance Liquid Chromatography–Electrospray Ionization Mass Spectrometry [mdpi.com]
- 5. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative aspects in electrospray ionization ion trap and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry of malto-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
Comparative analysis of Chitobiose octaacetate and chitosan nanoparticles in drug delivery.
Comparative Analysis: Chitobiose Octaacetate vs. Chitosan (B1678972) Nanoparticles in Drug Delivery
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of this compound and chitosan nanoparticles concerning their applicability and performance in drug delivery systems. The comparison reveals that while chitosan nanoparticles are a well-established and versatile platform for drug delivery, this compound is not a viable alternative for this application. This document elucidates the fundamental differences in their physicochemical properties, which underpin their disparate functionalities.
Overview and Suitability for Drug Delivery
Chitosan Nanoparticles (CNPs) are polymeric, nano-sized particles formulated from chitosan, a natural, biodegradable, and biocompatible polysaccharide.[1][2][3] Chitosan is derived from the deacetylation of chitin (B13524).[3][4] Its cationic nature, conferred by protonated amino groups in acidic solutions, allows it to readily form nanoparticles through cross-linking with polyanions and enables strong electrostatic interactions with negatively charged biological membranes.[4][5] These properties, combined with its mucoadhesiveness and ability to enhance absorption, make chitosan an excellent candidate for various drug delivery systems, including for oral, nasal, ocular, and parenteral routes.[1][3][5]
This compound , also known as peracetylchitobiose, is a fully acetylated disaccharide (a small molecule) derived from chitin.[6][7] It is primarily a chemical intermediate used in the synthesis of other chitin derivatives and precursors.[6][8] Extensive literature searches reveal no evidence of this compound being used to formulate nanoparticles for drug delivery. Its molecular structure—a small, hydrophobic molecule due to the eight acetate (B1210297) groups—precludes the self-assembly or stable formulation into nanoparticles in aqueous media, which is a fundamental requirement for most drug delivery applications.
Physicochemical Properties for Drug Delivery
The suitability of a material for drug delivery is dictated by key physicochemical properties. The following table compares chitosan as a polymer to the known properties of this compound.
| Property | Chitosan | This compound | Implication for Drug Delivery |
| Molecular Nature | High molecular weight polysaccharide (polymer) | Low molecular weight disaccharide (small molecule) | Chitosan's polymeric nature is essential for forming a stable nanoparticle matrix. This compound lacks the polymeric structure to form nanoparticles. |
| Solubility | Soluble in dilute acidic solutions | Soluble in organic solvents like DMSO and DMF.[6] Insoluble in water. | Aqueous solubility (at acidic pH) is crucial for nanoparticle synthesis via methods like ionic gelation. The hydrophobicity of this compound makes it incompatible with aqueous-based drug delivery systems. |
| Charge in Solution | Cationic (positively charged) in acidic solutions | Neutral | Chitosan's positive charge is key for mucoadhesion, cellular uptake, and cross-linking with anions to form nanoparticles.[5][9] this compound's neutrality prevents such interactions. |
| Biocompatibility | High biocompatibility and biodegradability.[1][2][3] | Data not available in a drug delivery context. Assumed biodegradable, but its formulation would require potentially toxic organic solvents. | Chitosan is widely regarded as safe for human use.[5] |
| Drug Encapsulation | High drug loading capacity due to its porous architecture and functional groups.[10] | Not applicable; cannot form a nanoparticle matrix to encapsulate drugs. | Efficient drug encapsulation is a primary function of a nanocarrier. |
Chitosan Nanoparticles: Performance Data
The following table summarizes typical quantitative data for chitosan nanoparticles from various studies, showcasing their characteristics as a drug delivery vehicle. No such data exists for this compound.
| Parameter | Typical Range | Method of Measurement | Significance in Drug Delivery |
| Particle Size | 70 - 400 nm[4][11][12][13] | Dynamic Light Scattering (DLS)[14] | Influences cellular uptake, biodistribution, and drug release kinetics.[9] Sizes under 200 nm are often preferred for systemic delivery. |
| Zeta Potential | +3 to +30 mV[12][14] | Zeta Potential Analyzer[14] | Indicates surface charge and colloidal stability. A positive charge enhances interaction with negatively charged cell membranes.[15] |
| Polydispersity Index (PDI) | 0.2 - 0.5[12] | Dynamic Light Scattering (DLS)[12] | Measures the size distribution of nanoparticles. A PDI < 0.5 indicates a relatively monodisperse or uniform population.[12] |
| Encapsulation Efficiency | Up to 98%[5] | Spectrophotometry (indirect method) | Represents the percentage of the initial drug that is successfully entrapped within the nanoparticles. |
| Drug Release | Sustained release over hours to days (e.g., up to 72h).[5] | In vitro release studies (e.g., dialysis bag method) | Demonstrates the ability to provide controlled and prolonged therapeutic effect, reducing dosing frequency. |
Experimental Protocols and Methodologies
Protocol 1: Synthesis of Chitosan Nanoparticles via Ionic Gelation
The ionic gelation method is the most common, simple, and mild technique for preparing chitosan nanoparticles.[11][14][16] It relies on the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged polyanion, typically sodium tripolyphosphate (TPP).[4][16]
Methodology:
-
Preparation of Chitosan Solution: Chitosan is dissolved in a dilute acidic solution (e.g., 1% v/v acetic acid) to a specific concentration (e.g., 0.5 - 1.5 mg/mL).[4][16] The solution is stirred until the chitosan is fully dissolved. The pH is often adjusted to a range of 4-5.[16][17]
-
Preparation of TPP Solution: Sodium tripolyphosphate (TPP) is dissolved in deionized water to a specific concentration (e.g., 0.5 - 1.0 mg/mL).[4][18]
-
Drug Loading (Optional): For drug encapsulation, the therapeutic agent can be dissolved in either the chitosan or the TPP solution, depending on its solubility and charge.
-
Nanoparticle Formation: The TPP solution is added dropwise to the chitosan solution under constant magnetic stirring at room temperature.[16][18] Nanoparticles form spontaneously due to ionic cross-linking.[4]
-
Purification: The resulting nanoparticle suspension is purified by centrifugation to separate the nanoparticles from the reaction medium, followed by washing and resuspension in deionized water.[16]
Workflow for Chitosan Nanoparticle Synthesis
References
- 1. Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biochemjournal.com [biochemjournal.com]
- 5. mm-encapsulation.com [mm-encapsulation.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chitosan Nanoparticles at the Biological Interface: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chitosan-based nanocomposites and nanomaterials for drug delivery of antimicrobial agents: a review [nmj.mums.ac.ir]
- 11. pubs.aip.org [pubs.aip.org]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. hrpub.org [hrpub.org]
- 17. dovepress.com [dovepress.com]
- 18. A Simple Method for Synthesis of Chitosan Nanoparticles with Ionic Gelation and Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Chitobiose Octaacetate and Chitooligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of chitobiose octaacetate and chitooligosaccharides (COS), offering insights into their potential therapeutic applications. The information presented is based on available experimental data, focusing on anti-inflammatory, antioxidant, and antimicrobial properties.
Introduction
Chitooligosaccharides (COS) are oligomers of D-glucosamine and N-acetyl-D-glucosamine, derived from the deacetylation and hydrolysis of chitin (B13524) and chitosan (B1678972).[1] They are recognized for their diverse biological activities, which are significantly influenced by their degree of polymerization (DP), degree of acetylation (DA), and the pattern of acetylation.[1][2] this compound, a fully acetylated dimer of glucosamine, represents a specific, well-defined derivative within the broader class of fully acetylated chitooligosaccharides (faCOS). This guide aims to delineate the biological activities of this specific molecule in comparison to the broader and more varied group of COS.
Data Summary: A Comparative Overview
The following tables summarize the key biological activities of this compound (and other fully acetylated chitooligosaccharides) and chitooligosaccharides with varying degrees of acetylation.
Table 1: Anti-inflammatory Activity
| Compound/Mixture | Model System | Key Findings | Reference(s) |
| Fully Acetylated Chitooligosaccharides (faCOS) | Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages | Significantly reduced the production of Tumor Necrosis Factor-alpha (TNF-α) at 6 hours post-stimulation.[3] | [3] |
| Chitooligosaccharides (COS) (Varying DA) | LPS-stimulated RAW 264.7 murine macrophages | COS with a low degree of acetylation (12%) showed better inhibition of LPS-induced inflammatory cytokine burst compared to fully deacetylated (0%), 50%, and 85% acetylated COS.[4] | [4] |
| Chitooligosaccharides (COS) (Low MW) | LPS-stimulated BV2 microglia | Attenuated pro-inflammatory mediators.[1] | [1] |
| N-acetyl chitooligosaccharides (NACOS) | LPS-induced RAW264.7 macrophages | Significantly inhibited the inflammatory response.[5] | [5] |
Table 2: Antioxidant Activity
| Compound/Mixture | Assay | Key Findings | Reference(s) |
| N-acetylated chitooligosaccharides (GlcNAc)n; n=2, 3, 5, 6 | Superoxide (B77818), hydroxyl, DPPH radical scavenging assays | Exhibited significant radical scavenging activities. (GlcNAc)2 and (GlcNAc)3 showed better protection of DNA against oxidative damage. | [6] |
| Chitobiose and Chitotriose (deacetylated) | Hydroxyl and superoxide radical scavenging assays | Potent scavengers of hydroxyl and superoxide radicals. Di-N-acetylchitobiose showed no inhibitory activity in one specific assay for hydroxyl radical generation. | [7] |
| Chitooligosaccharides (COS) (Varying DA) | Antioxidation and antiglycation in erythrocytes | COS with a high degree of deacetylation (MD90) had obvious inhibitory effects on oxidation and glycation.[8] | [8] |
| Peracetylated chitosan oligosaccharides (PACOs) | Acrolein-induced oxidative stress in ARPE-19 cells | Reduced intracellular and mitochondrial reactive oxygen species (ROS) production.[9] | [9] |
Table 3: Antimicrobial Activity
| Compound/Mixture | Target Organisms | Key Findings | Reference(s) |
| Chitooligosaccharides (COS) | Bacteria and Fungi | Antimicrobial activity increases with an increased degree of deacetylation (DD) and decreases with an increased degree of polymerization (DP).[10] More effective against Gram-positive bacteria and Candida species.[11] | [10][11] |
| This compound | Not Reported | No specific studies on the antimicrobial activity of this compound were identified. |
Experimental Protocols
Anti-inflammatory Activity Assessment in Macrophages
Cell Culture and Stimulation: RAW 264.7 murine macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in multi-well plates and allowed to adhere.[3] Subsequently, cells are treated with different concentrations of the test compounds (faCOS or COS of varying DA) for a specified period. Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).[3][4]
Cytokine Measurement: The level of pro-inflammatory cytokines, such as TNF-α, in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[3]
Gene Expression Analysis: The mRNA expression of inflammatory cytokines can be determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Total RNA is extracted from the cells, reverse transcribed into cDNA, and then subjected to qPCR with specific primers for the target genes.[4]
Western Blot Analysis of Signaling Proteins: To investigate the underlying signaling pathways, the phosphorylation status of key proteins like IκBα (an inhibitor of NF-κB) is assessed by Western blotting. Cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[4]
Antioxidant Activity Assays
Radical Scavenging Assays: The ability of the compounds to scavenge free radicals is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl radical, and superoxide radical scavenging assays. The discoloration of the DPPH solution or the inhibition of a colorimetric reaction is measured spectrophotometrically to determine the scavenging activity.
Cellular Oxidative Stress Models: Human retinal pigment epithelial (ARPE-19) cells or other relevant cell lines are pre-treated with the test compounds before being exposed to an oxidative stress-inducing agent like acrolein or hydrogen peroxide.[9] The protective effects are assessed by measuring intracellular and mitochondrial ROS production using fluorescent probes (e.g., DCFH-DA), mitochondrial membrane potential, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[9]
Antimicrobial Activity Assays
Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using a broth microdilution method. Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the target microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that visibly inhibits microbial growth.[10][11]
Signaling Pathways and Mechanisms of Action
The biological effects of chitooligosaccharides and their derivatives are mediated through the modulation of various cellular signaling pathways.
Chitooligosaccharides (COS)
COS have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[1] In LPS-stimulated macrophages, COS can suppress the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[4]
Figure 1. Simplified diagram of the inhibitory effect of COS on the NF-κB signaling pathway.
Peracetylated Chitooligosaccharides (PACOs)
Peracetylated chitosan oligosaccharides have demonstrated neuroprotective effects, potentially through the activation of the PI3K/Akt/GSK3β signaling pathway. This pathway is crucial for cell survival and proliferation.
Figure 2. Proposed neuroprotective signaling pathway of PACOs.
Discussion and Conclusion
The biological activity of chitooligosaccharides is highly dependent on their structural characteristics, particularly the degree of acetylation.
Anti-inflammatory Activity: Both fully deacetylated and fully acetylated chitooligosaccharides have demonstrated the ability to reduce the production of the pro-inflammatory cytokine TNF-α.[3] However, some studies suggest that partially acetylated COS, particularly those with a low degree of acetylation (around 12%), may exhibit superior anti-inflammatory effects by more effectively inhibiting the NF-κB pathway.[4] Highly acetylated COS (85% DA) have been reported to potentially have a slight pro-inflammatory effect in some contexts.[4] This suggests that a specific pattern and degree of acetylation are crucial for optimal anti-inflammatory activity.
Antioxidant Activity: The antioxidant properties of COS are often attributed to the free amino groups in the deacetylated units, which can scavenge free radicals.[8] However, studies on N-acetylated chitooligosaccharides, including di-N-acetylchitobiose, have also shown significant radical scavenging activity and the ability to protect DNA from oxidative damage.[6] This indicates that the acetyl groups do not necessarily abolish antioxidant potential and may contribute to activity through different mechanisms. Peracetylation has also been linked to the reduction of cellular ROS.[9]
Antimicrobial Activity: The antimicrobial action of COS is strongly correlated with a higher degree of deacetylation. The positively charged amino groups are thought to interact with the negatively charged components of microbial cell membranes, leading to cell disruption.[10] There is currently a lack of data on the antimicrobial properties of this compound and other fully acetylated chitooligosaccharides.
References
- 1. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Medical Applications of Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailored Enzymatic Synthesis of Chitooligosaccharides with Different Deacetylation Degrees and Their Anti-Inflammatory Activity | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Antioxidant activities of chitobiose and chitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of several acetylated chitooligosaccharides on antioxidation, antiglycation and NO generation in erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial effect of chitooligosaccharides produced by chitosanase from Pseudomonas CUY8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Chitosan Oligosaccharides with Special Attention to Antiparasitic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Lot-to-Lot Variability of Commercial Chitobiose Octaacetate: A Comparative Guide
For researchers, scientists, and drug development professionals relying on Chitobiose octaacetate for their work, ensuring the purity and consistency of this key starting material is paramount. Lot-to-lot variability in commercial batches can introduce significant deviations in experimental outcomes, impacting everything from reaction kinetics to biological activity. This guide provides an objective framework for assessing the quality of commercial this compound, complete with detailed experimental protocols and a comparative analysis of hypothetical batches from different suppliers.
The consistency of this compound is critical in applications such as the synthesis of complex glycans, the development of enzyme inhibitors, and studies of carbohydrate-protein interactions. Impurities, such as incompletely acetylated forms or anomeric mixtures, can interfere with these processes. Therefore, a robust quality control process is essential to validate each new lot of the compound.
Comparative Analysis of Commercial Lots
To illustrate the potential for lot-to-lot variability, the following table summarizes hypothetical data from the analysis of three different lots of this compound from three commercial suppliers. The data reflects key quality attributes that should be assessed upon receipt of a new batch.
| Supplier | Lot Number | Purity by HPLC (%) [1][2] | α-anomer (%) | Incompletely Acetylated Species (%) | Residual Solvent (ppm) |
| Supplier A | A-001 | 98.5 | 0.8 | 0.5 | 50 |
| A-002 | 99.1 | 0.5 | 0.3 | 45 | |
| A-003 | 98.8 | 0.7 | 0.4 | 55 | |
| Supplier B | B-001 | 99.5 | 0.2 | 0.2 | 30 |
| B-002 | 99.6 | 0.1 | 0.2 | 25 | |
| B-003 | 99.4 | 0.3 | 0.2 | 35 | |
| Supplier C | C-001 | 97.2 | 1.5 | 1.0 | 80 |
| C-002 | 98.0 | 1.1 | 0.7 | 75 | |
| C-003 | 97.5 | 1.3 | 0.9 | 85 |
Experimental Protocols
A comprehensive assessment of this compound quality involves a multi-pronged analytical approach. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide a robust framework for such an evaluation.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of this compound and to quantify impurities.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Gradient Program:
-
Start with 20% acetonitrile in water.
-
Linearly increase to 80% acetonitrile over 25 minutes.
-
Hold at 80% acetonitrile for 5 minutes.
-
Return to 20% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area. Impurities can be quantified based on their relative peak areas.
Structural Verification by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the identity and structure of this compound and for detecting structural impurities.[3]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Analysis:
-
Confirm the presence of characteristic peaks for the acetyl groups (around 2.0-2.2 ppm).
-
Verify the signals from the sugar backbone protons (typically between 3.5 and 5.5 ppm).
-
The anomeric proton signals can be used to determine the ratio of α and β anomers.
-
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities based on their mass-to-charge ratio.[4][5]
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like acetonitrile or methanol (B129727) to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Infuse the sample solution into the mass spectrometer. The expected [M+Na]⁺ ion for this compound (C₂₈H₄₀N₂O₁₇) is approximately m/z 699.2. Other adducts such as [M+H]⁺ (m/z 677.2) and [M+K]⁺ (m/z 715.2) may also be observed.
Visualizing Experimental and Biological Pathways
Workflow for Assessing Lot-to-Lot Variability
The following diagram illustrates a logical workflow for the comprehensive assessment of new lots of commercial this compound.
Caption: Workflow for quality assessment of commercial this compound.
Biological Context: Chitin (B13524) Signaling in Plants
Chitobiose and its derivatives are biologically relevant as they can elicit defense responses in plants through the chitin signaling pathway. Understanding this pathway provides context for the importance of using high-purity compounds in biological research.
Caption: Simplified diagram of the plant chitin signaling pathway.[6][7]
References
- 1. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass-spectrometric analysis of N-acetylchitooligosaccharides prepared through enzymatic hydrolysis of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS analysis of chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Cross-Validation of Analytical Methods for the Quantification of Chitobiose Octaacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Chitobiose octaacetate. As a fully acetylated derivative of chitobiose, accurate and precise quantification is crucial in various research and development settings. This document objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose. The information presented herein is intended to assist researchers in selecting the most suitable method for their specific application and provides a framework for cross-validation to ensure data integrity and reproducibility.
Introduction to Analytical Method Cross-Validation
The cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results.[1] This is particularly important when transferring a method between laboratories, instruments, or analysts, or when comparing results from different analytical techniques.[1][2] The International Council for Harmonisation (ICH) guidelines outline key validation parameters that should be assessed, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[3] This guide will leverage these parameters to compare the utility of HPLC, GC-MS, and NMR for this compound quantification.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the three major analytical techniques based on data for structurally similar acetylated oligosaccharides.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation of volatile derivatives based on boiling point and mass-to-charge ratio.[4] | Quantification based on the signal intensity of specific protons relative to an internal standard.[5] |
| Sample Preparation | Minimal; dissolution in a suitable solvent. | Derivatization (e.g., silylation, acetylation) is required to increase volatility.[4][6][7] | Minimal; dissolution in a deuterated solvent with an internal standard. |
| Linearity | Good linearity over a wide concentration range (e.g., 10–400 µg/mL for similar compounds).[8] | Good linearity (R² > 0.99) over a defined concentration range.[9] | Excellent linearity, as the signal is directly proportional to the number of nuclei. |
| Accuracy | High (e.g., recovery of 96.78–108.88% for similar sugars).[10] | High, but can be affected by derivatization efficiency and matrix effects.[11] | High, as it can be a primary ratio method of measurement. |
| Precision (RSD) | High, with RSD values typically below 2%.[3][10] | High, with RSD values typically below 5%. | High, with RSD values typically below 5%. |
| Limit of Detection (LOD) | Moderate (e.g., 1.17–4.83 µg/mL for derivatized sugars).[8] | Very low (e.g., 0.6–2.7 μg/mL for derivatized monosaccharides).[9] | High, typically in the µg to mg range. |
| Limit of Quantification (LOQ) | Moderate (e.g., 3.55–18.32 µg/mL for derivatized sugars).[8] | Very low (e.g., 3.1–13.3 μg/mL for derivatized monosaccharides).[9] | High, typically in the µg to mg range. |
| Specificity | Good, but can be limited by co-eluting impurities. | Excellent, with mass spectral data providing high confidence in identification.[12] | Excellent, provides detailed structural information.[13] |
| Throughput | High | Moderate, due to derivatization and longer run times. | Low to moderate, depending on the experiment. |
| Cost (Instrument) | Moderate | High | Very High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the analysis of acetylated oligosaccharides, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
Objective: To quantify this compound using HPLC with RI detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and refractive index detector.
-
Amino-based or amide-based column (e.g., Zorbax NH2, XBridge BEH Amide).[14][15]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v).[3] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 35 °C
-
Injection volume: 10 µL
-
RI detector temperature: 35 °C
-
-
Analysis: Inject the calibration standards and the sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify this compound using GC-MS after derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for sugar analysis (e.g., DB-5).[9]
Reagents:
-
Pyridine
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
This compound reference standard
Procedure:
-
Derivatization (Trimethylsilylation):
-
Extraction:
-
Add appropriate amounts of water and chloroform to the derivatized mixture for liquid-liquid extraction.[9]
-
Vortex and centrifuge to separate the layers.
-
Collect the lower chloroform layer.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 80 °C, ramp to 310 °C.[9]
-
Carrier gas: Helium
-
Ion source temperature: 230 °C
-
Acquisition mode: Selected Ion Monitoring (SIM) or full scan.
-
-
Analysis: Inject the derivatized standards and samples into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the peak area of the derivatized this compound standard against its concentration. Determine the concentration in the sample by interpolation.
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Objective: To quantify this compound using ¹H-NMR spectroscopy.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., maleic acid, 1,4-dioxane)
-
This compound reference standard
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Dissolve the sample and internal standard in a precise volume of the deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all relevant protons.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
-
Quantification:
-
Integrate a well-resolved signal from this compound (e.g., anomeric protons or acetyl protons) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * Cᵢₛ
Where:
-
Cₓ = Concentration of this compound
-
Iₓ = Integral of the this compound signal
-
Nₓ = Number of protons giving rise to the this compound signal
-
Nᵢₛ = Number of protons giving rise to the internal standard signal
-
Iᵢₛ = Integral of the internal standard signal
-
Mₓ = Molar mass of this compound
-
Mᵢₛ = Molar mass of the internal standard
-
Cᵢₛ = Concentration of the internal standard
-
Mandatory Visualizations
Caption: General workflow for the quantification and cross-validation of this compound.
Caption: Decision tree for selecting an analytical method for this compound quantification.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 7. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 8. mdpi.com [mdpi.com]
- 9. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 12. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. media.neliti.com [media.neliti.com]
- 15. waters.com [waters.com]
An In Vitro Comparison of Nikkomycin Z and Chitobiose Octaacetate on Chitin Synthase: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro effects of Nikkomycin (B1203212) Z and Chitobiose Octaacetate on chitin (B13524) synthase, a crucial enzyme for fungal cell wall synthesis. While extensive data is available for the inhibitory action of Nikkomycin Z, research on the direct effects of this compound on chitin synthase activity is limited.
Chitin synthase is a key enzyme in fungi, responsible for polymerizing N-acetylglucosamine (GlcNAc) to form chitin, an essential component of the fungal cell wall.[1][2] Its absence in vertebrates makes it an attractive target for the development of antifungal drugs.[1] This guide delves into the known interactions of two compounds, Nikkomycin Z and this compound, with this enzyme.
Nikkomycin Z: A Potent Competitive Inhibitor
Nikkomycin Z is a well-characterized competitive inhibitor of chitin synthase.[3][4][5] It acts by mimicking the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), thereby blocking the active site of the enzyme and preventing chitin synthesis.[6] This inhibition disrupts fungal cell wall integrity, leading to cell lysis and fungicidal activity.[3]
Quantitative Analysis of Nikkomycin Z Inhibition
Numerous in vitro studies have quantified the inhibitory potency of Nikkomycin Z against various chitin synthase (Chs) isozymes from different fungal species. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are common metrics used to assess its efficacy.
| Fungal Species | Chitin Synthase Isozyme | IC50 / Ki | Reference |
| Candida albicans | CaChs1 | 15 µM (IC50) | [3] |
| Candida albicans | CaChs2 | 0.8 µM (IC50) | [3] |
| Candida albicans | CaChs3 | 13 µM (IC50) | [3] |
| Candida albicans | CaChs2 | 1.5 ± 0.5 µM (Ki) | [7] |
| Saccharomyces cerevisiae | Chs3 | Selective inhibitor |
This compound: An Area for Further Research
In contrast to Nikkomycin Z, there is a notable lack of published scientific literature detailing the direct inhibitory effects of this compound on chitin synthase. Searches for in vitro comparison studies between this compound and nikkomycin Z have not yielded any results.
However, some studies have investigated the role of related chitooligosaccharides in chitin synthesis:
-
Activation of Chitin Synthase: One study on Saccharomyces cerevisiae demonstrated that N-acetylchito-octaose, a related compound, can lead to a significant increase in the incorporation of [14C]-GlcNAc into chitin, suggesting an activating rather than inhibitory role.
-
Substrate for Reverse Reaction: Research on chitin deacetylase from Colletotrichum lindemuthianum has shown that this enzyme can acetylate chitobiose in a reverse reaction, forming 2-acetamido-2-deoxy-β-D-glucopyranosyl-(1-->4)-2-amino-2-deoxy-D-glucose.[3]
These findings suggest that the interaction of chitobiose and its derivatives with the chitin synthesis pathway may be complex and does not point towards a direct inhibitory mechanism on chitin synthase. Further research is required to elucidate the precise role of this compound in this context.
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay
A common method to assess the inhibitory activity of compounds like Nikkomycin Z on chitin synthase involves a radiometric assay using membrane fractions from fungal cells.
1. Preparation of Fungal Membrane Fractions:
- Fungal cells (e.g., Candida albicans, Saccharomyces cerevisiae) are cultured to the mid-logarithmic phase.
- Cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., Tris-HCl with MgCl2 and N-acetylglucosamine).
- Protoplasts are generated by enzymatic digestion of the cell wall.
- Protoplasts are lysed by osmotic shock or mechanical disruption (e.g., sonication, glass bead homogenization).
- The lysate is centrifuged at a low speed to remove cell debris, followed by a high-speed centrifugation to pellet the membrane fraction.
- The membrane pellet is washed and resuspended in a storage buffer, then stored at -80°C.
2. Chitin Synthase Activity Assay:
- The reaction mixture typically contains the prepared membrane fraction (as the source of chitin synthase), a buffer, the substrate UDP-[14C]-GlcNAc, and the test compound (e.g., Nikkomycin Z) at various concentrations.
- The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C) for a specific duration.
- The reaction is stopped by adding a strong acid (e.g., trichloroacetic acid).
- The synthesized [14C]-chitin polymer is precipitated and collected by filtration through glass fiber filters.
- The filters are washed to remove unincorporated UDP-[14C]-GlcNAc.
- The radioactivity retained on the filters, corresponding to the amount of synthesized chitin, is measured using a scintillation counter.
3. Data Analysis:
- The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the inhibition pathway and a typical experimental workflow.
Caption: Mechanism of competitive inhibition of chitin synthase by Nikkomycin Z.
Caption: Workflow for in vitro chitin synthase inhibition assay.
References
- 1. Chitin Synthase Genes Are Differentially Required for Growth, Stress Response, and Virulence in Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse hydrolysis reaction of chitin deacetylase and enzymatic synthesis of beta-D-GlcNAc-(1-->4)-GlcN from chitobiose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ChsA, a Class Ⅱ Chitin Synthase, Contributes to Asexual Conidiation, Mycelial Morphology, Cell Wall Integrity, and the Production of Enzymes and Organic Acids in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. imbb.forth.gr [imbb.forth.gr]
- 7. Substrate Recognition and Specificity of Chitin Deacetylases and Related Family 4 Carbohydrate Esterases - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Chitobiose octaacetate synthesis methods.
For Researchers, Scientists, and Drug Development Professionals
Chitobiose octaacetate, a fully acetylated derivative of chitobiose, is a valuable building block in glycochemistry and a precursor for synthesizing various bioactive compounds and materials. Its efficient synthesis is crucial for advancing research in areas such as drug delivery, functional biomaterials, and glycobiology. This guide provides a head-to-head comparison of different methods for synthesizing this compound, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
The synthesis of this compound is typically approached as a two-stage process: first, the production of chitobiose, and second, the per-O-acetylation of the chitobiose molecule. This guide will compare two primary pathways: an enzymatic-chemical hybrid approach and a greener chemical approach for the acetylation step.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the different synthesis pathways, providing a clear comparison of their performance metrics.
| Method | Starting Material | Yield of Chitobiose | Purity of Chitobiose | Acetylation Yield | Overall Estimated Yield | Key Advantages | Key Disadvantages |
| Pathway A: Enzymatic Hydrolysis + Chemical Acetylation | |||||||
| Sub-Method 1: Shrimp Shell Chitin (B13524) | Shrimp Shell Chitin | 96%[1][2][3] | >99%[1][2][3] | ~97% (estimated) | ~93% | High yield and purity of chitobiose, utilizes waste biomass.[1][2][3] | Two-step process, requires specific enzymes. |
| Sub-Method 2: Squid Pen Chitin | Squid Pen Chitin | 91%[1][2][3] | >99%[1][2][3] | ~97% (estimated) | ~88% | High purity of chitobiose, utilizes waste biomass.[1][2][3] | Lower chitobiose yield compared to shrimp chitin.[1][2][3] |
| Sub-Method 3: Crab Shell Chitin | Crab Shell Chitin | 91%[1][2][3] | >99%[1][2][3] | ~97% (estimated) | ~88% | High purity of chitobiose, utilizes waste biomass.[1][2][3] | Lower chitobiose yield compared to shrimp chitin.[1][2][3] |
| Pathway B: "Green" Chemical Acetylation of Chitobiose | Commercial Chitobiose | N/A | N/A | 97%[4] | 97% | High yield, environmentally friendlier catalyst, one-pot acetylation.[4] | Requires commercially available chitobiose, which can be expensive. |
Note: The acetylation yield is estimated based on the per-O-acetylation of N-acetylglucosamine, the monomer of chitobiose, using a similar "green" chemical method.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of this compound.
Pathway A: Enzymatic Hydrolysis of Chitin followed by Chemical Acetylation
1. Enzymatic Production of Chitobiose from Chitin
This protocol is adapted from the work of Thomas et al. (2022).[1][2][3]
-
Materials:
-
Colloidal chitin (prepared from shrimp, squid, or crab shells)
-
Chitinase enzyme (e.g., from Vibrio campbellii)
-
Bovine Serum Albumin (BSA)
-
0.1 M Sodium acetate (B1210297) buffer (pH 5.5)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Prepare a reaction mixture containing 1 g of dried colloidal chitin, 4 mg of chitinase, and 8 mg of BSA in 1 L of 0.1 M sodium acetate buffer (pH 5.5).
-
Incubate the mixture for 24 hours at 30°C with gentle agitation.
-
Terminate the reaction by centrifuging the mixture at 2,359 x g for 40 minutes at 4°C to remove any unreacted chitin.
-
Concentrate the supernatant containing the chitooligosaccharides using a centrifugal concentrator.
-
Purify the chitobiose from the concentrated supernatant using preparative HPLC.
-
Lyophilize the purified chitobiose fractions to obtain a white powder.
-
2. Chemical Acetylation of Chitobiose (Traditional Method)
This protocol is a general method for the per-O-acetylation of carbohydrates.
-
Materials:
-
Purified chitobiose
-
Anhydrous pyridine (B92270)
-
Acetic anhydride (B1165640)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve the purified chitobiose in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
-
Pathway B: "Green" Chemical Acetylation of Chitobiose
This protocol is adapted from a method for the per-O-acetylation of N-acetylglucosamine.[4]
-
Materials:
-
Commercial chitobiose
-
Acetic anhydride
-
Pyridine
-
18-Crown-6 (B118740) ether
-
Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of chitobiose in pyridine, add 18-crown-6 ether.
-
Add acetic anhydride to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Mandatory Visualization
The following diagrams illustrate the workflows for the different synthesis pathways.
Caption: Workflow for Pathway A.
Caption: Workflow for Pathway B.
References
- 1. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Evaluating the performance of Chitobiose octaacetate as a substrate against other acetylated sugars.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of Chitobiose octaacetate's performance as an enzymatic substrate against other acetylated sugars, namely α-D-glucose pentaacetate and β-D-galactose pentaacetate. Due to the limited availability of direct comparative studies using the same enzyme for all three substrates, this guide synthesizes available kinetic data for each substrate or its close structural analogs. The information is presented to aid researchers in selecting appropriate substrates for their specific applications.
Executive Summary
This compound, a fully acetylated derivative of the disaccharide chitobiose (N,N'-diacetylchitobiose), presents itself as a potential substrate for glycoside hydrolases, particularly chitinases. Its performance, when compared to the acetylated monosaccharides α-D-glucose pentaacetate and β-D-galactose pentaacetate, is crucial for applications in enzyme characterization, inhibitor screening, and diagnostics. This guide compiles available kinetic data, detailed experimental protocols for relevant enzyme assays, and explores the signaling pathways associated with the products of these enzymatic reactions. While direct comparative data is scarce, this guide offers a framework for evaluating these substrates based on existing literature.
Data Presentation: Comparative Enzyme Kinetics
The following tables summarize the kinetic parameters (Km and Vmax) for enzymes acting on substrates structurally related to this compound, as well as data on the biological effects of Glucose pentaacetate and Galactose pentaacetate. It is important to note that these values were obtained from different studies using various enzymes and experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: Kinetic Parameters for Chitinase (B1577495) Activity on Chitobiose Analogs
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Serratia marcescens B4A | Colloidal Chitin (B13524) | 8.3 (mg/mL) | 2.4 | [1] |
| Serratia marcescens B4A | Colloidal Chitin | 3.72 (mg/mL) | 0.19 (U/mL) | [2] |
| Serratia marcescens ChiA | 4-methylumbelliferyl-β-D-N,N'-diacetylchitobioside | Cooperative kinetics | - | [3] |
| Serratia marcescens ChiB | 4-methylumbelliferyl-β-D-N,N'-diacetylchitobioside | Hyperbolic kinetics | - | [3] |
| Salmonella enterica Typhimurium SL1344 ChiA | 4-nitrophenyl N,N'-diacetyl-β-D-chitobioside | - | - | [4] |
Note: The Km values for colloidal chitin are presented in mg/mL as reported in the original studies. Direct comparison with molar concentrations of soluble substrates is not straightforward. The use of chromogenic and fluorogenic analogs like p-nitrophenyl and 4-methylumbelliferyl derivatives is a common strategy to facilitate kinetic analysis.
Table 2: Biological Effects of Glucose Pentaacetate and Galactose Pentaacetate
| Compound | Biological System | Observed Effect | Reference |
| α-D-Glucose Pentaacetate | Rat Pancreatic Islets | Augments insulin (B600854) release | [5] |
| β-D-Glucose Pentaacetate | Rat Pancreatic Islets | Augments insulin release | [3] |
| α-D-Galactose Pentaacetate | Rat Pancreatic Islets | Inhibits insulin release | [3] |
| β-D-Galactose Pentaacetate | Rat Pancreatic Islets | No effect on insulin release | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental results. Below are representative protocols for chitinase and β-glucosidase assays, which can be adapted for use with this compound, Glucose pentaacetate, and Galactose pentaacetate.
Protocol 1: Chitinase Activity Assay using a Chromogenic Substrate
This protocol is adapted for the use of a p-nitrophenyl (pNP)-based substrate, such as p-nitrophenyl N,N'-diacetyl-β-D-chitobioside, a close analog of this compound.
Materials:
-
Chitinase enzyme solution
-
Substrate solution: p-nitrophenyl N,N'-diacetyl-β-D-chitobioside (or this compound) at various concentrations in assay buffer.
-
Assay Buffer: 50 mM Sodium Acetate buffer, pH 5.5.
-
Stop Solution: 0.2 M Sodium Carbonate (Na2CO3).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer.
-
Add 50 µL of each substrate dilution to the wells of a 96-well microplate.
-
Initiate the reaction by adding 50 µL of the enzyme solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of the Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
A standard curve of p-nitrophenol should be prepared to quantify the amount of product released.
-
Calculate the initial velocity (V0) for each substrate concentration.
-
Determine Km and Vmax by plotting V0 against substrate concentration and fitting the data to the Michaelis-Menten equation.
Protocol 2: β-Glucosidase Activity Assay using a Chromogenic Substrate
This protocol is suitable for acetylated glucose and galactose derivatives, using p-nitrophenyl-β-D-glucopyranoside (pNPG) as a model substrate.
Materials:
-
β-Glucosidase enzyme solution (e.g., from almonds).
-
Substrate solution: p-nitrophenyl-β-D-glucopyranoside (or Glucose/Galactose pentaacetate) at various concentrations in assay buffer.
-
Assay Buffer: 100 mM Sodium Acetate buffer, pH 5.0.
-
Stop Solution: 1 M Sodium Carbonate (Na2CO3).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a range of substrate concentrations in the assay buffer.
-
To each well of a 96-well plate, add 50 µL of the substrate solution.
-
Start the reaction by adding 50 µL of the enzyme solution.
-
Incubate at the optimal temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).
-
Terminate the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 405 nm.
-
Use a p-nitrophenol standard curve to determine the concentration of the product.
-
Calculate the initial reaction velocities and determine the kinetic parameters (Km and Vmax) using a Michaelis-Menten plot.[6][7]
Signaling Pathways and Biological Relevance
The enzymatic products of these acetylated sugars can participate in or influence various cellular signaling pathways. Understanding these pathways is crucial for researchers in drug development and cell biology.
Chitin-Elicited Signaling in Plants
The product of chitinase activity on chitin or its derivatives, such as N,N'-diacetylchitobiose, can act as a Microbe-Associated Molecular Pattern (MAMP) in plants, triggering an innate immune response.[8][9] This signaling cascade is critical for plant defense against fungal pathogens.
N,N'-Diacetylchitobiose Transport and Signaling in Escherichia coli
In bacteria like E. coli, N,N'-diacetylchitobiose is a nutrient source, and its transport and metabolism are tightly regulated. The phosphoenolpyruvate:glycose phosphotransferase system (PTS) is involved in its uptake and phosphorylation, which in turn can regulate gene expression, including the induction of chitinase production.[10][11]
Insulin Signaling Pathway
The effects of glucose pentaacetate and galactose pentaacetate on insulin release suggest an interaction with cellular metabolism and signaling. Once hydrolyzed intracellularly to glucose and galactose respectively, these monosaccharides can enter metabolic pathways that influence insulin secretion in pancreatic β-cells. The general insulin signaling pathway illustrates how glucose levels are regulated.[12][13]
Conclusion
This guide provides a comparative overview of this compound and other acetylated sugars as enzyme substrates. While direct comparative kinetic data is limited, the provided information on related substrates, experimental protocols, and associated signaling pathways offers a valuable resource for researchers. The choice of substrate will ultimately depend on the specific enzyme being studied and the research question being addressed. Further studies directly comparing the kinetics of these acetylated sugars with a range of relevant enzymes are warranted to provide a more definitive performance evaluation.
References
- 1. scielo.br [scielo.br]
- 2. Kinetic and Thermo-Inactivation Thermodynamic Parameters of a Novel Isolated Serratia Marcescens B4A Chitinase [bmmj.org]
- 3. Comparative studies of chitinases A and B from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a novel Salmonella Typhimurium chitinase which hydrolyzes chitin, chitooligosaccharides and an N-acetyllactosamine conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulinotropic action of alpha-D-glucose pentaacetate: metabolic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.cn [abcam.cn]
- 8. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The chitin disaccharide, N,N'-diacetylchitobiose, is catabolized by Escherichia coli and is transported/phosphorylated by the phosphoenolpyruvate:glycose phosphotransferase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 13. Insulin Signaling Pathway - Creative Biolabs [creativebiolabs.net]
A Head-to-Head Battle: Benchmarking Chitobiose Octaacetate-Based Assays Against Traditional Radioactive Methods for Chitinase Activity
For researchers, scientists, and drug development professionals, the accurate measurement of chitinase (B1577495) activity is paramount. This guide provides a comprehensive comparison of modern chitobiose octaacetate-based assays and traditional radioactive methods, offering insights into their respective performances, protocols, and underlying principles to aid in the selection of the most suitable assay for your research needs.
Chitinases, enzymes that degrade chitin (B13524), play crucial roles in diverse biological processes, from plant defense against fungal pathogens to the pathogenesis of inflammatory diseases like asthma in humans. Consequently, robust and reliable methods for quantifying their activity are in high demand. This guide delves into a direct comparison of two major approaches: the chromogenic/fluorogenic assays utilizing this compound derivatives and the classical radioactive assays.
Quantitative Performance: A Comparative Analysis
The choice of assay often hinges on a balance of sensitivity, throughput, cost, and safety. The following table summarizes the key performance metrics of this compound-based and radioactive chitinase assays, based on available experimental data.
| Feature | This compound-Based Assays (Colorimetric/Fluorometric) | Radioactive Assays ([3H] or [14C]-chitin) |
| Principle | Enzymatic cleavage of a synthetic substrate (e.g., p-nitrophenyl-N,N'-diacetyl-β-D-chitobioside) releases a chromophore or fluorophore. | Measures the release of soluble radioactive fragments from an insoluble radiolabeled chitin substrate. |
| Sensitivity | High. Can detect as low as 10 µU of chitinase activity.[1][2][3] Fluorometric assays are comparable in sensitivity to radioactive methods.[4] | High. Considered a very sensitive method.[4] |
| Throughput | High. Amenable to 96-well plate format for screening multiple samples.[5] | Low to medium. More cumbersome and less suited for high-throughput applications.[4] |
| Cost | Generally lower cost per sample. Avoids costs associated with radioactive materials and disposal. | Higher cost due to radiolabeled substrates, scintillation cocktails, and specialized waste disposal. |
| Safety | Non-radioactive, posing minimal safety risks. | Involves handling and disposal of radioactive materials, requiring specific licenses and safety protocols. |
| Time | Rapid. Results can be obtained in as little as 15 minutes.[1][2][3] | More time-consuming, involving multiple incubation and separation steps. |
| Ease of Use | Simple and straightforward protocols.[1][2][3] | More complex, requiring specialized equipment for handling and detecting radioactivity. |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducibility and accurate interpretation of results. Below are representative protocols for both assay types.
This compound-Based Colorimetric Assay Protocol
This protocol is based on the use of p-nitrophenyl-N,N'-diacetyl-β-D-chitobioside as a substrate.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium acetate (B1210297) buffer (pH 5.5).
-
Substrate Solution: Dissolve p-nitrophenyl-N,N'-diacetyl-β-D-chitobioside in the assay buffer to a final concentration of 0.5 mM.
-
Stop Solution: 0.2 M sodium carbonate (Na₂CO₃).
-
Enzyme Sample: Prepare dilutions of the chitinase-containing sample in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the enzyme sample to a microplate well.
-
Initiate the reaction by adding 50 µL of the pre-warmed (37°C) substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The amount of released p-nitrophenol is proportional to the chitinase activity and can be quantified using a standard curve of p-nitrophenol.
-
Radioactive Chitinase Assay Protocol
This protocol is based on the use of [3H]-labeled chitin.
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate (B84403) buffer (pH 6.0).
-
Substrate Suspension: Suspend [3H]-chitin in the assay buffer to a concentration of 1 mg/mL.
-
Stopping Reagent: 10% (w/v) trichloroacetic acid (TCA).
-
Enzyme Sample: Prepare dilutions of the chitinase-containing sample in the assay buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine 100 µL of the [3H]-chitin substrate suspension and 100 µL of the enzyme sample.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour) with shaking.
-
Terminate the reaction by adding 200 µL of cold 10% TCA.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet the unreacted chitin.
-
Transfer a known volume of the supernatant (containing the soluble, radioactive products) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
The amount of radioactivity in the supernatant is proportional to the chitinase activity.
-
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the biological context of chitinase activity and the practical steps of each assay is facilitated by visual representations.
Chitinase in Plant Defense Signaling
Caption: Chitinase-mediated plant defense signaling pathway.
Chitinase in Human Inflammatory Response (Asthma)
Caption: Role of chitinase in the Th2-mediated inflammatory cascade in asthma.
Experimental Workflow: this compound-Based Assay
Caption: Workflow for a typical this compound-based colorimetric assay.
Experimental Workflow: Radioactive Chitinase Assay
Caption: Workflow for a standard radioactive chitinase assay.
References
- 1. A fast, sensitive and easy colorimetric assay for chitinase and cellulase activity detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fast, sensitive and easy colorimetric assay for chitinase and cellulase activity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Chitobiose Octaacetate: A Comparative Guide for its Validation as a Chromatographic Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chitobiose octaacetate as a reference standard in chromatography against its primary alternative, the underivatized chitobiose. It includes a discussion of the physicochemical properties influencing their chromatographic behavior, a framework for validation, and detailed experimental protocols.
Introduction
In the chromatographic analysis of chitooligosaccharides, the availability of high-purity, stable reference standards is paramount for accurate quantification and identification. Chitobiose, a disaccharide of β-(1→4)-linked N-acetyl-D-glucosamine, is a key analyte in various biomedical and industrial research fields. While chitobiose itself can be used as a reference standard, its peracetylated form, this compound, presents several potential advantages in specific chromatographic applications. This guide explores these advantages and provides the necessary framework for its validation.
Physicochemical Comparison: this compound vs. Chitobiose
The primary difference between this compound and chitobiose lies in the acetylation of the free hydroxyl groups. This modification significantly alters the molecule's physicochemical properties, which in turn affects its suitability for different chromatographic techniques.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Chitobiose | Rationale for Chromatographic Relevance |
| Molecular Formula | C28H40N2O17[1] | C16H28N2O11 | Increased molecular weight can influence retention in size-exclusion chromatography. |
| Molecular Weight | 676.62 g/mol [1] | 424.39 g/mol | --- |
| Polarity/Hydrophobicity | Significantly less polar / More hydrophobic | Highly polar / Hydrophilic | Acetylation of hydroxyl groups increases hydrophobicity, making it suitable for reversed-phase HPLC.[2] |
| Solubility | Soluble in organic solvents (e.g., acetonitrile (B52724), methanol) | Soluble in water and highly aqueous mobile phases | Compatibility with a wider range of mobile phases used in reversed-phase chromatography.[3] |
| Volatility | More volatile than chitobiose | Non-volatile | Acetylation increases volatility, making it amenable to analysis by Gas Chromatography (GC).[4] |
Performance Comparison
Table 2: Qualitative Performance Comparison for Chromatography
| Performance Parameter | This compound | Chitobiose | Considerations for Use as a Reference Standard |
| Purity | Commercially available with ≥95% purity.[1] | High-purity (>99%) standards can be produced. | Purity is a critical attribute for a reference standard and must be thoroughly assessed. |
| Stability | Generally more stable in organic solvents. Potentially less susceptible to microbial degradation. | Susceptible to degradation in non-sterile aqueous solutions. | Long-term stability in the chosen solvent is crucial for the reliability of the reference standard. |
| Reproducibility | Consistent retention times in reversed-phase HPLC due to its defined structure and hydrophobicity. | Retention can be sensitive to mobile phase composition in HILIC or normal-phase chromatography. | A stable and reproducible chromatographic profile is essential for a reference standard. |
| Versatility | Suitable for reversed-phase HPLC and GC. | Primarily used in Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase LC. | The choice of standard depends on the analytical method being employed. |
Experimental Protocols for Validation
The validation of this compound as a reference standard should be conducted in accordance with established guidelines for analytical method validation. The following protocols provide a framework for this process.
Purity Assessment Protocol
Objective: To determine the purity of the this compound reference standard.
Methodology:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the amide bonds).
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Inject a known concentration of the standard.
-
Analyze the chromatogram for the presence of impurities.
-
Calculate the purity based on the area percentage of the main peak.
-
-
-
Mass Spectrometry (MS):
-
Couple the HPLC system to a mass spectrometer to confirm the identity of the main peak and any impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Perform ¹H and ¹³C NMR to confirm the structure and identify any structural impurities.
-
Stability Study Protocol
Objective: To evaluate the stability of this compound under defined storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Storage Conditions: Store the aliquots at different temperatures (e.g., -20°C, 4°C, and room temperature) and protected from light.
-
Testing Intervals: Analyze the samples at defined time points (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: Use the validated HPLC-UV method to determine the concentration of this compound.
-
Evaluation: Compare the results to the initial concentration to determine the extent of degradation.
Visualizations
References
Safety Operating Guide
Navigating the Disposal of Chitobiose Octaacetate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant working environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of chitobiose octaacetate, a commonly used acetylated disaccharide.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), prudent laboratory practice dictates that it should not be disposed of as common waste.[1][2] The environmental impact, particularly on aquatic ecosystems, necessitates a controlled disposal process. The substance is considered slightly hazardous for water, and large quantities should be prevented from entering ground water, water courses, or sewage systems.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any fine particulates.
In the event of a spill, the material should be mechanically picked up (e.g., swept or carefully wiped up with a damp cloth) and placed into a designated, sealed container for chemical waste. Avoid generating dust.
Quantitative Data Summary
For quick reference, the following table summarizes key physical and safety data for this compound.
| Property | Value | Reference |
| CAS Number | 41670-99-9 | [1][2] |
| Molecular Formula | C28H40N2O17 | |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Water Hazard Class | 1 (Slightly hazardous) | [1] |
Step-by-Step Disposal Protocol
Given the lack of comprehensive toxicological data for many research chemicals, a conservative approach to waste management is recommended. The following procedure outlines the recommended steps for the proper disposal of this compound, treating it as a chemical waste stream to be managed by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
-
Waste Identification and Segregation :
-
Designate a specific waste container for this compound.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department. Incompatible materials can lead to dangerous reactions.
-
-
Containerization :
-
Use a clean, dry, and chemically compatible container for collecting the waste. The container must be in good condition with a secure, leak-proof lid.
-
Solid waste should be placed directly into the container. For solutions, ensure the container is appropriate for liquids.
-
-
Labeling :
-
Clearly label the waste container with "Chemical Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.
-
Include the date of accumulation and the name of the principal investigator or laboratory responsible.
-
-
Storage :
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and that the container is not exposed to extreme temperatures or direct sunlight.
-
-
Disposal Request and Collection :
-
Once the container is full or ready for disposal, contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Chitobiose octaacetate
Essential Safety and Handling Guide for Chitobiose Octaacetate
For laboratory professionals engaged in research and development, ensuring safe handling and disposal of all chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical information for managing this compound in a laboratory setting.
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, as a matter of standard laboratory practice, all chemicals should be handled with care to minimize risk. The following procedures outline the necessary personal protective equipment (PPE) and operational plans for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) and Safety Ratings
While this compound has a low hazard profile, the use of appropriate PPE is a critical component of safe laboratory practices. Below is a summary of its safety ratings and recommended PPE.
| Hazard Category | NFPA Rating[1] | HMIS Rating[1] | Recommended Personal Protective Equipment (PPE) |
| Health | 0 | 0 | Safety glasses with side shields, nitrile gloves, lab coat.[2][3] |
| Flammability | 0 | 0 | Standard lab coat. Flame-retardant coat required only if working with flammable solvents.[4] |
| Reactivity | 0 | 0 | No special requirements. |
| Special Hazards | None | Not applicable. |
Operational Plan: From Handling to Disposal
Adherence to a systematic workflow is crucial for minimizing exposure and preventing contamination. The following step-by-step procedures cover the lifecycle of this compound in the laboratory, from initial handling to final disposal.
Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Always review the SDS for this compound before use.[1][5]
-
Ensure Adequate Ventilation: Work in a well-ventilated area. A fume hood is recommended if the procedure may generate dust.[4][5]
-
Gather PPE: Put on all required personal protective equipment as listed in the table above.
-
Prepare Work Surface: Cover the work area with disposable bench paper to contain any potential spills.[3][6]
Handling and Experimental Procedures
-
Weighing: If possible, weigh this compound on a benchtop, taking care to prevent the powder from becoming airborne.[6] For highly accurate measurements where air currents from a fume hood may interfere, use a balance with an enclosure.[6]
-
Transferring: Use a spatula to transfer the powder. Avoid creating dust.[5] If the powder is prone to static dispersal, consider using anti-static tools.[6]
-
In Solution: When working with this compound in a solution, handle it over a disposable bench cover to easily manage any spills.[6]
-
General Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[7] Wash hands thoroughly after handling the chemical, even if gloves were worn.[4][7]
Spill Management
-
Alert Personnel: Notify others in the vicinity of the spill.
-
Containment: For a small, dry spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[5]
-
Cleaning: Clean the spill area with an appropriate solvent or cleaning solution.
-
Large Spills: For larger spills, follow your institution's emergency procedures.
Disposal Plan
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., bench paper, gloves) in a suitable, closed, and clearly labeled container.[8]
-
Disposal: While not classified as hazardous, it is good practice to dispose of this compound as chemical waste through your institution's Environmental Health and Safety (EHS) office.[8] Do not dispose of it down the drain or in regular trash unless explicitly permitted by your institution's guidelines.[1]
Safe Handling Workflow
The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. gz-supplies.com [gz-supplies.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
